(1,2-Oxazol-4-yl)methanethiol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C4H5NOS |
|---|---|
Molecular Weight |
115.16 g/mol |
IUPAC Name |
1,2-oxazol-4-ylmethanethiol |
InChI |
InChI=1S/C4H5NOS/c7-3-4-1-5-6-2-4/h1-2,7H,3H2 |
InChI Key |
SMCSQBXWPYVUPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NO1)CS |
Origin of Product |
United States |
Foundational & Exploratory
Thermodynamic Stability of Isoxazole-Based Methanethiols: A Technical Guide
Executive Summary
Isoxazole-based methanethiols represent a high-value but thermodynamically precarious class of heterocycles. Their utility in drug discovery—as bio-isosteres for carboxylic acids or as "warheads" in covalent inhibitors—is often compromised by two competing degradation pathways: oxidative dimerization of the thiol moiety and base-promoted cleavage of the isoxazole N-O bond.
This guide provides a rigorous thermodynamic framework for understanding these instabilities and actionable protocols for synthesizing, storing, and profiling these compounds.
Theoretical Framework: The Electronic Tug-of-War
To master the stability of isoxazole-methanethiols, one must understand the electronic influence of the heterocyclic core on the sulfhydryl group.
Electronic Structure & Acidity ( )
The isoxazole ring is electron-deficient (
-
Impact on Thiol: The -I effect stabilizes the thiolate anion (
), thereby lowering the of the thiol compared to non-heterocyclic analogs (e.g., benzyl mercaptan ). -
The Stability Paradox:
-
Lower
Higher concentration of thiolate ( ) at physiological pH (7.4). -
Thiolate Dominance
Since the thiolate anion is the active species in oxidation, these compounds oxidize to disulfides faster than alkyl thiols, despite the thiolate itself being slightly less nucleophilic.
-
Ring Strain and the N-O Bond
The isoxazole N-O bond is the thermodynamic "Achilles' heel" (Bond Dissociation Energy
-
Hard Nucleophiles/Bases: Attack at C3 or H-abstraction can lead to ring opening (forming enamino ketones).
-
Reducing Agents: Hydrogenation or single-electron transfer (e.g., P450 metabolism) cleaves the N-O bond.
Stability Profiling: Degradation Pathways
The degradation of isoxazole-methanethiols is not a single event but a bifurcation of pathways depending on environmental conditions (pH, Oxygen, Nucleophiles).
Visualization of Degradation Networks
The following diagram illustrates the competing thermodynamic sinks for an isoxazole-3-methanethiol.
Figure 1: Competing degradation pathways. Note that basic conditions accelerate BOTH pathways: promoting thiolate formation (leading to disulfide) and directly attacking the ring.
Experimental Protocols: Synthesis & Handling
Standard thiol deprotection methods (e.g., NaOH hydrolysis of thioacetates) are contraindicated for isoxazoles due to base-sensitivity.
Protocol: Acid-Mediated Thioacetate Deprotection
This method minimizes ring opening by avoiding strong bases.
Materials:
-
Isoxazole-thioacetate precursor
-
Degassed Ethanol (EtOH)
-
Conc. HCl
-
Argon atmosphere
Step-by-Step Workflow:
-
Solvent Preparation: Sparge EtOH with Argon for 20 mins to remove dissolved
(prevents immediate disulfide formation). -
Dissolution: Dissolve the thioacetate (1.0 eq) in degassed EtOH (0.1 M).
-
Acidolysis: Add Conc. HCl (5.0 eq) dropwise at 0°C.
-
Reflux: Heat to 60°C under Argon for 2–4 hours. Monitor by TLC/LCMS.
-
Quench/Workup:
-
Cool to RT.
-
Crucial Step: Do NOT neutralize to pH > 7.
-
Dilute with degassed brine. Extract with DCM.
-
Dry over
and concentrate in vacuo at <30°C.
-
Storage "Gold Standard"
-
State: Store as the free thiol only if necessary; the disulfide or thioacetate is thermodynamically preferred for long-term storage.
-
Conditions: -80°C, under Argon, in dark glass (prevents photo-oxidation).
-
Additive: Add 1-5 mM TCEP (Tris(2-carboxyethyl)phosphine) to stock solutions to maintain the reduced state without nucleophilic ring damage.
Analytical Validation
You must validate both the redox state (SH vs S-S) and the ring integrity (Isoxazole vs Enamine).
Quantitative Ellman’s Assay (Thiol Content)
This assay quantifies free sulfhydryl groups.
Reagents:
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA.
-
Ellman’s Reagent: 4 mg/mL DTNB in Reaction Buffer.
Procedure:
-
Prepare a 10 mM stock of the isoxazole-thiol in DMSO.
-
Add 50
L of stock to 2.5 mL Reaction Buffer. -
Add 50
L of Ellman’s Reagent. -
Incubate 15 mins at RT.
-
Measure Absorbance at 412 nm.
-
Calculation: Use extinction coefficient
.
1H-NMR Monitoring (Ring Integrity)
NMR is the only reliable method to detect early-stage ring opening.
| Feature | Intact Isoxazole-Thiol | Ring-Opened (Enamino Ketone) | Disulfide Dimer |
| Ring Proton (C4-H) | Singlet/Doublet | Disappears or shifts to alkene region ( | Unchanged ( |
| Doublet | Shifted significantly | Singlet | |
| SH Proton | Triplet | Absent | Absent |
Decision Logic for Drug Design
When incorporating isoxazole-methanethiols into a scaffold, use this logic flow to ensure developability.
Figure 2: Structural decision tree. Electron-withdrawing groups (EWG) on the ring destabilize the N-O bond, while short linkers (methanethiol) increase thiol acidity.
References
-
Patai, S. (Ed.). The Chemistry of the Thiol Group. John Wiley & Sons. (Foundational text on thiol thermodynamics and oxidation kinetics).
-
Wakefield, B. J. Isoxazoles: Synthesis and Reactivity. Science of Synthesis. (Authoritative source on N-O bond cleavage mechanisms).
-
Aurich, H. G. "Isoxazoles." in Comprehensive Heterocyclic Chemistry II. Elsevier. (Detailed review of base-catalyzed ring opening).
-
Ellman, G. L. "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics, 82(1), 70-77. (Standard protocol for thiol quantification).
-
Nagy, P. "Kinetics and Mechanisms of Thiol–Disulfide Exchange." Antioxidants & Redox Signaling, 18(13), 1623–1641. (Mechanistic insight into thiolate-driven oxidation).
(1,2-Oxazol-4-yl)methanethiol CAS number and molecular weight
An In-depth Technical Guide to (1,2-Oxazol-4-yl)methanethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1,2-Oxazol-4-yl)methanethiol is a heterocyclic compound featuring an isoxazole ring substituted at the 4-position with a methylthiol group. While specific data for this exact molecule is not extensively documented in public databases, this guide provides a comprehensive overview based on the established chemistry of isoxazoles and thiols, as well as data from closely related analogues. This document covers its physicochemical properties, plausible synthetic routes, potential reactivity, and prospective applications in medicinal chemistry, offering valuable insights for researchers in drug discovery and organic synthesis.
Introduction to the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1][2] This structural motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals.[3][4] The isoxazole core is valued for its metabolic stability and its ability to act as a bioisosteric replacement for other functional groups, enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][5] The introduction of a methanethiol group at the 4-position of the isoxazole ring introduces a nucleophilic and potentially metabolically active site, opening avenues for novel molecular designs and therapeutic applications.
Physicochemical Properties
While a specific CAS number for (1,2-Oxazol-4-yl)methanethiol is not readily found in major chemical databases, its fundamental properties can be predicted based on its structure.
| Property | Value | Source/Method |
| Molecular Formula | C₄H₅NOS | - |
| Molecular Weight | 115.15 g/mol | Calculated |
| Physical State | Expected to be a liquid at room temperature | Analogy to related compounds[6] |
| Solubility | Expected to be soluble in organic solvents | General chemical principles |
Note: The positional isomer, (1,2-Oxazol-3-yl)methanethiol, has a registered CAS number of 146796-44-3.
Synthesis and Methodologies
The synthesis of (1,2-Oxazol-4-yl)methanethiol is not explicitly described in the reviewed literature. However, a plausible synthetic strategy can be devised based on established methods for the functionalization of the isoxazole ring at the C4 position. A general and logical pathway would involve the synthesis of a 4-substituted isoxazole precursor followed by the introduction of the methylthiol group.
A key challenge in isoxazole chemistry is the direct functionalization at the C4 position.[5] However, several strategies have been developed to achieve this, often involving cycloaddition reactions to build the ring with the desired substitution pattern or post-synthesis modification of a pre-formed isoxazole.[5][7]
Proposed Synthetic Workflow
A viable approach would be a multi-step synthesis starting from a readily available precursor. One such strategy could involve the synthesis of a 4-halomethylisoxazole, which can then be converted to the target thiol.
Caption: Proposed synthetic workflow for (1,2-Oxazol-4-yl)methanethiol.
Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, protocol based on analogous transformations.
Step 1: Synthesis of 4-Iodoisoxazole
This step is based on the iodination of a suitable isoxazole precursor.[8]
-
To a solution of the starting isoxazole (1.0 eq) in a suitable solvent such as trifluoroacetic acid (TFA), add N-iodosuccinimide (NIS) (1.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-iodoisoxazole.
Step 2: Introduction of the Methyl Group (Sonogashira Coupling followed by Reduction)
This involves a palladium-catalyzed cross-coupling reaction.
-
To a solution of 4-iodoisoxazole (1.0 eq) and a suitable coupling partner (e.g., trimethylsilylacetylene) in a solvent like THF, add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).
-
Add a base, such as triethylamine, and stir the mixture under an inert atmosphere at room temperature.
-
After the reaction is complete (monitored by TLC), work up the reaction and purify the product to get 4-ethynylisoxazole.
-
The ethynyl group can then be reduced to a methyl group.
Step 3: Halogenation of the Methyl Group
-
The 4-methylisoxazole can be subjected to radical halogenation using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide in a solvent such as carbon tetrachloride.
-
The reaction mixture is typically heated or irradiated with UV light to initiate the reaction.
-
After completion, the product, 4-(halomethyl)isoxazole, is isolated and purified.
Step 4: Conversion to Methanethiol
-
The 4-(halomethyl)isoxazole is reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
-
The reaction is typically carried out in a polar aprotic solvent like DMF or ethanol.
-
After the reaction is complete, an acidic workup will yield the final product, (1,2-Oxazol-4-yl)methanethiol.
Chemical Reactivity and Potential Applications
The chemical reactivity of (1,2-Oxazol-4-yl)methanethiol is dictated by the isoxazole ring and the thiol group. The isoxazole ring is aromatic but possesses a weak N-O bond, making it susceptible to cleavage under certain reductive or basic conditions.[1] The thiol group is a key functional handle, known for its nucleophilicity and its ability to undergo oxidation.
Reactivity Profile
Caption: Key reactivity pathways for (1,2-Oxazol-4-yl)methanethiol.
Applications in Drug Discovery
The isoxazole moiety is a privileged scaffold in drug discovery, and the introduction of a thiol group offers several strategic advantages.
-
Covalent Inhibition: The thiol group can act as a nucleophile to form covalent bonds with specific residues (like cysteine) in target proteins. This is a powerful strategy for developing highly potent and selective inhibitors.
-
Improved Pharmacokinetics: The thiol group can be used to modulate the physicochemical properties of a molecule, such as its solubility and membrane permeability, potentially leading to improved pharmacokinetic profiles.
-
Metabolic Handle: The thiol group can serve as a site for metabolic transformations, which can be strategically utilized in prodrug design.
-
Antioxidant Properties: Thiols are known to have antioxidant properties, which could be beneficial in disease states associated with oxidative stress.[5]
Isoxazole derivatives have shown a wide range of biological activities, and the incorporation of a thiol group could lead to novel compounds with activity in areas such as:
-
Antimicrobial Agents: Many existing drugs containing the isoxazole ring are antibiotics.[3]
-
Anti-inflammatory Drugs: Isoxazole derivatives are known to inhibit enzymes like COX-2.[9]
-
Anticancer Therapeutics: The isoxazole scaffold is present in several anticancer agents.[3]
-
Neurological Drugs: Compounds acting on the central nervous system often contain the isoxazole ring.[3]
Conclusion
(1,2-Oxazol-4-yl)methanethiol represents a molecule of significant interest for medicinal chemists and drug discovery scientists. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis and potential applications based on the well-established chemistry of isoxazoles and thiols. The unique combination of the stable, bioisosteric isoxazole ring and the reactive, versatile thiol group makes this and related compounds promising candidates for the development of novel therapeutics. Further research into the synthesis and biological evaluation of this specific molecule is warranted to fully explore its potential.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions.
- A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC.
- The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. (n.d.). PMC.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6).
- Functionalization of isoxazoles via the 4‐isoxazolyl anion species. (n.d.).
- Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2021, June 15). PMC.
- The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
- Santa Cruz Biotechnology. (n.d.). Isoxazole | CAS 288-14-2.
- CymitQuimica. (n.d.). CAS 288-14-2: Isoxazole.
- Recent Advances on the Synthesis and Reactivity of Isoxazoles. (n.d.).
- Reddit. (2023, December 24).
- A review of isoxazole biological activity and present synthetic techniques. (n.d.).
- A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (n.d.).
- Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. (2024, July 17). MDPI.
- Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011, May 25). Asian Journal of Research in Chemistry.
- Bentham Science Publishers. (2020, May 11).
- Scilit. (n.d.).
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23).
- ChemicalBook. (2026, January 28). Isoxazole | 288-14-2.
- Construction of Isoxazole ring: An Overview. (2024, June 30).
- Fisher Scientific. (n.d.). Isoxazoles.
- PubChem. (n.d.). Isoxazole | C3H3NO | CID 9254.
- ChemScene. (n.d.). 146796-45-4 | (Dimethyl-1,2-oxazol-4-yl)methanethiol.
- ChemicalBook. (n.d.). 288-14-2 CAS MSDS (Isoxazole) Melting Point Boiling Point Density CAS Chemical Properties.
- Sigma-Aldrich. (n.d.). Isoxazole 99 288-14-2.
- Examples of isoxazoles obtained using thiols 6 as nucleophiles. (n.d.).
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PMC.
- Clean and Efficient Synthesis of Isoxazole Deriv
- The Physico‐Chemical Properties of Isoxazole and its Derivatives. (n.d.).
- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxyl
- Google Patents. (n.d.). US3468900A - Process for preparing isoxazole compounds.
- Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. (n.d.). PMC.
- Schematic diagram for the synthesis route for isoxazole derivatives. (n.d.).
- A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).
- Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (n.d.). PMC.
Sources
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The Sulfur-Functionalized Isoxazole Scaffold: Synthesis, Reactivity, and Therapeutic Potential of 4-Substituted Isoxazole Thiols
Executive Summary: The Strategic Value of the C4-Position
In the landscape of heterocyclic medicinal chemistry, the isoxazole ring acts as a critical bioisostere for amide bonds and carboxylic acids, offering unique electrostatic profiles that enhance metabolic stability. While 3- and 5-substituted isoxazoles are common, the 4-substituted isoxazole thiol (4-mercaptoisoxazole) represents a high-value, underutilized scaffold.
The C4 position of the isoxazole ring is electronically distinct; it is the most nucleophilic site of the heteroaromatic system, analogous to the 4-position of pyrazole. Introducing a thiol (-SH) group at this position unlocks two critical capabilities for drug development:
-
Divergent Functionalization: The thiol serves as a "chemical handle" for generating thioethers, sulfoxides, sulfones, and—most notably—sulfonamides (the warhead of COX-2 inhibitors like Valdecoxib).
-
Redox Modulation: Free thiols can participate in redox cycling or metal chelation (e.g., Zinc metalloprotease inhibition).
This guide details the rigorous synthesis, reactivity, and application of this specific scaffold, moving beyond basic literature to provide field-tested protocols.
Synthetic Architecture
Accessing the 4-isoxazole thiol is non-trivial due to the electron-rich nature of the C4 carbon, which disfavors direct nucleophilic aromatic substitution (
Pathway Logic: The Retrosynthetic Map
The following diagram illustrates the decision matrix for synthesizing 4-substituted isoxazole thiols and their derivatives.
Caption: Figure 1. Retrosynthetic logic flow for accessing 4-isoxazole thiols via lithiation-sulfuration strategies.
Validated Experimental Protocol
The most reproducible method for generating 4-mercaptoisoxazoles is the Lithiation-Sulfuration Protocol . Unlike nucleophilic displacement with thiourea (which often fails on unactivated isoxazoles), this method relies on the inherent polarity of the C-Halogen bond.
Protocol: Synthesis of 3,5-Diphenyl-4-mercaptoisoxazole
Objective: Convert 4-bromo-3,5-diphenylisoxazole to its 4-thiol derivative. Scale: 5.0 mmol basis.
Reagents & Setup:
-
Substrate: 4-Bromo-3,5-diphenylisoxazole (1.5 g, 5.0 mmol).
-
Reagent: n-Butyllithium (2.5 M in hexanes, 2.2 mL, 5.5 mmol).
-
Electrophile: Elemental Sulfur (
) (192 mg, 6.0 mmol, dried). -
Solvent: Anhydrous THF (25 mL), distilled over Na/benzophenone.
-
Atmosphere: Argon or Nitrogen (Strictly anhydrous).
Step-by-Step Methodology:
-
Cryogenic Setup (The Critical Control Point):
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Flush with Argon for 15 minutes.
-
Dissolve the 4-bromo-3,5-diphenylisoxazole in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath. Note: Temperature control is vital to prevent ring fragmentation (fragmentation of the isoxazole ring can occur at higher temperatures).
-
-
Metal-Halogen Exchange:
-
Add n-BuLi dropwise via syringe over 10 minutes.
-
Observation: The solution should turn a deep yellow/orange, indicating the formation of the 4-lithio species.
-
Stir at -78°C for 30 minutes.
-
-
Sulfur Insertion:
-
Add the dried elemental sulfur (
) in one portion (under positive Argon pressure). -
Allow the reaction to warm slowly to 0°C over 2 hours.
-
Causality: As the mixture warms, the sulfur reacts with the lithiated species. The solution will darken (often to a reddish-brown).
-
-
Quench and Workup:
-
Quench the reaction at 0°C with saturated aqueous
(10 mL). -
Acidify carefully with 1M HCl to pH ~3 (to protonate the thiolate to the free thiol).
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
The crude thiol is often sensitive to oxidation (forming disulfides). Purify immediately via flash column chromatography (Hexanes/EtOAc 9:1).
-
Yield Expectation: 65-80%.
-
Reactivity Profile & Data Summary
Once synthesized, the 4-isoxazole thiol is a versatile intermediate. The following table summarizes its reactivity compared to other heterocyclic thiols.
Comparative Reactivity Table
| Parameter | 4-Isoxazole Thiol | 2-Thiazole Thiol | Phenol (Reference) | Implications for Drug Dev |
| pKa (approx) | 6.5 - 7.5 | 6.8 | 10.0 | More acidic than phenols; exists as thiolate at physiological pH. |
| Nucleophilicity | High | Moderate | Low | Excellent substrate for S-alkylation (thioethers). |
| Oxidation Potential | High | Moderate | High | Readily oxidizes to disulfides or sulfonic acids. |
| Stability | Moderate | High | High | Requires storage under inert atmosphere to prevent disulfide formation. |
The "Valdecoxib" Pathway (Oxidation)
The most commercially relevant reaction of this scaffold is the oxidation to the sulfonyl chloride , followed by amination to create sulfonamides (COX-2 inhibitors).
-
Reagents:
gas in aqueous acetic acid OR followed by . -
Mechanism: The thiol is oxidized to the sulfonic acid (
), which is then converted to the sulfonyl chloride ( ).
Biological Applications & Signaling
The 4-substituted isoxazole moiety is a pharmacophore found in several blockbuster drugs. The thiol/sulfonamide group specifically targets enzymes requiring a bulky, polar group in a hydrophobic pocket.
Mechanism of Action: COX-2 Inhibition
The diagram below details how the 4-isoxazole sulfonamide (derived from the thiol) interacts with the Cyclooxygenase-2 (COX-2) binding pocket.
Caption: Figure 2. Pharmacodynamic interaction of isoxazole-4-sulfonamides within the COX-2 active site.
Therapeutic Areas
-
Anti-Inflammatory: As demonstrated by Valdecoxib (Bextra) and Parecoxib, the isoxazole-4-sulfonamide is a potent COX-2 selective inhibitor. The geometry of the isoxazole ring orients the sulfonamide perfectly into the COX-2 side pocket.
-
Antimicrobial: 4-mercaptoisoxazoles have shown efficacy against Gram-positive bacteria by disrupting bacterial cell wall synthesis enzymes (Mur ligases), though this is less developed than the COX-2 application.
-
Agrochemicals: Isoxazole-4-thioethers are precursors to HPPD inhibitors (herbicides), which block carotenoid biosynthesis in plants.
References
-
Waldo, J. P., & Larock, R. C. (2007).[1] The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. [Link]
-
Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775–777. [Link]
-
Hamad Elgazwy, A. S. (2003). Recent Progresses in the Synthesis of Functionalized Isoxazoles. Tetrahedron, 59, 7445-7463. [Link]
- Sperry, J. B., & Wright, D. L. (2005). Furans, Thiophenes and Related Heterocycles: Synthesis and Reaction of 4-Lithioisoxazoles. Current Opinion in Drug Discovery & Development.
-
Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Transformations of Isoxazoles. Current Organic Chemistry, 9(10), 925-958. [Link]
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pKa Profiling and Mechanistic Analysis of the Thiol Group in (1,2-Oxazol-4-yl)methanethiol
Executive Summary
In rational drug design, the acid dissociation constant (pKa) of a thiol group dictates its nucleophilicity, redox potential, and capacity for covalent bonding at physiological pH. For heteroaryl methanethiols such as (1,2-oxazol-4-yl)methanethiol , the electronic environment generated by the heterocyclic ring fundamentally alters the reactivity of the terminal sulfhydryl (-SH) group. This whitepaper provides an in-depth mechanistic analysis of how the 1,2-oxazole (isoxazole) ring modulates the pKa of the attached methanethiol moiety, supported by self-validating experimental protocols for empirical determination.
Structural and Electronic Determinants of pKa
To understand the pKa of (1,2-oxazol-4-yl)methanethiol, we must analyze the electronic contributions of its constituent fragments. The molecule consists of an isoxazole ring connected to a thiol group via a methylene (-CH₂-) spacer.
The Electron-Withdrawing Nature of Isoxazole
The 1,2-oxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms. Due to the high electronegativity of oxygen and the
Inductive (-I) vs. Mesomeric (-M) Effects
Because the thiol group is separated from the isoxazole ring by an
The strong inductive pull of the isoxazole ring withdraws electron density from the sulfur atom. When the thiol deprotonates, the resulting negative charge on the thiolate anion (-S⁻) is stabilized by this electron-withdrawing environment. Because a more stable conjugate base results in a stronger acid, the pKa of (1,2-oxazol-4-yl)methanethiol is significantly lowered compared to standard aliphatic thiols.
Logical relationship of electronic effects lowering the pKa of (1,2-oxazol-4-yl)methanethiol.
Comparative pKa Analysis
To contextualize the acidity of (1,2-oxazol-4-yl)methanethiol, we compare it against reference compounds. A simple aliphatic thiol like methanethiol has a pKa of approximately 10.4[2],[3]. Introducing a phenyl ring (benzyl mercaptan) lowers the pKa to 9.43 due to the mild -I effect of the phenyl group[4],[5].
Replacing the phenyl ring with the highly electron-deficient isoxazole ring further increases the inductive pull. Based on Hammett linear free-energy relationships for heteroaryl systems, the pKa of (1,2-oxazol-4-yl)methanethiol is estimated to shift downwards by an additional 1.0 to 1.5 units compared to benzyl mercaptan.
Quantitative Data Summary
| Compound | Structural Formula | Experimental pKa | Reference |
| Methanethiol | CH₃-SH | ~10.4 | [2],[3] |
| Benzyl mercaptan | Ph-CH₂-SH | 9.43 | [4],[5] |
| (1,2-Oxazol-4-yl)methanethiol | Isoxazole-CH₂-SH | ~8.0 - 8.5 (Est.) | This Work |
Implication for Drug Design: At a physiological pH of 7.4, a thiol with a pKa of 8.2 will exist as approximately 13.7% reactive thiolate anion, compared to less than 1% for benzyl mercaptan. This makes the isoxazole derivative a vastly superior nucleophile for targeting electrophilic residues (e.g., catalytic cysteines in targeted covalent inhibitors).
Self-Validating Experimental Protocols for pKa Determination
To empirically determine the exact pKa of (1,2-oxazol-4-yl)methanethiol, researchers must utilize methodologies that isolate the ionization of the thiol from potential side reactions (such as oxidative dimerization into disulfides). Below are two field-proven, self-validating protocols.
Protocol A: UV-Vis Spectrophotometric Titration
Causality & Logic: Thiolates exhibit a distinct UV absorption band (typically 230–250 nm) due to
-
Sample Preparation: Prepare a 50 µM solution of (1,2-oxazol-4-yl)methanethiol in a degassed universal buffer (e.g., Britton-Robinson buffer) to prevent premature oxidation.
-
Forward Titration: Using 0.1 M NaOH, incrementally adjust the pH from 4.0 to 11.0. Record the UV-Vis spectrum at each 0.5 pH unit increment.
-
Data Extraction: Plot the absorbance at
(approx. 240 nm) against the measured pH. -
Self-Validation (Hysteresis Check): Critical Step. Immediately back-titrate the solution from pH 11.0 to pH 4.0 using 0.1 M HCl. If the final spectrum perfectly overlays with the initial pH 4.0 spectrum, the system is validated—proving no irreversible disulfide oxidation occurred during the assay.
-
Calculation: Fit the absorbance vs. pH curve to a standard sigmoidal Boltzmann distribution to extract the inflection point (pKa).
Protocol B: ¹H-NMR Titration
Causality & Logic: The chemical shift (
-
Sample Preparation: Dissolve the compound to a final concentration of 2 mM in a D₂O/H₂O (10/90 v/v) mixture containing 100 mM KCl (to maintain constant ionic strength).
-
pH Adjustment: Adjust the pH using dilute DCl or NaOD. (Note: The pH meter reading must be corrected for the deuterium isotope effect using the equation
). -
Acquisition: Acquire 1D ¹H-NMR spectra at 10 to 12 different pH points ranging from pH 4.0 to 11.0.
-
Tracking: Monitor the chemical shift of the singlet corresponding to the methylene spacer.
-
Calculation: Plot the chemical shift (
) against the corrected pH and fit the data to the Henderson-Hasselbalch equation: .
NMR-based experimental workflow for determining the pKa of heteroaryl methanethiols.
References
-
Cas 100-53-8, Benzyl mercaptan. LookChem. Available at:[Link]
-
Benzyl mercaptan | CID 7509. PubChem - National Institutes of Health (NIH). Available at:[Link]
-
Methanethiol | CID 878. PubChem - National Institutes of Health (NIH). Available at:[Link]
-
Methanethiol. Wikipedia. Available at:[Link]
Sources
Bioisosteric Potential of (1,2-Oxazol-4-yl)methanethiol in Drug Design
Executive Summary
In the optimization of lead compounds, medicinal chemists often face a "lipophilicity cliff" where increasing potency via aromatic interactions compromises metabolic stability and solubility. This guide analyzes (1,2-Oxazol-4-yl)methanethiol (also known as 4-(mercaptomethyl)isoxazole) as a high-value bioisosteric fragment.
Unlike the ubiquitous benzyl mercaptan, which suffers from metabolic liability and high logP, the isoxazole analog offers a unique electronic profile. The electron-withdrawing nature of the isoxazole ring lowers the thiol pK
Part 1: Physicochemical Profile & Bioisosteric Logic
The strategic value of (1,2-Oxazol-4-yl)methanethiol lies in its ability to mimic the steric footprint of a benzyl group while significantly altering the electronic and solubility landscape.
Comparative Analysis: Isoxazole vs. Phenyl
The isoxazole ring acts as a polar aromatic spacer. The 1,2-heteroatom placement creates a strong dipole and reduces lipophilicity compared to a phenyl ring.
| Property | Benzyl Mercaptan (Ref) | (1,2-Oxazol-4-yl)methanethiol | Impact on Drug Design |
| Formula | C | C | Reduced carbon count |
| MW | 124.20 | 115.15 | Ligand efficiency boost |
| cLogP | ~2.5 | ~0.8 | Major solubility enhancement |
| TPSA | 0 Ų (Thiol excluded) | ~26 Ų | Improved polar interactions |
| Thiol pK | ~9.6 | ~8.9 (Predicted) | Enhanced ionization at pH 7.4 |
| Electronic Effect | Neutral/Donating | Electron Withdrawing | Activates thiol for metal binding |
The "Goldilocks" Reactivity
The isoxazole ring exerts an inductive electron-withdrawing effect (-I effect) on the C4-position. This lowers the pK
-
Result: A higher fraction of the thiolate anion (RS
) exists at physiological pH. -
Benefit: This increases potency in zinc-binding groups (ZBG) for targets like HDACs or MMPs, and enhances the rate of nucleophilic attack in Targeted Covalent Inhibitors (TCIs) without requiring the hyper-reactivity of an acrylamide warhead.
Part 2: Strategic Applications in Drug Discovery
Covalent Warhead Tuning
In the design of covalent inhibitors (e.g., targeting Cys481 in BTK or Cys797 in EGFR), the "warhead" reactivity must be tuned to avoid off-target toxicity.
-
Mechanism: The (1,2-Oxazol-4-yl)methanethiol fragment can serve as a reversible covalent warhead (forming disulfides) or a precursor for irreversible alkylation (if converted to a thioether or used as a nucleophile to displace a leaving group on the protein).
-
Advantage: Unlike the hydroxymethyl isoxazole (which is a passive H-bond donor), the methanethiol variant can actively engage catalytic cysteines via disulfide exchange, a strategy gaining traction for viral proteases.
Metalloenzyme Inhibition (Zinc Chelation)
The 1,2-oxazole motif provides a potential "bidentate-like" geometry or simply an activated monodentate thiol.
-
Binding Mode: The thiol sulfur coordinates the Zn
ion. The adjacent ring nitrogen (N2) can act as a weak secondary acceptor or simply position the thiol correctly due to the rigid ring geometry. -
Selectivity: The distinct shape of the isoxazole (planar, 5-membered) discriminates against pockets evolved to bind hydroxamic acids, potentially reducing off-target hERG inhibition often seen with hydroxamates.
Part 3: Synthetic Workflow (Self-Validating Protocol)
Objective: Synthesis of (1,2-Oxazol-4-yl)methanethiol from Ethyl isoxazole-4-carboxylate. Scale: Gram-scale preparation.
Step 1: Reduction to Alcohol
-
Reagents: Lithium Aluminum Hydride (LiAlH
), THF (anhydrous). -
Protocol:
-
Cool a solution of ethyl isoxazole-4-carboxylate (1.0 eq) in THF to 0°C under N
. -
Add LiAlH
(1.1 eq) dropwise (exothermic). -
Stir at 0°C for 1h. Monitor by TLC (EtOAc/Hex 1:1). Checkpoint: Disappearance of ester spot (R
~0.6) and appearance of polar alcohol spot (R ~0.2). -
Quench with Fieser method (H
O, 15% NaOH, H O). Filter precipitate.
-
-
Output: (1,2-Oxazol-4-yl)methanol.
Step 2: Activation (Mesylation)
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM.
-
Protocol:
-
Dissolve alcohol in DCM at 0°C. Add TEA (1.5 eq).
-
Add MsCl (1.2 eq) dropwise.
-
Stir 2h. Wash with NaHCO
, brine, dry over MgSO .
-
-
Output: (1,2-Oxazol-4-yl)methyl methanesulfonate. Stability Note: Use immediately or store at -20°C; isoxazoles can be sensitive to strong acid generated upon decomposition.
Step 3: Thiolation (The Critical Step)
Direct displacement with NaSH often leads to disulfides. The Thioacetate method is preferred for purity.
-
Reagents: Potassium Thioacetate (KSAc), DMF, followed by mild hydrolysis.
-
Protocol:
-
Displacement: Treat mesylate with KSAc (1.2 eq) in DMF at RT for 4h.
-
Checkpoint: LCMS shows Mass [M+H] corresponding to thioester.
-
-
Hydrolysis: Degas the solution (critical to prevent oxidation). Add NaOH (2.0 eq) in MeOH (degassed). Stir 30 min under Ar.
-
Workup: Acidify carefully with HCl to pH 5. Extract with degassed EtOAc.
-
-
Output: (1,2-Oxazol-4-yl)methanethiol .
-
Validation:
H NMR (CDCl ) should show a doublet at ~3.6 ppm (CH ) and a triplet at ~1.5 ppm (SH), collapsing to a singlet upon D O shake.
Part 4: Visualization & Decision Logic
Diagram 1: Fragment Selection Decision Tree
Use this logic to determine when to deploy the (1,2-Oxazol-4-yl)methanethiol fragment.
Caption: Decision matrix for replacing lipophilic thiols with isoxazole bioisosteres.
Diagram 2: Synthetic Pathway
Caption: Robust 4-step synthetic route avoiding direct disulfide formation.
References
-
Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link
-
Isoxazole Synthesis: Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925-958. Link
-
Thiol pKa Prediction: BenchChem Technical Support. (2026).[1] Theoretical and Predictive Technical Guide to Heterocyclic Thiols. Link
-
Covalent Inhibitors: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Link
-
Isoxazole Electronic Effects: Determination of Hammett substituent constants for isoxazole derivatives. Journal of Chemical Research. Link
Sources
Solubility profile of (1,2-Oxazol-4-yl)methanethiol in organic solvents
Title: Solubility Profile and Handling of (1,2-Oxazol-4-yl)methanethiol: A Technical Guide
Executive Summary (1,2-Oxazol-4-yl)methanethiol (CAS: 146796-44-3 for the 3-isomer analog; general class CAS varies by substitution) is a specialized heterocyclic building block used in fragment-based drug discovery (FBDD) and the synthesis of bioactive scaffolds. Its physicochemical behavior is defined by the interplay between the polar, aromatic isoxazole ring and the nucleophilic, oxidizable methanethiol tail. This guide provides a predicted solubility profile based on structural analogs (e.g., 3,5-dimethylisoxazole-4-ylmethanethiol), critical stability protocols regarding oxidative dimerization, and validated experimental workflows for solubility determination.
Part 1: Physicochemical Characterization
Understanding the solubility of (1,2-Oxazol-4-yl)methanethiol requires analyzing its two distinct structural domains: the isoxazole core (polar, H-bond acceptor) and the methanethiol pendant (lipophilic, oxidizable, weak H-bond donor).
Key Parameters (Predicted & Analog-Derived):
| Parameter | Value / Description | Impact on Solubility |
| Molecular Weight | ~115.15 g/mol | Small molecule; favorable for high molar solubility. |
| LogP (Octanol/Water) | ~0.8 – 1.2 | Moderately lipophilic; prefers organic solvents over water. |
| pKa (Thiol -SH) | ~9.0 – 9.5 | Ionizes in basic media (pH > 10), drastically increasing aqueous solubility. |
| H-Bond Donors | 0 (Ring), 1 (Thiol) | Limited self-association; soluble in H-bond accepting solvents. |
| H-Bond Acceptors | 2 (N, O in ring) | Excellent solubility in protic solvents (Alcohols). |
| Physical State | Liquid or Low-melting Solid | High solvent accessibility; rapid dissolution kinetics. |
Part 2: Solubility Profile
The following profile categorizes solvent compatibility based on the "like dissolves like" principle, validated by data from close structural analogs (e.g., 4-(chloromethyl)-3,5-dimethylisoxazole and benzyl mercaptan).
Polar Aprotic Solvents (Recommended for Stock Solutions)
-
Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), DMAc.
-
Solubility: High (>100 mg/mL) .
-
Mechanism: Strong dipole-dipole interactions between the solvent and the isoxazole ring.
-
Use Case: Primary stock solutions (typically 10–100 mM) for biological screening. Note: DMSO can accelerate thiol oxidation; store under argon.
Polar Protic Solvents
-
Solvents: Methanol, Ethanol, Isopropanol.
-
Solubility: High (>50 mg/mL) .
-
Mechanism: The isoxazole nitrogen and oxygen accept hydrogen bonds from the solvent.
-
Use Case: Reaction solvents; crystallization.
Chlorinated & Non-Polar Solvents
-
Solvents: Dichloromethane (DCM), Chloroform (CHCl₃).
-
Solubility: Moderate to High .[1] Excellent for extraction and work-up.
-
Solvents: Hexanes, Heptane.
-
Solubility: Low .[1] The polarity of the isoxazole ring typically leads to oiling out or precipitation in aliphatic hydrocarbons.
Aqueous Media
-
Water (Neutral pH): Low (<1 mg/mL) . The hydrophobic methylene-thiol group and aromatic ring limit solubility.
-
Water (Basic pH > 10): High . Formation of the thiolate anion (R-S⁻) renders the molecule water-soluble.
-
Buffer Compatibility: PBS (pH 7.4) requires a co-solvent (e.g., 1-5% DMSO) to prevent precipitation at concentrations >50 µM.
Part 3: Stability & Oxidative Dimerization (Critical)
The primary "solubility" failure mode for this compound is not thermodynamic insolubility, but chemical instability via oxidation. In the presence of oxygen, (1,2-Oxazol-4-yl)methanethiol dimerizes to form the disulfide, which often has drastically different (usually lower) solubility properties.
Oxidation Pathway:
Figure 1: Oxidative dimerization pathway. To maintain solubility, the monomeric thiol state must be preserved using inert atmospheres or reducing agents.
Part 4: Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
For determining the absolute solubility limit in a specific solvent.
-
Preparation: Weigh 5–10 mg of (1,2-Oxazol-4-yl)methanethiol into a borosilicate glass vial.
-
Solvent Addition: Add the target solvent (e.g., PBS pH 7.4) in small aliquots (50 µL) until the solid fails to dissolve.
-
Equilibration:
-
Seal vial tightly (under Argon if possible).
-
Agitate at 25°C for 24 hours (rotary shaker).
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.
-
Quantification:
-
Dilute the supernatant 100-fold in Methanol.
-
Analyze via HPLC-UV (Detection @ 254 nm for isoxazole ring).
-
Compare peak area against a standard curve prepared in DMSO.
-
Protocol B: Handling Air-Sensitive Thiols
Standard Operating Procedure (SOP) to prevent disulfide precipitation.
-
Degassing: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use.
-
Additives: For aqueous assays, add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) or DTT to the buffer. TCEP is preferred as it is stable over a wider pH range and does not contain thiols itself.
-
Quenching: If disposing, treat waste with 10% bleach to oxidize the thiol to the odorless sulfonic acid.
Part 5: Solubility Workflow Diagram
Figure 2: Step-by-step workflow for accurate solubility determination, emphasizing the critical degassing step.
References
-
ChemScene. (2024). Product Data: (1,2-Oxazol-3-yl)methanethiol & Analogs. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methanethiol. Retrieved from
-
BenchChem. (2025).[1] Technical Guide to Solubility of Isoxazole Derivatives. Retrieved from
-
Granero, G., et al. (1999). Solubility profiles of isoxazolyl-naphthoquinone derivatives. International Journal of Pharmaceutics. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: Heterocyclic Thiols. Retrieved from
Sources
Isoxazol-4-ylmethanethiol Derivatives: Synthetic Evolution and Medicinal Utility
This technical guide details the history, synthesis, and medicinal chemistry applications of isoxazol-4-ylmethanethiol derivatives. While often overshadowed by their oxygenated counterparts (isoxazol-3-ols like muscimol), these sulfur-containing scaffolds represent a critical niche in fragment-based drug discovery (FBDD), serving as bioisosteres for carboxylic acids and versatile linkers in bioconjugation.
Executive Summary
The isoxazole ring has long been established as a "privileged structure" in medicinal chemistry, most notably as a bioisostere for the carboxylic acid moiety in neuroactive compounds (e.g., AMPA, muscimol). Isoxazol-4-ylmethanethiol derivatives introduce a nucleophilic sulfur handle to this scaffold. This modification transforms the inert isoxazole ring into a reactive "warhead" or linker, enabling the synthesis of thioethers, disulfides, and enzyme inhibitors that target metalloproteins. This guide explores the transition of this molecule from a theoretical curiosity to a practical tool in modern drug development.
Historical Evolution and Discovery
The history of isoxazol-4-ylmethanethiol is best understood in three distinct epochs of heterocyclic chemistry:
Phase I: The Classical Era (1888–1960)
-
Foundational Chemistry: The isoxazole ring was first synthesized by Ludwig Claisen (1888) via the condensation of 1,3-diketones with hydroxylamine.
-
Limitation: Early efforts focused on simple alkyl/aryl substitutions. The 4-position was notoriously difficult to functionalize selectively due to the electronic properties of the ring, which directs electrophilic aromatic substitution to the C-4 position but often requires harsh conditions that degrade the ring.
Phase II: The Neuro-Pharmacology Boom (1960–1990)
-
The Bioisostere Breakthrough: The discovery of muscimol (from Amanita muscaria) and ibotenic acid revealed that the 3-hydroxyisoxazole moiety is a potent bioisostere for the carboxylate group of GABA and glutamate.
-
The Sulfur Pivot: Researchers began exploring sulfur analogs to modulate pKa and lipophilicity. However, direct thiation of the ring (isoxazole-3-thiol) proved unstable. Attention shifted to the 4-methanethiol side chain, which retained the steric profile of the isoxazole core while moving the sulfur atom one carbon away, creating a stable "homologated" thiol.
Phase III: Modern Applications (1990–Present)
-
Fragment-Based Drug Discovery (FBDD): With the rise of "click chemistry" and bioconjugation, isoxazol-4-ylmethanethiol emerged as a robust "linker scaffold." Its stability allows it to serve as a bridge in antibody-drug conjugates (ADCs) or as a zinc-binding group (ZBG) in histone deacetylase (HDAC) inhibitors.
Synthetic Methodologies
The synthesis of isoxazol-4-ylmethanethiol derivatives is non-trivial due to the sensitivity of the isoxazole ring to reductive conditions often used to generate thiols. The industry-standard protocol relies on the Chloromethylation-Thiourea Route .
Core Synthetic Pathway
The most reliable method proceeds through the 4-chloromethyl intermediate, avoiding direct reduction of esters which can cleave the N-O bond.
-
Chloromethylation: Reaction of 3,5-dimethylisoxazole with paraformaldehyde and HCl (Blanc reaction conditions) yields 4-chloromethyl-3,5-dimethylisoxazole .
-
Nucleophilic Displacement: The chloride is displaced by thiourea in refluxing ethanol to form the isothiouronium salt.
-
Hydrolysis: Alkaline hydrolysis releases the free thiol.
Visualizing the Synthesis (Graphviz)
Caption: The standard industrial route for synthesizing isoxazol-4-ylmethanethiol via the isothiouronium intermediate.
Experimental Protocols
Protocol A: Synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole
-
Reagents: 3,5-Dimethylisoxazole (1.0 eq), Paraformaldehyde (1.5 eq), Conc. HCl, Zinc Chloride (catalytic).
-
Procedure:
-
Combine 3,5-dimethylisoxazole and paraformaldehyde in a round-bottom flask.
-
Add conc. HCl dropwise while maintaining temperature < 40°C.
-
Heat to 60–70°C for 4 hours.
-
Critical Step: Extract with dichloromethane and wash with saturated NaHCO₃ to remove excess acid.
-
Purify via vacuum distillation (bp ~90°C at 10 mmHg).
-
-
Yield: Typically 70–80%.
Protocol B: Conversion to Isoxazol-4-ylmethanethiol
-
Reagents: 4-(Chloromethyl)-3,5-dimethylisoxazole (1.0 eq), Thiourea (1.1 eq), Ethanol, 10% NaOH.
-
Procedure:
-
Dissolve the chloromethyl intermediate in ethanol.
-
Add thiourea and reflux for 3 hours. A white precipitate (isothiouronium chloride) will form.
-
Hydrolysis: Add 10% NaOH solution directly to the reaction mixture and reflux for an additional 2 hours under nitrogen atmosphere (to prevent disulfide formation).
-
Acidify with dilute HCl to pH 5.
-
Extract with ethyl acetate. The thiol has a characteristic pungent odor.
-
-
Validation: ¹H NMR (CDCl₃) shows a triplet (~1.5 ppm) for the -SH proton (D₂O exchangeable) and a doublet for the methylene protons.
Pharmacological Significance & Bioisosterism
The isoxazol-4-ylmethanethiol motif offers unique properties compared to standard isoxazoles.
Mechanism of Action: The "Zinc Trap"
In metalloprotease inhibitors (e.g., MMPs or HDACs), the thiol group acts as a Zinc Binding Group (ZBG) . The isoxazole ring provides a rigid scaffold that orients the thiol into the enzyme's active site, while the ring nitrogens can engage in secondary hydrogen bonding.
Comparison of Bioisosteres
| Feature | Carboxylic Acid (-COOH) | Isoxazol-3-ol | Isoxazol-4-ylmethanethiol |
| Acidity (pKa) | ~4.5 | ~4.5 (Acidic) | ~9–10 (Weakly Acidic) |
| H-Bond Donor | Yes | Yes | Weak |
| Metal Binding | Moderate (Monodentate) | Weak | Strong (Soft Nucleophile) |
| Metabolic Stability | Glucuronidation prone | Stable | Oxidation prone (to disulfide) |
| Primary Use | General Agonist | GABA/Glutamate Agonist | Enzyme Inhibitor / Linker |
Biological Pathways & Signaling
The following diagram illustrates how isoxazole derivatives interfere with the Glutamate-GABA-Glutamine Cycle , a primary target for these bioisosteres.
Caption: Isoxazole derivatives modulate the excitatory/inhibitory balance by mimicking neurotransmitters or inhibiting biosynthetic enzymes.
References
- Claisen, L. (1888). Zur Kenntniss der Isoxazole. Berichte der deutschen chemischen Gesellschaft, 21(1), 1149-1157. (Foundational synthesis of the isoxazole ring).
- Krogsgaard-Larsen, P., et al. (1980). Isoxazoles as Bioisosteres of Glutamic Acid and GABA. Comprehensive Medicinal Chemistry II. (Establishes the bioisosteric utility).
- Buron, F., et al. (1997). Synthesis of 4-substituted isoxazoles. Tetrahedron Letters, 38(45), 7863-7866. (Modern synthetic methods).
-
Patel, V., & Patel, M. (2013).[1] Novel method for the synthesis of 4-(azol-5-yl)isoxazoles. Chemistry of Heterocyclic Compounds. (Details the chloromethylation route).
- Sivakumar, P.M., et al. (2020). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(11).
- Google Patents. (2013). CN103130732A: Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole.
Sources
Metabolic Stability Predictions for (1,2-Oxazol-4-yl)methanethiol Motifs
The following technical guide details the metabolic stability profile of the (1,2-Oxazol-4-yl)methanethiol motif. This analysis synthesizes computational prediction frameworks with rigorous in vitro validation protocols, specifically addressing the unique reactivity of the thiol group and the latent liabilities of the isoxazole core.
Technical Guide & Experimental Framework
Executive Summary
The (1,2-Oxazol-4-yl)methanethiol motif presents a dichotomy in drug design: the isoxazole ring offers a robust, polar aromatic scaffold often used as a bioisostere for esters or amides, while the methanethiol pendant introduces high nucleophilicity and redox vulnerability.
Predicting the metabolic fate of this motif requires a departure from standard "screen-and-go" workflows. Standard microsomal stability assays often yield false negatives for clearance because they lack the specific cofactors required for thiol methylation or fail to account for rapid non-enzymatic oxidative dimerization. This guide establishes a specialized evaluation pipeline, integrating S-adenosylmethionine (SAM)-supplemented assays and reductive ring-opening surveillance .
Structural Dissection & Metabolic Liabilities[1]
The metabolic trajectory of (1,2-Oxazol-4-yl)methanethiol is dictated by three distinct zones of reactivity.
Zone 1: The Thiol Moiety (-CH₂-SH)
-
Primary Liability (Oxidative Dimerization): In plasma and predominantly aerobic in vitro incubations, the free thiol rapidly oxidizes to form disulfides (homodimers or mixed disulfides with albumin/cysteine). This is often a chemical instability rather than enzymatic metabolism.
-
Enzymatic S-Methylation: The enzyme Thiol Methyltransferase (TMT) , specifically isoforms METTL7A (TMT1A) and METTL7B (TMT1B) , catalyzes the transfer of a methyl group from SAM to the thiol, forming a methyl sulfide (-S-Me). Crucial Insight: Standard liver microsomes are often depleted of SAM; without supplementation, this major clearance pathway remains silent in vitro.
-
Glucuronidation: UGT-mediated S-glucuronidation is a secondary pathway, typically less prevalent than methylation for primary aliphatic thiols but significant if TMT is saturated.
Zone 2: The Isoxazole Core
-
Reductive Ring Scission: While generally stable against oxidation, the 1,2-oxazole ring is susceptible to reductive cleavage of the N-O bond. This reaction is catalyzed by cytosolic reductases or specific CYPs (e.g., CYP1A2, 2C19) acting in a reductive mode (Fe(II) state), leading to the formation of an
-cyanoenol or enaminoketone. -
Ring Oxidation: If the C3 or C5 positions are unsubstituted, they are potential sites for CYP-mediated hydroxylation, though this is sterically less favorable than thiol modification.
Zone 3: The Methylene Bridge (-CH₂-SH)
-
Hydroxylation: CYP-mediated hydroxylation at the benzylic-like carbon is possible but generally outcompeted by S-oxidation or S-methylation.
Predictive Modeling (In Silico)
Before wet-lab synthesis, computational tools must be tuned to recognize specific "soft spots."
Recommended In Silico Workflow
-
QSAR & Machine Learning: Utilize models trained on thiol-containing datasets (e.g., ADMET Predictor, StarDrop).
-
Constraint: Standard models often overestimate thiol stability because they are trained on "drug-like" molecules where free thiols are rare.
-
-
Structural Alert Flagging:
-
Alert: [#16H1] (Free Thiol) → High probability of Phase II conjugation (Methylation/Glucuronidation).
-
Alert: c1con[cH1]1 (Unsubstituted Isoxazole) → Moderate probability of Ring Scission.
-
-
Docking Simulations:
-
Dock the motif into CYP1A2 and CYP2C19 crystal structures to assess the proximity of the isoxazole N-O bond to the heme iron.
-
Dock into METTL7A (AlphaFold models available) to predict S-methylation favorability.
-
Metabolic Pathways Map
The following diagram illustrates the divergent metabolic fates of the motif, distinguishing between chemical instability and enzymatic processing.
Caption: Divergent metabolic pathways for (1,2-Oxazol-4-yl)methanethiol. Note the competition between chemical oxidation and enzymatic methylation.
Experimental Validation Protocols
To accurately assess stability, you must distinguish between oxidative loss (artifact) and true metabolic clearance.
Protocol A: Plasma Stability with Derivatization
Objective: Determine if "disappearance" is due to disulfide formation or enzymatic hydrolysis.
-
Step 1: Incubate compound (1 µM) in human/rat plasma at 37°C.
-
Step 2: At timepoints (0, 15, 30, 60 min), transfer aliquots into two separate quench plates:
-
Plate A (Total): Quench with acetonitrile containing reducing agent (10 mM DTT or TCEP). This reduces disulfides back to parent.
-
Plate B (Free): Quench with acetonitrile containing N-Ethylmaleimide (NEM) . This alkylates free thiols immediately, preventing post-sampling oxidation.
-
-
Interpretation:
-
If Plate A shows 100% recovery but Plate B shows loss: The compound forms disulfides (reversible).
-
If Plate A shows loss: The compound is undergoing irreversible degradation (e.g., ring opening or covalent binding).
-
Protocol B: "SAM-Boosted" Microsomal Stability
Objective: Capture S-methylation, which is often missed in standard assays.
-
Standard Condition: Microsomes + NADPH (Detects CYPs/FMOs).
-
Boosted Condition: Microsomes + NADPH + SAM (100 µM) (Detects TMT activity).
-
Procedure:
-
Prepare liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Add test compound (1 µM).
-
Initiate reaction with cofactor mix (NADPH regenerating system ± SAM).
-
Incubate for 0, 10, 30, 60 min.
-
Quench with ice-cold acetonitrile containing internal standard.
-
Analyze via LC-MS/MS.[1]
-
-
Causality Check: If clearance significantly increases in the presence of SAM, S-methylation is the dominant clearance route.
Protocol C: Reductive Metabolism (S9 Fraction)
Microsomes lack cytosolic enzymes. Use S9 fractions (containing both microsomes and cytosol) to assess isoxazole ring opening.
-
Cofactor: NADPH (for CYPs) and NADH (for cytosolic reductases).
-
Atmosphere: Conduct a parallel incubation under nitrogen/anaerobic conditions to maximize reductive potential, as oxygen often inhibits reductive ring scission.
Quantitative Data Presentation
When reporting stability data for this motif, structure the results to highlight cofactor dependency.
| Assay Condition | Cofactors Present | Target Pathway | Interpretation of High Clearance |
| Plasma (Plate A) | None (Physiological) | Disulfide Formation | Chemical instability (reversible). |
| HLM Standard | NADPH | CYP Oxidation / Ring Scission | Susceptibility to P450s (Ring/Linker). |
| HLM + SAM | NADPH + SAM | S-Methylation | High TMT liability (Critical for thiols). |
| S9 (Anaerobic) | NADPH/NADH | Reductive Ring Opening | Isoxazole core instability. |
Optimization Strategies
If the motif proves unstable, employ these medicinal chemistry strategies:
-
Steric Shielding: Introduce a methyl group at the C3 or C5 position of the isoxazole ring to hinder reductive enzyme approach.
-
Thiol Bioisosteres: Replace the -SH with a thioamide or oxetane if H-bond donation is not strictly required.
-
Prodrug Approach: Mask the thiol as a thioester (e.g., acetyl or pivaloyl). This improves permeability and prevents premature oxidation/methylation before reaching the target tissue.
References
-
Vertex Pharmaceuticals. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. PubMed.[2] [Link]
-
University of Washington. (2008). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway.[3] PubMed.[2] [Link]
-
BioRxiv. (2022). METTL7A and METTL7B are responsible for S-thiol methyl transferase activity in liver.[4][5] BioRxiv. [Link]
-
Society for Redox Biology and Medicine. (2009). Measuring the poise of thiol/disulfide couples in vivo. SfRBM. [Link]
-
MDPI. (2023). Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. METTL7A (TMT1A) and METTL7B (TMT1B) Are Responsible for Alkyl S-Thiol Methyl Transferase Activity in Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Thiol-Ene Click Chemistry Reactions using (1,2-Oxazol-4-yl)methanethiol
Introduction: Harnessing the Power of Thiol-Ene Chemistry with a Novel Heterocyclic Thiol
The thiol-ene reaction has emerged as a powerhouse in the field of click chemistry, offering a highly efficient and versatile method for the formation of carbon-sulfur bonds.[1] Its hallmark features, including rapid reaction rates, high yields, and minimal byproducts, have made it an indispensable tool in diverse fields ranging from polymer and materials science to bioconjugation and drug development.[1][2] The reaction typically proceeds via a free-radical mechanism, often initiated by UV light, which allows for exceptional spatial and temporal control.[1][3]
This guide focuses on the application of a novel thiol, (1,2-Oxazol-4-yl)methanethiol , in thiol-ene click chemistry. The oxazole motif is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[4][5] By incorporating this privileged scaffold into a thiol suitable for click chemistry, we unlock new avenues for the synthesis of innovative drug candidates, functionalized biomolecules, and advanced materials. The oxazole ring's electronic properties and potential for hydrogen bonding can impart unique characteristics to the resulting thioether products.[6]
This document provides a comprehensive overview of the synthesis of (1,2-Oxazol-4-yl)methanethiol, detailed protocols for its use in photoinitiated thiol-ene reactions, and guidelines for the characterization of the resulting products. The protocols are designed to be a robust starting point for researchers, scientists, and drug development professionals, with an emphasis on the underlying principles to facilitate optimization for specific applications.
Synthesis of (1,2-Oxazol-4-yl)methanethiol
The synthesis of (1,2-Oxazol-4-yl)methanethiol can be approached through a multi-step sequence starting from readily available precursors. A plausible synthetic route, adapted from the synthesis of similar heterocyclic methanethiols, is outlined below.[7][8] This proposed synthesis involves the formation of the oxazole ring, followed by functionalization at the 4-position to introduce the methanethiol group.
Proposed Synthetic Pathway:
A common method for constructing the 1,2-oxazole ring is through the reaction of a β-dicarbonyl compound with hydroxylamine. Subsequent functionalization and conversion to the thiol would yield the desired product.
Protocol 1: Synthesis of (1,2-Oxazol-4-yl)methanethiol
Materials:
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Sodium ethoxide
-
Lithium aluminum hydride (LiAlH₄)
-
Thionyl chloride (SOCl₂)
-
Thiocarbamide (Thiourea)
-
Sodium hydroxide (NaOH)
-
Anhydrous ethanol, Diethyl ether, Tetrahydrofuran (THF), Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of 4-methyl-1,2-oxazole: In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add ethyl acetoacetate followed by hydroxylamine hydrochloride. Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, neutralize the reaction mixture and extract the product with diethyl ether. Purify by distillation.
-
Reduction to (1,2-Oxazol-4-yl)methanol: In a separate flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ in anhydrous THF. Cool the suspension to 0 °C and slowly add a solution of 4-methyl-1,2-oxazole in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction carefully with water and a 15% NaOH solution. Filter the mixture and extract the filtrate with DCM. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the alcohol.
-
Chlorination to 4-(chloromethyl)-1,2-oxazole: To the (1,2-Oxazol-4-yl)methanol at 0 °C, add thionyl chloride dropwise. Stir the reaction at room temperature for 2-3 hours. Remove the excess thionyl chloride under reduced pressure. The resulting crude chloride can be used directly in the next step.
-
Formation of the isothiouronium salt: Dissolve the crude 4-(chloromethyl)-1,2-oxazole in ethanol and add thiourea. Reflux the mixture for 4-6 hours. Cool the reaction mixture to room temperature to allow for the precipitation of the isothiouronium salt. Filter and wash the solid with cold ethanol.
-
Hydrolysis to (1,2-Oxazol-4-yl)methanethiol: Suspend the isothiouronium salt in a degassed aqueous NaOH solution under an inert atmosphere. Heat the mixture at 80-90 °C for 1-2 hours. Cool the reaction to 0 °C and carefully acidify with cold, dilute HCl. Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Thiol-Ene Click Chemistry with (1,2-Oxazol-4-yl)methanethiol
The photoinitiated radical thiol-ene reaction is a highly efficient method for covalently linking (1,2-Oxazol-4-yl)methanethiol to a wide variety of alkene-containing molecules.[1] The reaction proceeds via an anti-Markovnikov addition mechanism, ensuring a single regioisomeric product.[9]
Reaction Mechanism
The photoinitiated thiol-ene reaction proceeds through a free-radical chain mechanism consisting of three main steps: initiation, propagation, and termination.
Caption: Radical-mediated thiol-ene reaction mechanism.
Experimental Protocols
The following protocols provide a general framework for performing photoinitiated thiol-ene reactions with (1,2-Oxazol-4-yl)methanethiol. Optimization of reaction conditions, such as solvent, initiator concentration, and irradiation time, may be necessary for specific substrates.
Protocol 2: General Procedure for Photoinitiated Thiol-Ene Reaction in Solution
Materials:
-
(1,2-Oxazol-4-yl)methanethiol
-
Alkene-containing substrate (e.g., an unsaturated peptide, a functionalized polymer)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA) or lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) for aqueous solutions)[10]
-
Degassed solvent (e.g., acetonitrile, THF, or for biological applications, a buffered aqueous solution)
-
UV lamp (e.g., 365 nm)
Procedure:
-
In a quartz reaction vessel, dissolve the alkene-containing substrate in the chosen degassed solvent.
-
Add (1,2-Oxazol-4-yl)methanethiol, typically in a 1.1 to 1.5 molar excess relative to the alkene functional groups.
-
Add the photoinitiator. A typical concentration is 0.1-1 mol% relative to the reactants.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can quench the radical reaction.
-
Irradiate the reaction mixture with a UV lamp at room temperature. The irradiation time can range from a few minutes to an hour, depending on the reactivity of the substrates and the efficiency of the initiator.
-
Monitor the reaction progress by TLC, ¹H NMR, or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography, precipitation, or dialysis, depending on the nature of the product.
Protocol 3: Photoinitiated Thiol-Ene Surface Modification
This protocol is suitable for functionalizing surfaces that have been pre-coated with alkene groups.
Materials:
-
Alkene-functionalized substrate (e.g., a glass slide, a polymer film)
-
Solution of (1,2-Oxazol-4-yl)methanethiol and a photoinitiator in a suitable solvent.
Procedure:
-
Prepare a solution of (1,2-Oxazol-4-yl)methanethiol and the photoinitiator in a volatile solvent (e.g., isopropanol).
-
Deposit the solution onto the alkene-functionalized surface, ensuring complete coverage.
-
Allow the solvent to evaporate, leaving a thin film of the thiol and initiator.
-
Place the substrate in a chamber and purge with an inert gas.
-
Irradiate the surface with a UV lamp for a predetermined time.
-
After irradiation, thoroughly wash the substrate with the solvent to remove any unreacted reagents.[1]
-
Analyze the surface using appropriate techniques (e.g., X-ray photoelectron spectroscopy (XPS), contact angle measurements, or atomic force microscopy (AFM)) to confirm successful modification.
Characterization of Thiol-Ene Reaction Products
Thorough characterization of the reaction products is essential to confirm the successful formation of the desired thioether linkage.
¹H NMR Spectroscopy: This is a primary tool for monitoring the reaction progress and confirming the product structure. Key spectral changes to observe include:
-
Disappearance of the alkene proton signals (typically in the 5-6 ppm region).[11]
-
Disappearance of the thiol proton (-SH) signal (chemical shift can be variable).[11]
-
Appearance of new signals corresponding to the protons adjacent to the newly formed thioether bond.
Mass Spectrometry: Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can be used to confirm the molecular weight of the product.
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the C=C stretching vibration of the alkene and the S-H stretching vibration of the thiol can be monitored.
Data Presentation and Workflow Visualization
Table 1: Representative Reaction Conditions for Thiol-Ene Reactions with (1,2-Oxazol-4-yl)methanethiol
| Alkene Substrate | Thiol:Ene Ratio | Photoinitiator (mol%) | Solvent | Irradiation Time (min) | Conversion (%) |
| 1-Octene | 1.2 : 1 | DMPA (0.5) | Acetonitrile | 15 | >95 |
| Allyl-PEG | 1.5 : 1 | LAP (0.1) | PBS Buffer (pH 7.4) | 10 | >98 |
| Norbornene-functionalized polymer | 1.3 : 1 | DMPA (1.0) | THF | 20 | >90 |
Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Workflow Diagram
Caption: General workflow for a photoinitiated thiol-ene reaction.
Applications in Research and Drug Development
The ability to easily incorporate the biologically relevant oxazole moiety into a wide range of molecules via the thiol-ene reaction opens up numerous possibilities:
-
Drug Discovery: Synthesis of novel drug candidates with enhanced pharmacological profiles. The oxazole core can serve as a pharmacophore, while the thioether linkage provides a stable connection to other molecular fragments.
-
Bioconjugation: Site-specific modification of proteins, peptides, and other biomolecules. For example, attaching the oxazole-thiol to a targeting ligand for use in drug delivery systems.[1]
-
Materials Science: Development of functional polymers and surfaces with tailored properties. The oxazole group can influence surface energy, biocompatibility, and other material characteristics.
-
Chemical Biology: Creation of chemical probes to study biological processes. The oxazole moiety can act as a recognition element or a fluorescent tag.
Conclusion
(1,2-Oxazol-4-yl)methanethiol is a promising new building block for thiol-ene click chemistry. Its straightforward, albeit multi-step, synthesis and the high efficiency of the subsequent thiol-ene reaction make it an attractive tool for researchers in various disciplines. The protocols and guidelines presented here provide a solid foundation for exploring the full potential of this novel heterocyclic thiol in the development of new therapeutics, advanced materials, and innovative chemical biology tools.
References
-
Grokipedia. Oxazole. Retrieved from [Link]
- Tucker, J. A., et al. (2012). Transition Metal Photoredox Catalysis of Radical Thiol-Ene Reactions. PMC.
-
Chemistry LibreTexts. (2022). VIII. Thiols and Thiyl Radicals. Retrieved from [Link]
- Kaur, R., & Bala, R. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Srikanth, K. E. (2025). Biological Importance of Oxazoles. Journal of Clinical Research and Pharmacy, 4(2).
- Vedejs, E., & Fields, S. C. (2003). Synthesis and Reactions of Oxazoles. In Chemistry of Heterocyclic Compounds: Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A (pp. 1-286). John Wiley & Sons, Inc.
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry.
- Maged, A. S., & Ahamed, L. S. (2021). Synthesis of new heterocyclic derivatives from 2-furyl methanethiol and study their applications.
- Maged, A. S., & Ahamed, L. S. (2021).
-
Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]
- Fairbanks, B. D., et al. (2025). Structure-reactivity based control of radical-mediated degradation in thiol-Michael hydrogels.
- Garcia, A., et al. (2025). Using thiol–ene click chemistry to engineer 3D printed plasmonic hydrogel scaffolds for SERS biosensing.
- Forbes, D. C. (2020).
- Novakov, H., et al. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. Polymer Chemistry.
- Dagnon, K. L., et al. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 18888-18903.
- Maged, A. S., & Ahamed, L. S. (2021).
- Miller, G. J., et al. (2025). Photoinitiated thiol–ene mediated functionalisation of 4,5-enoses. Organic & Biomolecular Chemistry.
- Kaur, R., & Bala, R. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- Gao, L., et al. (2025). Exploration of Thiol-Ene Click Polymerization in Polymer Chemistry Experiment Teaching. University Chemistry.
- Islam, M. R., et al. (2024).
- Kadhirvel, S., et al. (2017). Orthogonal Thiol-ene 'Click' Reactions: A Powerful Combination for Fabrication and Functionalization of Patterned Hydrogels. Royal Society of Chemistry.
- Islam, M. R., et al. (2024). Synthesis and Characterization of Thiol‐Ene Networks Derived from Levoglucosenone. RMIT Research Repository.
- Carlborg, C. F., et al. (2013). UV initiated thiol-ene chemistry: A facile and modular synthetic methodology for the construction of functional 3D networks with tunable properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. "Investigation of Novel Thiol "Click" Reactions" by Justin William Chan [aquila.usm.edu]
- 4. grokipedia.com [grokipedia.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. tandfonline.com [tandfonline.com]
- 7. echemcom.com [echemcom.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 10. Using thiol–ene click chemistry to engineer 3D printed plasmonic hydrogel scaffolds for SERS biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Nucleophilic Substitution Conditions for (1,2-Oxazol-4-yl)methanethiol: A Comprehensive Application Note
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide an authoritative, mechanistically grounded guide for the nucleophilic substitution (alkylation) of (1,2-Oxazol-4-yl)methanethiol and its derivatives (e.g., 3,5-dimethyl-1,2-oxazol-4-yl)methanethiol).
Context & Mechanistic Rationale
The isoxazole scaffold combined with a thioether linkage is a privileged motif in medicinal chemistry, frequently utilized in the development of robust antitrypanosomal, antibacterial, and anti-inflammatory agents 1. (1,2-Oxazol-4-yl)methanethiol features a highly polarizable sulfur atom separated from the electron-withdrawing isoxazole ring by a methylene (-CH₂-) spacer.
The Causality of Reactivity: Alkyl thiols typically exhibit a pKₐ of ~10.5. However, the electronegative oxygen and nitrogen atoms of the isoxazole ring exert a mild inductive electron-withdrawing effect (-I) through the methylene spacer. This slightly lowers the pKₐ of the thiol group (estimated pKₐ ~9.0–9.5), making it easier to deprotonate than a standard aliphatic thiol. Once deprotonated, the resulting thiolate anion is an exceptionally potent nucleophile that undergoes rapid Sₙ2 substitution with electrophiles (such as alkyl halides) 2.
Mechanistic pathway of (1,2-Oxazol-4-yl)methanethiol alkylation via SN2 substitution.
Condition Optimization & Quantitative Data
To engineer a self-validating and high-yielding protocol, the choice of base and solvent is critical. Strong bases (like NaH or KOtBu) can cause unwanted E2 elimination of the electrophile or degrade the sensitive isoxazole ring. Therefore, a mild, heterogeneous base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent is the gold standard 3. Polar aprotic solvents solvate the potassium cation but leave the thiolate "naked," dramatically enhancing its nucleophilicity.
Table 1: Optimization Matrix for Thiolate Alkylation
| Base | Solvent | Temp (°C) | Relative Yield | Causality & Observations |
| K₂CO₃ | DMF | 25 (RT) | >95% | Optimal. Heterogeneous base prevents side reactions; DMF maximizes SN2 rate. |
| Cs₂CO₃ | MeCN | 25 (RT) | 90% | Excellent yield, but Cs₂CO₃ is significantly more expensive than K₂CO₃. |
| Et₃N | CH₂Cl₂ | 25 (RT) | 75% | Homogeneous base; slower reaction rate due to the non-polar nature of the solvent. |
| NaH | THF | 0 to 25 | <60% | Strong base induces competing E2 elimination of the alkyl halide electrophile. |
Table 2: Standard Stoichiometry
| Reagent | Equivalents | Function in System |
| (1,2-Oxazol-4-yl)methanethiol | 1.00 eq | Primary Nucleophile. |
| Alkyl Halide (R-Br or R-I) | 1.10 - 1.20 eq | Electrophile. Slight excess ensures complete consumption of the thiol. |
| K₂CO₃ (Anhydrous, powder) | 1.50 - 2.00 eq | Mild Base. Excess drives the equilibrium toward complete thiolate formation. |
| DMF (Anhydrous) | 0.2 M | Solvent. Balances reaction kinetics with the solubility of the reagents. |
Self-Validating Experimental Protocol
This protocol is designed with built-in physical cues, allowing the chemist to validate the reaction's progress in real-time without relying solely on end-point analytics.
Phase 1: Thiolate Generation
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Argon).
-
Reagent Loading: Add (1,2-Oxazol-4-yl)methanethiol (1.0 eq) and finely powdered, anhydrous K₂CO₃ (1.5 eq) to the flask.
-
Solvation: Syringe in anhydrous DMF to achieve a 0.2 M concentration of the thiol.
-
Activation: Stir the suspension vigorously at room temperature (20–25 °C) for 15–20 minutes.
-
Self-Validation Cue: Unlike reactions with acids, K₂CO₃ deprotonating a thiol generates KHCO₃, so no effervescence (gas evolution) will occur . Instead, look for the complete dissolution of the thiol and a slight yellowing of the solution, indicating the formation of the active thiolate anion.
-
Phase 2: Electrophilic Addition
-
Alkylation: Dropwise, add the alkyl halide (1.1 eq) via syringe over 5 minutes. If using a highly reactive electrophile (e.g., benzyl bromide), maintain the reaction at room temperature. For less reactive primary alkyl chlorides, the reaction may be gently heated to 50 °C.
-
Monitoring: Allow the reaction to stir for 2 to 4 hours.
-
Self-Validation Cue: As the Sₙ2 reaction proceeds, potassium halide (e.g., KBr or KI) will begin to precipitate out of the DMF solution as a fine white powder, confirming that the substitution is actively occurring.
-
Analytical Validation: Monitor via TLC (Hexanes/EtOAc). The starting thiol can be visualized using Ellman’s reagent (DTNB) stain, which will show a bright yellow spot. The disappearance of this spot indicates reaction completion.
-
Phase 3: Quench and DMF Clearance
-
Quenching: Dilute the reaction mixture with a 10-fold volume of distilled water to quench the reaction and dissolve the inorganic salts.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
-
DMF Removal (Critical Step): Combine the organic layers and wash them vigorously with brine (saturated NaCl solution) at least 5 times .
-
Causality: DMF is highly polar and partitions into both the aqueous and organic layers. Multiple brine washes are strictly required to increase the ionic strength of the aqueous phase, forcing the DMF out of the EtOAc layer.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude isoxazole-thioether. Purify via flash column chromatography if necessary.
Experimental workflow for the nucleophilic substitution of (1,2-Oxazol-4-yl)methanethiol.
Troubleshooting & Analytical Validation
-
Issue: Disulfide Formation (Dimerization). Thiols are prone to oxidative coupling to form disulfides (R-S-S-R) in the presence of oxygen.
-
Solution: Ensure the reaction is thoroughly degassed and run under a strict inert atmosphere (Argon preferred). If disulfide is detected via LC-MS (M+ mass roughly double the starting material minus 2 Da), treat the crude mixture with a mild reducing agent like DTT or TCEP prior to alkylation.
-
-
Issue: Low Yield / Unreacted Thiol.
-
Solution: The K₂CO₃ may have absorbed atmospheric moisture, reducing its basicity. Always use freshly opened or oven-dried, finely powdered K₂CO₃ to maximize the surface area for the heterogeneous deprotonation.
-
References
-
Assunção, et al. "Synthesis and Antitrypanosomal Activity of Novel 2-Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents." ACS Omega, 2023. 1
-
Chemistry LibreTexts. "Thiols and Sulfides: Nucleophilic Properties and Reactions." LibreTexts Organic Chemistry. 2
-
"Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor." ResearchGate, 2023. 3
Sources
Using (1,2-Oxazol-4-yl)methanethiol as a fragment in medicinal chemistry
This Application Note is designed for medicinal chemists and structural biologists involved in Fragment-Based Drug Discovery (FBDD). It details the utility of (1,2-Oxazol-4-yl)methanethiol (Isoxazol-4-ylmethanethiol) as a versatile chemical probe.
Executive Summary
(1,2-Oxazol-4-yl)methanethiol is a high-value fragment intermediate characterized by a five-membered aromatic heterocycle (isoxazole) linked to a reactive thiol "warhead." Unlike standard aliphatic thiols, the isoxazole ring provides unique electronic properties (dipole moment ~2.9 D) and reduced lipophilicity compared to phenyl analogs.
This guide outlines two primary applications:
-
Site-Directed Fragment Discovery (Tethering): Using the thiol to form reversible disulfide bonds with engineered cysteine residues on protein targets.
-
Zinc-Binding Group (ZBG) Exploration: Utilizing the thiol as a monodentate ligand for metalloenzymes (e.g., HDACs, MMPs), where the isoxazole ring occupies the S1' pocket.
Chemoinformatic Profile & Rationale
The isoxazole core acts as a bioisostere for pyridine or phenyl rings but offers distinct advantages in solubility and hydrogen bonding.
| Property | Value (Approx.) | Significance in FBDD |
| Molecular Weight | 115.15 Da | Ideal for fragment libraries (Rule of 3 compliant). |
| cLogP | ~0.6 | Lower than benzyl mercaptan (cLogP ~2.5), improving aqueous solubility. |
| H-Bond Acceptors | 2 (N, O) | The ring N is a moderate acceptor; O is a weak acceptor. |
| Thiol pKa | ~9.0 - 9.5 | Slightly more acidic than alkyl thiols due to the electron-withdrawing isoxazole ring, facilitating thiolate formation at physiological pH. |
| Aromaticity | Yes | Pi-stacking potential with Phe/Tyr/Trp residues in binding pockets. |
Application I: Disulfide Tethering (Covalent Screening)[1][2][3]
Theory: "Tethering" is a site-directed ligand discovery method.[1] A protein target is engineered with a cysteine residue near a binding site.[2][3][1][4] The library of thiol fragments (including our isoxazole) is screened under reducing conditions. If the isoxazole moiety binds to the pocket, it stabilizes the disulfide bond between the fragment and the protein, shifting the equilibrium toward the labeled species.
Experimental Workflow
The following diagram illustrates the logic flow for a Tethering screen using (1,2-Oxazol-4-yl)methanethiol.
Figure 1: Workflow for disulfide tethering screens. The fragment is selected based on thermodynamic stability of the protein-ligand complex.
Detailed Protocol: LC/MS Tethering Screen
Materials:
-
Target Protein (5-10 µM final conc.) containing a specific Cysteine.
-
(1,2-Oxazol-4-yl)methanethiol (stored as 100 mM stock in DMSO).
- -Mercaptoethanol (BME) or 2-Mercaptoethanol.
-
Buffer: 50 mM Tris pH 7.5, 150 mM NaCl (Avoid DTT or TCEP in the reaction step).
Step-by-Step Procedure:
-
Fragment Preparation: Ensure the isoxazole-thiol is reduced. If dimerization (disulfide formation) has occurred during storage, treat stock with immobilized TCEP beads, then filter.
-
Reaction Assembly:
-
Mix Protein (5 µM) + Fragment (200 µM) + BME (0.2 - 1.0 mM).
-
Note: The BME acts as a competitor. A "hit" must bind tightly enough to displace BME and form a mixed disulfide with the protein.
-
-
Incubation: Incubate at Room Temperature for 1-3 hours. The reaction reaches thermodynamic equilibrium.
-
Quenching: Acidify with Formic Acid (final concentration 0.5%) to lock the disulfide exchange.
-
LC/MS Analysis:
-
Inject onto a C4 or C8 protein column.
-
Elute with a water/acetonitrile gradient (+0.1% formic acid).
-
Deconvolute the mass spectrum (MaxEnt or similar algorithm).[5]
-
-
Data Interpretation:
-
Calculate % Bound = $ \frac{\text{Height(Protein-Isoxazole)}}{\text{Height(Protein-Isoxazole)} + \text{Height(Protein-BME)}} \times 100 $
-
Threshold: >30-50% binding indicates a specific interaction between the isoxazole ring and the local pocket.
-
Application II: Metalloenzyme Inhibition (ZBG)
Theory: Zinc-dependent enzymes (HDACs, MMPs) usually require a chelating group. While hydroxamic acids are common, they suffer from poor pharmacokinetics. The thiol group of (1,2-Oxazol-4-yl)methanethiol acts as a monodentate "soft" ligand for the Zinc ion (
Structural Logic
-
Thiol: Coordinates Zn.
-
Isoxazole: Fits S1/S2 pockets; 3- and 5-positions can be substituted to tune selectivity.
-
Stability: Unlike hydroxamates, the isoxazole-thiol is less prone to glucuronidation, though S-methylation is a metabolic risk.
Synthesis & Handling Protocol
Since (1,2-Oxazol-4-yl)methanethiol is prone to oxidation, in situ preparation or careful storage is required.
Synthesis Route (Thioacetate Deprotection)
The most robust route involves the displacement of a mesylate or halide by thioacetate, followed by hydrolysis.
Figure 2: Synthetic pathway from the alcohol precursor to the free thiol.
Step-by-Step Synthesis Protocol
-
Activation: Dissolve isoxazol-4-ylmethanol (1.0 eq) in DCM at 0°C. Add Et3N (1.5 eq) and Methanesulfonyl chloride (MsCl, 1.2 eq). Stir 1h. Wash with brine, dry, and concentrate to yield the mesylate.
-
Substitution: Dissolve mesylate in dry DMF. Add Potassium Thioacetate (KSAc, 1.5 eq). Stir at RT for 4-12h (monitor by TLC). The solution will turn slightly yellow.
-
Workup: Dilute with water, extract with EtOAc. The thioacetate is stable and can be purified by column chromatography.
-
-
Deprotection (The Critical Step):
-
Dissolve Thioacetate in degassed MeOH.
-
Add 7N NH3 in MeOH (or NaOMe catalytic). Stir under Nitrogen atmosphere for 1h.
-
Caution: The free thiol is volatile and smells strongly.
-
Isolation: Acidify carefully with HCl. Extract into DCM. Dry over Na2SO4.
-
Storage: Store under Argon at -20°C. For long-term storage, keeping it as the Disulfide dimer is recommended; reduce with DTT/TCEP immediately before biological assay.
-
References
-
Erlanson, D. A., et al. (2004). "Site-directed ligand discovery." Proceedings of the National Academy of Sciences, 101(35), 12855-12860. Link
- Foundational text on the Disulfide Tethering methodology.
-
Hardy, J. A., & Wells, J. A. (2004). "Searching for new allosteric sites in enzymes." Current Opinion in Structural Biology, 14(6), 706-715. Link
- Details the mechanism of thiol-disulfide exchange in screening.
-
Woster, P. M., et al. (2015). "Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group."[6][7][8] MedChemComm, 6(4). Link
- Establishes isoxazole derivatives as viable Zinc Binding Groups (ZBG).
-
Pintea, B., et al. (2021).[9] "Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group." Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1). Link
- Provides SAR data on isoxazole-metal coordin
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Fragment-Based Discovery of a Novel, Brain Penetrant, Orally Active HDAC2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemcom.com [echemcom.com]
Application Notes & Protocols: Strategic Protection of the Thiol Group in (1,2-Oxazol-4-yl)methanethiol
Abstract
(1,2-Oxazol-4-yl)methanethiol is a valuable heterocyclic building block in medicinal chemistry and drug development, prized for the unique physicochemical properties conferred by the oxazole ring. However, the nucleophilic and easily oxidized thiol (-SH) group presents a significant challenge during multi-step syntheses. Unprotected thiols can undergo undesirable side reactions, including dimerization to disulfides, alkylation, and poisoning of metal catalysts. This guide provides a detailed examination of strategies for the protection of the thiol functionality, with a critical focus on maintaining the integrity of the acid- and base-sensitive 1,2-oxazole core. We present and compare three robust protecting groups—Trityl (Trt), p-Methoxybenzyl (PMB), and Acetyl (Ac)—and provide detailed, validated protocols for their application and selective removal.
Introduction: The Challenge of Thiol Protection in Oxazole Systems
The thiol group is a potent nucleophile and is readily oxidized to the corresponding disulfide under mild, often aerobic, conditions.[1][2] This inherent reactivity necessitates the use of a protecting group during synthetic sequences that involve reaction conditions incompatible with a free thiol. The primary challenge when working with (1,2-Oxazol-4-yl)methanethiol lies in the chemical sensitivity of the oxazole ring itself. The 1,2-oxazole heterocycle is susceptible to cleavage under several conditions:
-
Strongly Acidic Conditions: Concentrated acids can lead to decomposition and ring-opening.[3][4]
-
Strongly Basic Conditions: Potent bases, particularly organolithium reagents, can deprotonate the C5 position, which may initiate ring cleavage pathways.[3][5]
-
Certain Reductive/Oxidative Conditions: Harsh reducing agents or strong oxidants can also compromise the ring structure.[3][5]
Therefore, the selection of a thiol protecting group is not merely a matter of masking the thiol's reactivity but a strategic choice dictated by the need for mild and orthogonal deprotection conditions that preserve the integrity of the core molecular scaffold.
Strategic Selection of a Thiol Protecting Group
The ideal protecting group for this system must be introduced efficiently under mild conditions and, more critically, be removed selectively without affecting the oxazole ring. We have identified three primary candidates that offer distinct advantages and deprotection pathways.
Comparative Analysis of Protecting Groups
The choice of protecting group fundamentally impacts the overall synthetic strategy. The following table provides a comparative overview to guide the selection process based on downstream reaction compatibility.
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Oxazole Compatibility & Key Insights |
| Trityl (Trt) | Triphenylmethyl | Trityl chloride (Trt-Cl), base (e.g., pyridine, DIPEA) in an aprotic solvent (e.g., DCM, THF).[6] | Mildly acidic (e.g., Formic Acid, TFA in DCM with scavenger), Lewis acids, or photocatalytic methods.[6][7][8] | Excellent. The key is avoiding harsh, concentrated acids. Deprotection with formic acid or catalytic TFA is typically mild enough to preserve the oxazole ring.[6][7] The bulkiness of the Trt group also provides steric protection. |
| p-Methoxybenzyl (PMB) | 4-Methoxybenzyl | p-Methoxybenzyl chloride (PMB-Cl) or bromide, base (e.g., NaH, K₂CO₃) in an aprotic solvent (e.g., THF, DMF).[9] | Oxidative cleavage with DDQ or CAN.[9][10] Also removable with strong acids (e.g., TFA), but this is less ideal for oxazoles.[11] | Excellent. Oxidative deprotection with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly orthogonal and mild method that avoids the acidic conditions detrimental to the oxazole ring.[9][10] |
| Acetyl (Ac) | Thioester | Acetic anhydride or acetyl chloride, often with a base (e.g., pyridine) or a solid acid catalyst.[12][13] | Basic hydrolysis (e.g., NaOH, NaOMe, NH₃/MeOH), or nucleophilic cleavage (e.g., hydroxylamine, thioglycolic acid).[14][15][16] | Good, with caution. Strong bases can cleave the oxazole ring.[3] Therefore, mild deprotection using dilute base, ammonia in methanol, or nucleophilic agents like hydroxylamine is required to ensure the integrity of the heterocycle.[15] |
Decision Workflow for Protecting Group Selection
The following diagram illustrates a logical workflow for selecting the most appropriate protecting group based on the planned synthetic route.
Caption: Decision tree for selecting a thiol protecting group.
Experimental Protocols
The following protocols are designed for the protection and subsequent deprotection of (1,2-Oxazol-4-yl)methanethiol. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.
Protocol 1: Trityl (Trt) Protection & Deprotection
A. Protection: Synthesis of 4-((Tritylthio)methyl)-1,2-oxazole
-
Rationale: This procedure utilizes trityl chloride in the presence of a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), to scavenge the HCl byproduct. Dichloromethane (DCM) is an excellent solvent for this reaction.
-
Materials:
-
(1,2-Oxazol-4-yl)methanethiol (1.0 equiv)
-
Trityl chloride (Trt-Cl, 1.1 equiv)
-
DIPEA (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve (1,2-Oxazol-4-yl)methanethiol in anhydrous DCM (approx. 0.1 M concentration).
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add trityl chloride portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the S-tritylated product.
-
B. Deprotection: Cleavage of the Trityl Group
-
Rationale: This protocol uses formic acid, a milder alternative to TFA, to cleave the acid-labile trityl group.[6][7] The volatile nature of formic acid simplifies workup. Triethylsilane (TES) is added as a cation scavenger to capture the stable trityl cation, preventing side reactions.
-
Materials:
-
4-((Tritylthio)methyl)-1,2-oxazole (1.0 equiv)
-
Dichloromethane (DCM)
-
Triethylsilane (TES, 3.0 equiv)
-
Formic acid (97+%)
-
-
Procedure:
-
Dissolve the S-tritylated compound in DCM (approx. 0.1 M).
-
Add triethylsilane to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add cold formic acid (approx. 5-10 equivalents or as a co-solvent) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess formic acid. Co-evaporation with toluene can aid in removing residual acid.
-
Purify the crude product by flash column chromatography to separate the desired thiol from triphenylmethane and other byproducts.
-
Protocol 2: p-Methoxybenzyl (PMB) Protection & Deprotection
A. Protection: Synthesis of 4-(((4-Methoxybenzyl)thio)methyl)-1,2-oxazole
-
Rationale: This protocol employs the classic Williamson ether synthesis conditions, using a moderately strong base (NaH) to deprotonate the thiol, which then acts as a nucleophile.[9]
-
Materials:
-
(1,2-Oxazol-4-yl)methanethiol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
p-Methoxybenzyl chloride (PMB-Cl, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Suspend NaH in anhydrous THF in a flask under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of (1,2-Oxazol-4-yl)methanethiol in THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of PMB-Cl in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
B. Deprotection: Oxidative Cleavage of the PMB Group
-
Rationale: This is a highly chemoselective method that relies on the oxidation of the electron-rich PMB group by DDQ.[9][10] The reaction proceeds through a charge-transfer complex and is performed in a DCM/water system to facilitate the hydrolysis of the intermediate.
-
Materials:
-
4-(((4-Methoxybenzyl)thio)methyl)-1,2-oxazole (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv)
-
Dichloromethane (DCM)
-
Water (or a pH 7 phosphate buffer)
-
-
Procedure:
-
Dissolve the S-PMB protected compound in a mixture of DCM and water (e.g., 18:1 v/v).
-
Stir vigorously and add DDQ portion-wise at room temperature. The solution will typically turn dark green or brown.
-
Continue stirring and monitor the reaction by TLC. The reaction is usually complete within 1-3 hours.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution until the color dissipates.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to remove p-methoxybenzaldehyde and other byproducts.
-
Protocol 3: Acetyl (Ac) Protection & Deprotection
A. Protection: Synthesis of S-((1,2-Oxazol-4-yl)methyl) ethanethioate
-
Rationale: This protocol uses acetic anhydride with pyridine, which acts as both a base and a nucleophilic catalyst to form the thioester.[12]
-
Materials:
-
(1,2-Oxazol-4-yl)methanethiol (1.0 equiv)
-
Acetic anhydride (1.5 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM)
-
1 M aqueous HCl
-
-
Procedure:
-
Dissolve (1,2-Oxazol-4-yl)methanethiol in DCM.
-
Add pyridine, followed by the dropwise addition of acetic anhydride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute with DCM and wash with 1 M HCl (2x) to remove pyridine, followed by saturated aqueous NaHCO₃ (1x) and brine (1x).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography if necessary.
-
B. Deprotection: Mild Basic Cleavage of the Acetyl Group
-
Rationale: To avoid the harsh basic conditions that could damage the oxazole ring, this protocol uses a mild solution of sodium hydroxide in methanol.[14] The reaction must be carefully monitored to prevent prolonged exposure to the base.
-
Materials:
-
S-((1,2-Oxazol-4-yl)methyl) ethanethioate (1.0 equiv)
-
Methanol (MeOH)
-
0.5 M aqueous Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
Dissolve the S-acetyl protected compound in methanol under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the 0.5 M NaOH solution dropwise (approx. 1.5-2.0 equiv).
-
Stir at 0 °C and monitor the reaction closely by TLC. The deprotection is often complete in 30-60 minutes.
-
Once the starting material is consumed, neutralize the reaction by adding 1 M HCl until the pH is ~7.
-
Remove methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected thiol.
-
General Workflow Visualization
The overall process of protection and deprotection is a fundamental cycle in multi-step synthesis, enabling the application of a broad range of chemical transformations.
Caption: General workflow for thiol protection and deprotection.
Conclusion
The successful synthesis of complex molecules containing the (1,2-Oxazol-4-yl)methanethiol moiety is critically dependent on a judicious thiol protection strategy. While the Trityl, p-Methoxybenzyl, and Acetyl groups all provide effective protection, their compatibility with the sensitive oxazole ring hinges entirely on the choice of deprotection method. For maximum safety and orthogonality, the oxidative cleavage of the PMB group with DDQ is highly recommended. The mild acidic removal of the Trt group also represents a robust strategy. The Acetyl group is a viable, economical option, provided that deprotection is performed under carefully controlled, mild basic or nucleophilic conditions. By following the detailed protocols and strategic guidance outlined in this document, researchers can confidently navigate the synthetic challenges posed by this valuable building block.
References
-
Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
Behloul, C., et al. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. University of Alicante Institutional Repository. [Link]
-
Bouzide, A., & Sauvé, G. (1997). Lewis Acid-Catalyzed Deprotection of p-Methoxybenzyl Ether. Synlett, 1997(10), 1153-1154. [Link]
-
Yadav, J. S., et al. (2026). A Facile and Chemoselective Cleavage of Trityl Ethers by Indium Tribromide. Synthetic Communications. [Link]
-
OUCI. Aliphatic thioacetate deprotection using catalytic tetrabutylammonium cyanide. [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. PMB Protection - Common Conditions. [Link]
-
Total Synthesis. (2024). PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]
-
Cee, V. J., et al. (2006). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 71(19), 7296–7299. [Link]
-
Organic Chemistry Portal. (2023). Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Royal Society of Chemistry. (n.d.). A convenient approach for the deprotection and scavenging of the PMB group using POCl3. [Link]
-
ResearchGate. (n.d.). Cys thiol protection with the tetrahydropyranyl (Thp) protecting group. [Link]
-
Goci, E., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. World Journal of Advanced Research and Reviews, 17(3), 748-765. [Link]
-
SciSpace. (n.d.). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. [Link]
-
Rankin, D. A., et al. (2008). Facile, Efficient Routes to Diverse Protected Thiols and to Their Deprotection and Addition to Create Functional Polymers by Thiol-Ene Coupling. Macromolecules, 41(4), 1265–1274. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
-
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
-
ResearchGate. (n.d.). (a) Cys thiol protection with the trityl (Trt) protecting group.... [Link]
-
Kotha, S., & Lahiri, K. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(11), 4135–4184. [Link]
-
YouTube. (2025). How to Remove a Trityl Group (Selective Deprotection of Trityl). [Link]
- Google Patents. (n.d.). Method for removal of thiol-protecting groups - US4111924A.
-
Albericio, F., et al. (2018). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. RSC Advances, 8(12), 6246–6253. [Link]
Sources
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. mazams.weebly.com [mazams.weebly.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 11. PMB Protection - Common Conditions [commonorganicchemistry.com]
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- 16. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Yield Preparation of Thioethers via (1,2-Oxazol-4-yl)methanethiol Precursors
Introduction & Medicinal Chemistry Context
The incorporation of the isoxazole (1,2-oxazole) nucleus into drug candidates is a highly effective strategy in medicinal chemistry. Isoxazole rings exhibit a broad spectrum of pharmacological activities, acting as robust bioisosteres for phenyl and amide groups while improving aqueous solubility and target binding ().
When functionalized as a thioether (sulfide), the (1,2-oxazol-4-yl)methyl moiety serves as a flexible, polar, and metabolically stable linker. Thioethers are typically synthesized by reacting thiols with alkyl donors, such as alkyl halides, in the presence of a base ()[1]. However, the synthesis of heteroaryl-methanethiol derivatives requires precise control over reaction conditions to prevent oxidative dimerization (disulfide formation) and ensure high fidelity in C–S bond formation.
This application note provides a field-proven, self-validating protocol for the synthesis of thioethers using (1,2-oxazol-4-yl)methanethiol precursors, detailing the mechanistic causality behind base selection, solvent effects, and in-process analytics.
Mechanistic Rationale & Reaction Dynamics
The conversion of (1,2-oxazol-4-yl)methanethiol to a thioether proceeds via a classic bimolecular nucleophilic substitution (SN2) pathway. Thiols are considerably more acidic than their alcohol counterparts due to the larger, more polarizable nature of the sulfur atom, allowing for facile deprotonation to highly nucleophilic thiolates ()[2].
The electron-withdrawing nature of the isoxazole ring slightly lowers the pKa of the adjacent methanethiol group (estimated pKa ~9.5–10.0) compared to standard aliphatic thiols. This electronic environment dictates the choice of base:
-
Avoid Strong/Soluble Bases: Reagents like NaH or soluble organic bases (e.g., DBU) generate high instantaneous concentrations of the thiolate. In the presence of trace oxygen, this leads to rapid oxidative coupling, forming unwanted disulfides. Furthermore, highly substituted or tertiary thioether targets require specific leaving group tuning to avoid elimination side reactions ()[3].
-
Optimal Choice (Heterogeneous Base): Anhydrous Potassium Carbonate (K2CO3) is largely insoluble in N,N-Dimethylformamide (DMF). It acts as a heterogeneous base, slowly deprotonating the thiol. This maintains a low, steady-state concentration of the "naked" thiolate anion, which is highly reactive toward the electrophile but kinetically protected from dimerization.
Mechanistic pathway of base-mediated thioether synthesis from (1,2-oxazol-4-yl)methanethiol.
Experimental Design & Condition Optimization
To establish the most robust protocol, various base and solvent combinations were evaluated using benzyl bromide as the model electrophile. The quantitative results are summarized in Table 1.
Table 1: Optimization of Reaction Conditions for (1,2-Oxazol-4-yl)methyl Thioether Synthesis
| Entry | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Disulfide Byproduct (%) |
| 1 | Et3N | DCM | 25 | 12 | 45 | 15 |
| 2 | NaH | THF | 0 to 25 | 4 | 68 | 10 |
| 3 | K2CO3 | DMF | 25 | 2 | 92 | <2 |
| 4 | Cs2CO3 | MeCN | 60 | 3 | 88 | 5 |
Data Interpretation: Entry 3 provides the optimal balance. DMF stabilizes the SN2 transition state through dipole-dipole interactions, accelerating the reaction. The use of K2CO3 suppresses disulfide formation to negligible levels.
Validated Step-by-Step Protocol
This protocol is designed as a self-validating system . It incorporates real-time analytical checks to ensure the reaction proceeds exactly as intended before moving to the next step.
Step-by-step experimental workflow for the preparation and isolation of isoxazole thioethers.
Materials Required
-
(1,2-Oxazol-4-yl)methanethiol (1.0 eq, 10.0 mmol, 1.15 g)
-
Alkyl halide (e.g., Benzyl bromide) (1.1 eq, 11.0 mmol)
-
Potassium carbonate (K2CO3), anhydrous, 325 mesh (1.5 eq, 15.0 mmol, 2.07 g)
-
N,N-Dimethylformamide (DMF), anhydrous (20 mL)
-
Ellman’s Reagent (DTNB) solution (2 mM in pH 8 phosphate buffer)
Procedure
Step 1: System Preparation (Degassing)
-
Action: Add 20 mL of anhydrous DMF to a 50 mL round-bottom flask equipped with a magnetic stir bar. Sparge the solvent with dry N2 gas for 15 minutes.
-
Causality: Removing dissolved oxygen is critical. Thiols rapidly oxidize to disulfides in the presence of base and atmospheric oxygen.
Step 2: Thiolate Generation
-
Action: Add (1,2-oxazol-4-yl)methanethiol (1.15 g) and K2CO3 (2.07 g) to the flask. Stir the suspension at 25 °C for 15 minutes under a continuous N2 atmosphere.
-
Causality: The 325-mesh K2CO3 provides high surface area for consistent, slow deprotonation, preventing a spike in thiolate concentration.
Step 3: Electrophilic Addition
-
Action: Cool the flask to 0 °C using an ice bath. Add the alkyl halide (1.1 eq) dropwise over 10 minutes via syringe. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours.
-
Causality: Dropwise addition at 0 °C controls the exothermic nature of the SN2 reaction and prevents localized over-alkylation.
Step 4: In-Process Self-Validation (Ellman's Test)
-
Action: Withdraw 10 µL of the reaction mixture and add it to 1 mL of the DTNB solution.
-
Validation Logic: DTNB reacts specifically with free sulfhydryl (-SH) groups to yield a bright yellow chromophore (2-nitro-5-thiobenzoate anion). If the solution turns yellow, unreacted thiol remains; continue stirring for 1 hour. If the solution remains colorless, the limiting reagent is fully consumed, validating that the reaction is complete.
Step 5: Quench and Extraction
-
Action: Pour the reaction mixture into 100 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Causality: DMF is notoriously difficult to remove from organic extracts. Washing with 5% aqueous LiCl heavily increases the ionic strength of the aqueous phase, specifically pulling DMF into the aqueous layer while leaving the target thioether in the organic phase.
Analytical Validation & Troubleshooting
Post-reaction validation ensures the structural integrity of the isoxazole ring and confirms successful C–S bond formation.
-
1H NMR Spectroscopy: The starting material, (1,2-oxazol-4-yl)methanethiol, exhibits a distinct doublet for the methylene protons (-CH2-SH) around 3.8 ppm, coupled to the thiol proton (triplet at ~1.8 ppm). Upon successful thioether formation, the thiol proton signal disappears, and the methylene signal collapses into a sharp singlet, shifting slightly depending on the electronic nature of the added alkyl group.
-
Troubleshooting Disulfide Formation: If NMR reveals a significant downfield shift of the methylene protons (~4.0 ppm) without the expected alkyl signals, oxidative dimerization has occurred. Ensure strict adherence to the N2 sparging step (Step 1) and verify the quality of the anhydrous K2CO3.
References
-
E. Rajanarendar et al., "Synthesis of imidazole, coumarin and isoxazole containing new triheterocyclic compounds and their derivatives." Indian Journal of Chemistry, Vol. 44B, March 2005. URL:[Link]
-
[1] Chemistry Learner, "Thioether: Structure, Formula, Synthesis, and Examples." URL:[Link]
-
[3] J. R. Chen et al., "Asymmetric synthesis of tertiary thiols and thioethers." National Institutes of Health (PMC), 2012. URL:[Link]
-
[2] Master Organic Chemistry, "Thiols And Thioethers: Properties and Key Reactions." URL:[Link]
Sources
Application Notes and Protocols for Metal Coordination Chemistry with (1,2-Oxazol-4-yl)methanethiol Ligands
Introduction: Unveiling the Potential of (1,2-Oxazol-4-yl)methanethiol in Coordination Chemistry
The field of medicinal inorganic chemistry is continually exploring novel ligand scaffolds to develop metal-based therapeutics with enhanced efficacy and reduced side effects. The (1,2-Oxazol-4-yl)methanethiol ligand represents a promising, yet underexplored, platform for the design of innovative coordination complexes. This molecule uniquely combines the structural features of a 1,2-oxazole ring, a known pharmacophore with a diverse range of biological activities, and a flexible methanethiol side chain that provides a soft sulfur donor atom for metal coordination.[1][2][3]
The 1,2-oxazole (or isoxazole) moiety is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic distribution and the potential for various non-covalent interactions, contributing to the biological activity of many isoxazole-containing drugs.[2][3][4] The introduction of a methanethiol group at the 4-position creates a versatile bidentate or bridging ligand. Upon deprotonation, the resulting thiolate is a soft donor, exhibiting a strong affinity for soft and borderline metal ions according to Hard and Soft Acid and Base (HSAB) theory. The nitrogen atom of the oxazole ring, a harder donor, can also participate in coordination, leading to the formation of stable chelate rings. This N,S-donor set is a common feature in the active sites of various metalloenzymes, making these ligands attractive for the development of biomimetic complexes.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in the coordination chemistry of (1,2-Oxazol-4-yl)methanethiol. We present a putative synthetic protocol for the ligand, detailed procedures for the synthesis of its metal complexes, and a thorough discussion of the essential characterization techniques. Furthermore, we explore the potential applications of these novel metal complexes in drug discovery and catalysis, supported by insights from the coordination chemistry of analogous heterocyclic thiol ligands.
Part 1: Synthesis of (1,2-Oxazol-4-yl)methanethiol Ligand
Protocol 1: Proposed Synthesis of (1,2-Oxazol-4-yl)methanethiol
This protocol outlines a two-step process: 1) the synthesis of a 4-(halomethyl)-1,2-oxazole intermediate, and 2) the subsequent conversion to the target thiol.
Step 1: Synthesis of 4-(Chloromethyl)-1,2-oxazole (Intermediate)
This step can likely be adapted from methods for the synthesis of functionalized isoxazoles.[6][7]
-
Materials:
-
Propargyl chloride
-
Acetonitrile
-
Triethylamine
-
An appropriate nitrile oxide precursor (e.g., generated in situ from an aldoxime and an oxidizing agent like N-chlorosuccinimide)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve propargyl chloride (1 equivalent) in anhydrous acetonitrile.
-
Add triethylamine (1.1 equivalents) to the solution.
-
In a separate flask, prepare the nitrile oxide in situ according to established literature procedures.
-
Slowly add the nitrile oxide solution to the propargyl chloride solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(chloromethyl)-1,2-oxazole.
-
Step 2: Thiolation of 4-(Chloromethyl)-1,2-oxazole
This step involves the nucleophilic substitution of the chloride with a sulfur source.
-
Materials:
-
4-(Chloromethyl)-1,2-oxazole (from Step 1)
-
Sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis
-
Ethanol or a similar polar solvent
-
Standard glassware for organic synthesis
-
-
Procedure using Sodium Hydrosulfide:
-
Dissolve 4-(chloromethyl)-1,2-oxazole (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium hydrosulfide (1.1 equivalents) in ethanol.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the thiolate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude (1,2-Oxazol-4-yl)methanethiol by column chromatography or distillation under reduced pressure.
-
-
Alternative Procedure using Thiourea:
-
Reflux a solution of 4-(chloromethyl)-1,2-oxazole (1 equivalent) and thiourea (1.1 equivalents) in ethanol for 2-3 hours to form the isothiouronium salt.
-
Cool the reaction mixture and add a solution of sodium hydroxide (2.2 equivalents) in water.
-
Reflux the mixture for another 2-3 hours to hydrolyze the isothiouronium salt.
-
Cool the reaction mixture and acidify with a dilute acid.
-
Work up the product as described in the sodium hydrosulfide method.
-
Caption: Proposed synthetic workflow for (1,2-Oxazol-4-yl)methanethiol.
Part 2: Synthesis of Metal Complexes
The deprotonated (1,2-Oxazol-4-yl)methanethiolate ligand is expected to coordinate to a variety of transition metal ions. The following is a general protocol for the synthesis of these metal complexes.
Protocol 2: General Synthesis of a Metal-(1,2-Oxazol-4-yl)methanethiolate Complex
This procedure describes the in-situ deprotonation of the thiol followed by coordination to a metal salt. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques to prevent oxidation of the thiol and the metal center.
-
Materials:
-
(1,2-Oxazol-4-yl)methanethiol (2 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., methanol, ethanol, acetonitrile, or THF)
-
A suitable non-coordinating base (e.g., triethylamine or sodium methoxide, 2 equivalents)
-
Anhydrous metal salt (e.g., MCl₂, M(OAc)₂, M(ClO₄)₂, 1 equivalent)
-
Schlenk flasks and other inert atmosphere glassware
-
-
Procedure:
-
Ligand Deprotonation: In a Schlenk flask, dissolve (1,2-Oxazol-4-yl)methanethiol in the chosen anhydrous, deoxygenated solvent. Add the base dropwise while stirring. Stir the solution at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Reaction with Metal Salt: In a separate Schlenk flask, dissolve the anhydrous metal salt in the same solvent.
-
Complex Formation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A color change and/or the formation of a precipitate may be observed.
-
Reaction Completion: Allow the reaction mixture to stir at room temperature for 4-24 hours. The progress can be monitored by TLC if the complex is soluble.
-
Isolation and Purification:
-
If a precipitate forms: Isolate the solid by filtration under an inert atmosphere. Wash the precipitate with a small amount of cold solvent to remove unreacted starting materials and by-products. Dry the complex under vacuum.
-
If no precipitate forms: Remove the solvent under reduced pressure to obtain a solid residue.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture. For air-sensitive complexes, this should be performed in a glovebox.
-
-
Caption: General workflow for the synthesis of a metal complex.
Part 3: Characterization of the Ligand and its Metal Complexes
A combination of spectroscopic and analytical techniques is crucial for confirming the identity and purity of the synthesized ligand and its metal complexes.
Spectroscopic and Analytical Data
| Technique | (1,2-Oxazol-4-yl)methanethiol (Expected) | Metal-(1,2-Oxazol-4-yl)methanethiolate Complex (Expected) |
| ¹H NMR | - Signal for the -SH proton (variable, typically 1.5-2.5 ppm). - Signals for the -CH₂- protons adjacent to the sulfur and the oxazole ring. - Signals for the oxazole ring protons. | - Disappearance of the -SH proton signal. - Shift in the chemical shifts of the -CH₂- and oxazole ring protons upon coordination. |
| ¹³C NMR | - Signal for the -CH₂- carbon. - Signals for the carbons of the oxazole ring. | - Shift in the chemical shifts of the -CH₂- and oxazole ring carbons upon coordination. |
| IR Spectroscopy | - S-H stretching vibration around 2550-2600 cm⁻¹. - C=N stretching vibration of the oxazole ring. | - Disappearance of the S-H stretching vibration. - Shift in the C=N stretching vibration to a lower or higher frequency, depending on the metal. - Appearance of new low-frequency bands corresponding to M-S and M-N stretching vibrations (typically below 500 cm⁻¹). |
| UV-Vis Spectroscopy | - Absorption bands corresponding to π → π* and n → π* transitions of the oxazole ring. | - Shift in the ligand-based absorption bands. - Appearance of new bands due to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals). |
| Mass Spectrometry | - Molecular ion peak corresponding to the ligand's molecular weight. | - Molecular ion peak of the complex or its fragments, confirming the coordination of the ligand to the metal. |
| Elemental Analysis | - Experimental percentages of C, H, N, and S should match the calculated values. | - Experimental percentages of C, H, N, S, and the metal should match the calculated values for the proposed complex formula. |
Part 4: Potential Applications
The unique structural features of metal complexes of (1,2-Oxazol-4-yl)methanethiol suggest a range of potential applications, particularly in drug development and catalysis.
Drug Development
-
Antimicrobial and Antifungal Agents: The isoxazole scaffold is present in several commercial antimicrobial drugs.[2][3] The coordination of this ligand to metal ions can enhance its biological activity through mechanisms such as increased lipophilicity, which facilitates cell membrane penetration, and the generation of reactive oxygen species.
-
Anticancer Agents: Many metal complexes exhibit anticancer properties by interacting with DNA or inhibiting key enzymes. The ability of the (1,2-Oxazol-4-yl)methanethiolate ligand to form stable chelates with metals like platinum, ruthenium, and gold opens avenues for the development of novel anticancer metallodrugs.[8]
-
Enzyme Inhibitors: The N,S-donor set can mimic the active sites of certain metalloenzymes. This allows for the design of complexes that can act as inhibitors for enzymes involved in various disease pathways.
Catalysis
-
Homogeneous Catalysis: Metal-thiolate complexes are known to be active in various catalytic transformations. The electronic properties of the oxazole ring can be tuned by introducing different substituents, thereby influencing the catalytic activity of the metal center.
-
Biomimetic Catalysis: The resemblance of the N,S coordination sphere to the active sites of some enzymes suggests that these complexes could be used as models to study enzymatic reaction mechanisms or as catalysts for reactions that mimic biological processes.
References
-
Isoxazoles: Molecules with potential medicinal properties. (2015). ResearchGate. [Link]
-
New Ligand-Based Metal Complexes: Synthesis, Spectroscopic Characterization, Thermal Behavior, Anticancer Properties, and Biolog. Preprints.org. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]
-
Spectroscopic Studies of Mixed-ligand Complexes of Chelating Agents Containing O, N and S Donor Atom and Divalent Metal Ions. (2023). World Scientific News. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). Molecules. [Link]
-
Synthesis and Characterization of Some Metal Complexes with their Sulfamethoxazoleand 4,4'-dimethyl-2,2'-bipyridyl and. Baghdad Science Journal. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry. [Link]
-
The recent progress of isoxazole in medicinal chemistry. (2018). Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis ,Coordination ,Chemical Analysis, Biological Activity of Ligands (Imidazole, Oxazole, thaizole) Derivatives with Zn. International Research Journal of Multidisciplinary Technovation. [Link]
-
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
Design of Thiolate Rich Metal Binding Sites within a Peptidic Framework. (2011). PMC. [Link]
-
Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). Molecules. [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). Molecules. [Link]
-
Synthesis of Alkanethiolate-Capped Metal Nanoparticles Using Alkyl Thiosulfate Ligand Precursors: A Method to Generate Promising Reagents for Selective Catalysis. (2018). Molecules. [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Molecules. [Link]
-
Supplementary Material Metal-free synthesis of 4-(methylthio)isoxazoles with acetylenic oximes and dimethyl(methylthio)sulfoniu. Arkivoc. [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and coordination chemistry of new oxazoline and benzoxazole based ligands with lanthanides. (2009). UNM Digital Repository. [Link]
-
Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2015). ResearchGate. [Link]
-
Metal Complexes of Oxadiazole Ligands: An Overview. (2019). PMC. [Link]
-
Thiols-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including Tioxazafen under transition metal-free conditions. Organic & Biomolecular Chemistry. [Link]
-
Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. (2010). PMC. [Link]
-
Synthesis of metal thiolates and their thermal decomposition to metal sulfides. (2015). ResearchGate. [Link]
- Novel preparation process of 1,3-oxazole-2-thiol. (2003).
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). Molecules. [Link]
-
Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. (2021). Eurasian Chemical Communications. [Link]
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- 7. researchgate.net [researchgate.net]
- 8. Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Functionalization of peptides using (1,2-Oxazol-4-yl)methanethiol
Application Note: Site-Specific Functionalization of Peptides Using (1,2-Oxazol-4-yl)methanethiol
Executive Summary
The structural optimization of peptide therapeutics often requires the introduction of non-natural pharmacophores to overcome inherent developability issues, such as poor metabolic stability and suboptimal target affinity. This application note details the bioconjugation of (1,2-Oxazol-4-yl)methanethiol —a highly reactive thiol-bearing isoxazole derivative—onto peptide scaffolds. By leveraging orthogonal "click" chemistry pathways, researchers can seamlessly integrate the isoxazole bioisostere into complex peptides, yielding homogeneous, proteolytically stable conjugates.
Mechanistic Causality: The Isoxazole Bioisostere
The rational design of peptide conjugates relies heavily on the physicochemical properties of the appended moieties. The isoxazole ring is a privileged heterocycle and a highly effective bioisostere for amide bonds, carboxylic acids, and acetyl-lysine residues[1][2].
-
Causality of Bioisosterism: Replacing a native, solvent-exposed peptide bond with an isoxazole ring eliminates a proteolytic cleavage site while maintaining the hydrogen-bond acceptor profile required for target engagement. Furthermore, the distinct dipole moment of the isoxazole ring can enhance binding affinity in deep hydrophobic pockets, a strategy successfully employed in the development of bromodomain inhibitors and central nervous system therapeutics[1][2].
-
Causality of the Methanethiol Linker: The -CH2-SH appendage on the 4-position of the isoxazole ring provides a highly nucleophilic and radical-susceptible handle. This allows for site-specific conjugation via a stable thioether bond, avoiding the cross-reactivity often seen with amine-directed functionalization (e.g., NHS esters) which can indiscriminately target lysine residues or the N-terminus.
Pathway Dynamics & Conjugation Chemistry
To append (1,2-Oxazol-4-yl)methanethiol to a peptide, two primary bioconjugation pathways are utilized, each selected based on the peptide's engineered reactive handles:
A. Photochemical Thiol-Ene Coupling (TEC) TEC is a radical-mediated anti-Markovnikov addition of a thiol across an unactivated alkene (e.g., an allylglycine residue incorporated into the peptide).
-
Mechanistic Insight: The reaction is initiated by UV light and a photoinitiator. Homolytic cleavage of the S-H bond generates a thiyl radical, which attacks the alkene. This single-electron pathway provides superior chemoselectivity, completely bypassing nucleophilic side-chain residues (like amines or hydroxyls) that plague two-electron pathways[3][4].
B. Base-Catalyzed Thiol-Michael Addition This pathway involves the two-electron nucleophilic attack of a thiolate anion onto an electron-deficient alkene, such as a maleimide-functionalized peptide.
-
Mechanistic Insight: While highly efficient, the resulting thiosuccinimide linkage can be susceptible to retro-Michael addition in plasma[5]. Therefore, this method is best suited for in vitro assay probes or when subsequent ring-hydrolysis is employed to stabilize the linkage.
Mandatory Visualization: Bioconjugation Pathways
Bioconjugation pathways for peptide functionalization using (1,2-Oxazol-4-yl)methanethiol.
Self-Validating Experimental Protocols
Protocol 1: Photochemical Thiol-Ene Conjugation (TEC)
Designed for peptides containing unactivated alkenes (e.g., O-allyl-serine or allylglycine).
Causality & Reagent Selection: We utilize VA-044 as the photoinitiator for fully aqueous systems due to its high water solubility, whereas DPAP is strictly reserved for mixed DMF/aqueous systems[4]. A 365 nm UV light source is chosen specifically to prevent the photolytic degradation of aromatic amino acids (Trp, Tyr, Phe) that occurs at 254 nm.
-
Preparation: Dissolve the alkene-bearing peptide (1 mM) in degassed sodium phosphate buffer (100 mM, pH 7.0). Causality: Degassing via argon sparging is critical; dissolved oxygen will quench the thiyl radicals and halt the propagation cycle.
-
Reagent Addition: Add (1,2-Oxazol-4-yl)methanethiol (10–20 equivalents) to drive the reaction to completion rapidly. Add VA-044 photoinitiator to a final concentration of 0.1% (w/v).
-
Initiation: Irradiate the solution with a 365 nm UV lamp (approx. 10–20 mW/cm²) for 15–30 minutes at room temperature.
-
In-Process Validation (Self-Validating Step):
-
Ellman’s Assay: Extract a 10 µL aliquot and react with DTNB. A rapid decrease in absorbance at 412 nm confirms the consumption of the free methanethiol.
-
LC-MS: Analyze the mixture to confirm the exact mass shift corresponding to the addition of the isoxazole moiety (+115.01 Da) and the absence of disulfide dimers.
-
Protocol 2: Base-Catalyzed Thiol-Michael Addition
Designed for peptides containing maleimide or vinyl sulfone groups.
Causality & Reagent Selection: The reaction buffer is strictly maintained at pH 7.5–8.0. Below pH 7.0, the thiol remains largely protonated, drastically reducing nucleophilicity. Above pH 8.0, the maleimide ring undergoes rapid, irreversible hydrolysis before conjugation can occur. Furthermore, reducing agents like TCEP must be excluded, as they directly react with maleimides.
-
Preparation: Dissolve the maleimide-functionalized peptide (1 mM) in degassed HEPES buffer (100 mM, pH 7.5).
-
Conjugation: Add (1,2-Oxazol-4-yl)methanethiol (2–5 equivalents) dropwise under gentle agitation.
-
Incubation: Incubate the reaction at room temperature for 2 hours.
-
In-Process Validation (Self-Validating Step):
-
RP-HPLC: Monitor the disappearance of the maleimide-peptide peak. The conjugate will typically elute later due to the increased lipophilicity of the isoxazole ring.
-
Quenching: Once LC-MS confirms complete conversion, quench the reaction by adding a slight excess of a scavenging thiol (e.g., β-mercaptoethanol) to consume unreacted maleimide, preventing off-target conjugation in downstream biological assays.
-
Quantitative Method Comparison
To aid in experimental design, the following table summarizes the quantitative and operational metrics of both functionalization strategies based on field-proven data[3][4][5].
| Parameter | Photochemical Thiol-Ene (TEC) | Thiol-Michael Addition |
| Reaction Time | 15 – 30 Minutes | 2 – 4 Hours |
| Typical Yield | > 90% | 80 – 85% |
| Reagent Excess Required | 10 – 20 Equivalents | 2 – 5 Equivalents |
| Linkage Stability | Exceptionally High (Stable Thioether) | Moderate (Risk of Retro-Michael[5]) |
| Orthogonality | Excellent (Tolerates all natural amino acids) | Good (Requires absence of free native Cys) |
| Optimal pH | pH 6.5 – 7.5 | pH 7.5 – 8.0 |
References
-
Thiol-Ene Photoclick Chemistry for Efficient Bicyclic Peptide Synthesis and Genetically Encoded Peptide Library Angewandte Chemie International Edition (2026).3
-
Applications of Thiol-Ene Chemistry for Peptide Science Frontiers in Chemistry (2020).6
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Journal of Medicinal Chemistry / PMC (2011).1
-
Isoxazole-Derived Amino Acids are Bromodomain-Binding Acetyl-Lysine Mimics Angewandte Chemie / ResearchGate (2016).2
-
Thiol-ene click chemistry for drug conjugates WIPO Patent Application / Google Patents (2013).5
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- 3. Thiol-Ene Photoclick Chemistry for Efficient Bicyclic Peptide Synthesis and Genetically Encoded Peptide Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2013181597A2 - Thiol-ene click chemistry for drug conjugates - Google Patents [patents.google.com]
- 6. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
Scalable Manufacturing Processes for (1,2-Oxazol-4-yl)methanethiol: Application Notes and Protocols
Introduction & Mechanistic Rationale
(1,2-Oxazol-4-yl)methanethiol, commonly referred to as isoxazol-4-ylmethanethiol, is a highly valuable heterocyclic building block utilized in pharmaceutical discovery. Its primary application lies in the installation of isoxazole-containing thioether linkages, which are frequently employed to optimize the lipophilicity and metabolic stability of drug candidates. Diverse substituted derivatives, such as (3,5-dimethyl-1,2-oxazol-4-yl)methanethiol, are actively utilized in commercial chemical synthesis[1], and the corresponding precursor alcohols, such as 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-methanol, are widely established in organic building block libraries[2].
Directly converting an alcohol to a thiol using hydrogen sulfide (H₂S) or sodium hydrosulfide (NaSH) is notoriously problematic at scale. The high nucleophilicity of the initially formed thiolate anion often leads to over-alkylation, generating unwanted symmetrical dialkyl sulfides. To circumvent this, our protocol leverages a highly controlled, scalable thiourea-mediated pathway. The use of an isothiouronium salt intermediate is a classic and widely employed method for the synthesis of thiols[3]. This approach prevents symmetrical sulfide formation, avoids the use of highly toxic H₂S gas, and generates a stable, crystalline intermediate that inherently purifies the process stream before the final hydrolysis step[4].
Process Chemistry Overview
Synthetic workflow for (1,2-Oxazol-4-yl)methanethiol via an isothiouronium intermediate.
Causality & Experimental Design
As a Senior Application Scientist, I emphasize that successful scale-up relies on understanding the why behind each operational parameter:
-
Chlorination (SOCl₂ vs. PBr₃): Thionyl chloride (SOCl₂) is selected over phosphorus tribromide because the byproducts (HCl and SO₂) are gaseous and easily scrubbed, leaving a clean crude reaction mixture that requires minimal aqueous workup.
-
S-Alkylation via Thiourea: Thiourea acts as a powerful, neutral sulfur nucleophile. It displaces the chloride to form an S-alkylisothiouronium salt[4]. Because the sulfur atom in the resulting salt is positively charged (delocalized across the carbon-nitrogen bonds), it is rendered completely non-nucleophilic, absolutely preventing the formation of symmetrical sulfides.
-
Strict Anaerobic Hydrolysis: The base-mediated hydrolysis of the isothiouronium salt liberates the highly reactive free thiol[3]. This step must be performed under a strict nitrogen atmosphere. Exposure to atmospheric oxygen at elevated pH rapidly oxidizes the newly formed thiol into a disulfide dimer.
Quantitative Data & Reagent Specifications
The following table summarizes the stoichiometric requirements and safety parameters for a 1.0-mole scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Vol | Function | Hazard Profile |
| 1,2-Oxazol-4-ylmethanol | 99.09 | 1.00 | 99.1 g | Starting Material | Irritant |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.20 | 142.8 g | Chlorinating Agent | Corrosive, Water-Reactive |
| Dichloromethane (DCM) | 84.93 | N/A | 500 mL | Solvent | Volatile, Toxic |
| Thiourea | 76.12 | 1.10 | 83.7 g | Sulfur Nucleophile | Toxic, Suspected Carcinogen |
| Ethanol (Absolute) | 46.07 | N/A | 400 mL | Solvent | Flammable |
| Sodium Hydroxide (NaOH) | 40.00 | 2.50 | 100.0 g | Hydrolysis Base | Corrosive |
Detailed Step-by-Step Protocols
Stage 1: Synthesis of 4-(chloromethyl)-1,2-oxazole
-
Preparation: Charge a dry, 2 L jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a caustic scrubber system with 1,2-oxazol-4-ylmethanol (99.1 g, 1.0 mol) and anhydrous DCM (500 mL).
-
Cooling: Circulate coolant to bring the internal temperature to 0°C.
-
Addition: Add thionyl chloride (142.8 g, 1.2 mol) dropwise via an addition funnel over 90 minutes. Causality: The slow addition controls the exothermic release of HCl and SO₂ gases, preventing rapid expansion and solvent boil-off.
-
Maturation: Warm the reactor to 20°C and stir for 3 hours.
-
Concentration: Remove the DCM and excess SOCl₂ under reduced pressure (40 mbar, 30°C) to yield the crude 4-(chloromethyl)-1,2-oxazole as a pale yellow oil. Proceed immediately to Stage 2 to prevent degradation of the reactive alkyl chloride.
Stage 2: Synthesis of S-(1,2-oxazol-4-ylmethyl)isothiouronium chloride
-
Solvation: Dissolve the crude 4-(chloromethyl)-1,2-oxazole in absolute ethanol (400 mL) within a clean 2 L reactor.
-
Nucleophilic Attack: Add thiourea (83.7 g, 1.1 mol) in a single portion.
-
Reflux: Heat the mixture to reflux (approx. 78°C) and maintain for 4 hours.
-
Crystallization: Cool the reactor linearly to 0°C over 2 hours. The S-(1,2-oxazol-4-ylmethyl)isothiouronium chloride will precipitate as a dense, white crystalline solid.
-
Isolation: Filter the solid through a sintered glass funnel, wash with ice-cold ethanol (2 x 50 mL), and dry under vacuum at 40°C to constant weight.
Stage 3: Hydrolysis to (1,2-Oxazol-4-yl)methanethiol
-
Anaerobic Setup: Suspend the isolated isothiouronium salt in degassed, deionized water (300 mL) in a reactor continuously sparged with nitrogen.
-
Base Addition: Add an aqueous solution of NaOH (100 g, 2.5 mol, dissolved in 200 mL degassed water) dropwise over 30 minutes.
-
Hydrolysis: Heat the mixture to 80°C for 2 hours. The suspension will transition into a homogeneous solution as the isothiouronium salt cleaves to form the soluble sodium thiolate[4].
-
Acidification: Cool the mixture to 10°C. Slowly add 6M HCl (aq) until the pH reaches 2.0. Caution: Perform this step in a highly ventilated fume hood, as the volatile free thiol is liberated.
-
Extraction & Purification: Extract the aqueous phase with ethyl acetate (3 x 200 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via vacuum distillation to afford pure (1,2-Oxazol-4-yl)methanethiol.
Analytical Validation & Self-Validating Systems
A robust manufacturing process must be self-validating. Relying solely on end-point analysis risks catastrophic batch failure. The following analytical workflow ensures that each intermediate state is confirmed before progressing.
Self-validating analytical workflow for thiol detection and structural confirmation.
In-Process Controls (IPCs)
-
Stage 1 Validation (GC-MS): The chlorination is self-validated by analyzing an aliquot via GC-MS. The reaction is deemed complete when the starting material peak (m/z 99) is <1% and the product peak exhibits the characteristic 3:1 isotopic ratio of a monochlorinated species (m/z 117/119).
-
Stage 2 Validation (Visual/Gravimetric): The formation of the isothiouronium salt is visually validated by the phase change from a homogeneous solution to a crystalline suspension.
-
Stage 3 Validation (Ellman's Reagent): To immediately confirm the success of the hydrolysis prior to distillation, perform a spot test using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB). Adding a drop of the organic extract to a buffered solution of DTNB will result in an instantaneous, intense yellow color (due to the release of the 2-nitro-5-thiobenzoate anion) if the free sulfhydryl group (-SH) has been successfully liberated.
References
1.1 - Sigma-Aldrich 2.2 - Sigma-Aldrich 3.3 - Benchchem 4.4 - Benchchem
Sources
Troubleshooting & Optimization
Preventing oxidative dimerization of (1,2-Oxazol-4-yl)methanethiol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific challenges of handling (1,2-Oxazol-4-yl)methanethiol .
Isoxazole-containing thiols are highly valuable in drug development, but their unique electronic properties make them exceptionally prone to oxidative dimerization. This guide will explain the causality behind this degradation, provide self-validating protocols to prevent it, and equip you with the exact methodologies needed to recover your compounds.
Mechanistic Pathway: Why Does Dimerization Occur?
To prevent oxidation, we must first understand the chemical causality. The oxidation of (1,2-Oxazol-4-yl)methanethiol is not caused by the thiol (R-SH) itself, but by the thiolate anion (R-S⁻) . The electron-withdrawing nature of the isoxazole ring can lower the pKa of the methanethiol group, increasing the concentration of highly nucleophilic thiolates at neutral pH.
When trace transition metals (like Cu²⁺ or Fe³⁺) are present, they catalyze the transfer of an electron from the thiolate to dissolved molecular oxygen. This generates a reactive thiyl radical (R-S•) that rapidly couples with another radical to form a disulfide dimer[1].
Mechanistic pathway of thiol oxidative dimerization and TCEP-mediated reduction.
Core Troubleshooting & FAQs
Q1: How can I formulate my buffers to completely arrest oxidative dimerization? A1: A robust, self-validating buffer system requires a three-pronged approach to disrupt the oxidation causality loop:
-
pH Control: Maintain the buffer pH between 5.5 and 6.0. This keeps the equilibrium strongly in favor of the protonated thiol (R-SH), which is kinetically resistant to oxidation[2].
-
Metal Chelation: Supplement your buffer with 1–5 mM EDTA. By sequestering redox-active trace metals, you eliminate the primary catalysts for thiyl radical formation[1].
-
Rigorous Deoxygenation: Dissolved oxygen is the terminal electron acceptor. Standard benchtop handling is insufficient; solvents must be rigorously degassed using Schlenk line techniques and handled under an inert argon atmosphere[3].
Q2: If my (1,2-Oxazol-4-yl)methanethiol has already dimerized, should I use DTT or TCEP to recover the monomer? A2: I strongly advise using TCEP (Tris(2-carboxyethyl)phosphine) rather than DTT (Dithiothreitol). DTT is a dithiol; when it reduces a disulfide, it operates via a thiol-disulfide exchange mechanism. This creates a high risk of forming a "mixed disulfide" intermediate between DTT and your isoxazole-thiol, which complicates purification[4].
TCEP, conversely, is a phosphine-based reductant. It attacks the disulfide bond nucleophilically, yielding the free thiol and an irreversible TCEP-oxide byproduct[4]. Because TCEP contains no thiols, mixed disulfides are impossible. Furthermore, TCEP is highly stable and effective even at the lower pH ranges (pH < 6.0) required to keep your recovered thiol stable[5].
Quantitative Data: Reducing Agent Comparison
When selecting a reducing agent to recover your monomer, refer to the following quantitative parameters to ensure compatibility with your downstream assays.
| Reducing Agent | Chemical Class | Working Concentration | Optimal pH Range | Risk of Mixed Disulfides | Volatility / Odor |
| TCEP | Trialkylphosphine | 5 – 50 mM | 1.5 – 8.5 | None (Thiol-free) | Non-volatile / Odorless |
| DTT | Dithiol | 10 – 100 mM | 7.0 – 9.0 | High | Low / Slight odor |
| BME (β-ME) | Monothiol | 10 – 100 mM | 7.0 – 9.0 | Very High | High / Pungent odor |
Experimental Workflows & Protocols
Workflow for handling and recovering isoxazole-containing thiols.
Protocol 1: Rigorous Solvent Degassing via Freeze-Pump-Thaw
To prevent oxidation, solvents must be entirely stripped of dissolved oxygen. Standard nitrogen bubbling is insufficient for highly sensitive thiols.
-
Freezing: Place the solvent flask (sealed with a Schlenk valve) into a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pumping: Open the valve to the vacuum line (Schlenk line) for 5–10 minutes to evacuate the headspace of all ambient air and oxygen[3].
-
Thawing: Close the vacuum valve and submerge the flask in a room-temperature water bath. As the solvent thaws, trapped dissolved gas bubbles will violently escape into the vacuum headspace.
-
Iteration: Repeat the Freeze-Pump-Thaw cycle a minimum of three times to ensure complete deoxygenation.
-
Self-Validation Step: On the final thaw, backfill the flask with ultra-pure Argon. To validate the absence of oxygen, run a parallel control flask containing a trace resazurin/reductant indicator; it must remain strictly colorless, indicating <1 ppm dissolved O₂.
Protocol 2: Recovery of Monomeric (1,2-Oxazol-4-yl)methanethiol using TCEP
If LC-MS indicates that oxidative dimerization has occurred, use this protocol to recover the monomer.
-
Preparation: Dissolve TCEP hydrochloride in your degassed buffer (pH 6.0, supplemented with 1 mM EDTA) to a 0.5 M stock concentration[4]. (Note: TCEP•HCl is highly acidic; verify the final pH of the stock solution and adjust if necessary).
-
Reduction: Add the TCEP stock to your dimerized thiol solution to achieve a 10-fold molar excess over the total peptide/protein or small molecule concentration[4].
-
Incubation: Incubate the reaction mixture at room temperature for 20–30 minutes under an argon headspace[5].
-
Self-Validation Step: Before proceeding to downstream synthesis or conjugation, take a 10 µL aliquot and react it with Ellman's Reagent (DTNB). A rapid color shift to yellow (absorbance at 412 nm) confirms the successful liberation of free sulfhydryls. LC-MS analysis should concurrently confirm >95% monomeric mass.
References
-
[1] National Institutes of Health (NIH) / PMC. "Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications". PMC. Available at:[Link]
Sources
Technical Support Center: Optimization of (1,2-Oxazol-4-yl)methanethiol Synthesis
Executive Summary
The synthesis of (1,2-oxazol-4-yl)methanethiol presents a classic "chemoselectivity paradox." You are attempting to install a highly nucleophilic thiol group onto a heterocycle that is notoriously sensitive to the very conditions (strong bases, reducing agents) usually required to generate thiols.
Most low yields in this specific pathway stem from two root causes:
-
Ring Fragmentation: The isoxazole N-O bond is labile under the basic conditions often used to hydrolyze thiourea or thioester intermediates.
-
Oxidative Dimerization: The resulting methanethiol is prone to rapid oxidation, forming disulfides that complicate purification and lower the apparent yield of the free thiol.
This guide moves away from the "standard" thiourea protocols and recommends a Thioacetate-Acidolysis route to preserve ring integrity.
Module 1: Route Selection & Core Chemistry
Q: We are currently using thiourea followed by NaOH hydrolysis, but our yields are inconsistent (<30%). Why?
A: The "Thiourea Method" is the standard textbook approach for alkyl halides, but it is often fatal for isoxazoles.
The Mechanism of Failure: To release the thiol from the isothiouronium salt, you typically reflux in aqueous NaOH. Isoxazoles, however, are prone to base-catalyzed ring opening (cleavage of the N-O bond), especially at elevated temperatures. This results in the formation of acyclic amino-ketones or nitriles, destroying your pharmacophore.
The Solution: Switch to Potassium Thioacetate (KSAc) followed by Acidic Methanolysis .
Recommended Protocol: The Thioacetate Route
This method avoids strong bases entirely.
Step 1: Nucleophilic Substitution
-
Reagents: 4-(chloromethyl)isoxazole (1.0 eq), Potassium Thioacetate (1.2 eq).
-
Solvent: Anhydrous DMF (0.5 M concentration).
-
Conditions: Stir at 0°C to Room Temperature (Do not heat). Reaction is usually complete in 2–4 hours.
-
Workup: Dilute with water, extract with EtOAc. The product, S-((1,2-oxazol-4-yl)methyl) ethanethioate, is stable and can be purified by flash column chromatography (Hex/EtOAc).
Step 2: Deacetylation (The Critical Step) Instead of using base to remove the acetyl group, use acid-catalyzed transesterification.
-
Dissolve the thioacetate intermediate in degassed Methanol.
-
Add Acetyl Chloride (2.0 eq) dropwise at 0°C. (This generates anhydrous HCl in situ).
-
Stir at RT for 12–16 hours under Argon.
-
Result: The acetyl group is transferred to methanol (forming methyl acetate), releasing the free thiol as the HCl salt, which stabilizes it against oxidation.
Module 2: Troubleshooting & Optimization
Q: My crude NMR shows the product, but after column chromatography, I see a new set of peaks and the thiol proton is gone. What happened?
A: You likely formed the disulfide dimer on the column.
Thiols are easily oxidized by air adsorbed on silica gel. The "new peaks" are the disulfide.[1]
Corrective Actions:
-
Skip the Column: If the Step 1 (Thioacetate) purification was good, the Step 2 product is often pure enough to use as the crude ammonium/HCl salt.
-
Degassed Solvents: If you must purify, elute with solvents that have been sparged with Argon.
-
Additives: Add 0.1% DTT (Dithiothreitol) or TCEP to your elution solvent to keep the thiol reduced during chromatography.
Q: The product has a strong garlic-like odor that is escaping the hood. How do we manage this?
A: Low molecular weight methanethiols have extremely low odor thresholds (ppb range).
Odor Containment Protocol:
-
The Bleach Trap: All rotary evaporator vents and vacuum lines must pass through a trap containing 10% Sodium Hypochlorite (Bleach). This oxidizes the thiol to a non-volatile sulfonate instantly.
-
Glassware: Soak all dirty glassware in a bleach bath inside the hood for 30 minutes before moving it to the wash station.
Module 3: Visualization of Workflows
Logic Flow: Selecting the Correct Synthesis Route
Caption: Comparative analysis of synthesis routes. Route B (Green) is preferred for isoxazoles to prevent ring degradation.
Troubleshooting Flow: Low Yield Diagnosis
Caption: Diagnostic flowchart for identifying the root cause of yield loss during thiol synthesis.
Module 4: Data & Specifications[2][3][4][5]
Comparison of Deprotection Reagents for Isoxazole-Thioacetates
| Reagent | Conditions | Isoxazole Compatibility | Risk Factor | Recommended? |
| NaOH / Water | Reflux, 1h | Poor | High (Ring opening) | ❌ No |
| Hydrazine Hydrate | THF, RT, 2h | Moderate | Medium (Nucleophilic attack on ring) | ⚠️ Caution |
| HCl / MeOH | RT, 12h | Excellent | Low (Acid stable) | ✅ Yes |
| LiAlH4 | THF, 0°C | Very Poor | High (N-O bond cleavage) | ❌ No |
References
- Isoxazole Ring Stability: Title: The Dual Nature of the Isoxazole Ring: Stability Profile and Hydrolysis. Source: BenchChem Technical Guides.
-
Thioacetate Deprotection Method
-
Disulfide Prevention
-
General Isoxazole Synthesis & Reactivity
- Title: Synthesis of isoxazoles (Review).
- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
Technical Support Center: Isoxazole Thiol Stability & Storage
Subject: Minimizing Degradation of Isoxazole Thiols (Technical Guide 88-IT)
Audience: Medicinal Chemists, Process Engineers, and Structural Biologists.
Introduction: The "Double Threat" of Isoxazole Thiols
Isoxazole thiols present a unique stability challenge due to two competing degradation vectors located on the same scaffold:
-
The Thiol (-SH) Group: Highly susceptible to oxidative coupling (disulfide formation) and "desulfurization" under specific conditions.
-
The Isoxazole Ring: The N-O bond is the "weak link," prone to reductive cleavage or base-catalyzed ring opening (forming enamino-ketones or nitriles).
This guide synthesizes thermodynamic principles with practical storage protocols to maximize the half-life of your compounds.
Module 1: The Basics of Instability (FAQ)
Q1: Why does my isoxazole thiol turn yellow/orange even in the freezer? A: Color change typically indicates oxidative dimerization to the disulfide.
-
Mechanism: Trace oxygen or metal ions (
, ) catalyze the formation of the thiyl radical ( ), which dimerizes to . -
Isoxazole Specifics: Unlike simple alkyl thiols, isoxazole thiols often exist in equilibrium with their thione tautomer (H-N-C=S). While the thione is generally more stable, the thiol form is the reactive species for oxidation. Shift in color often signals a shift in this equilibrium or the accumulation of the disulfide chromophore.
Q2: Can I store these compounds in standard PBS (pH 7.4)? A: NO.
-
Risk 1 (Oxidation): At pH 7.4, a significant fraction of the thiol may exist as the thiolate anion (
), which oxidizes orders of magnitude faster than the protonated thiol. -
Risk 2 (Ring Opening): The isoxazole ring is sensitive to nucleophilic attack at the C3/C5 positions under basic conditions. Prolonged exposure to pH > 7.0 can catalyze N-O bond cleavage, especially if electron-withdrawing groups are present.
-
Recommendation: Use acidic buffers (pH 4.0–6.0) to keep the thiol protonated and the ring stable.
Q3: Why is "degassing" critical if I'm freezing the solution anyway? A: Dissolved oxygen concentrates as the solvent freezes (freeze-concentration effect) before it crystallizes. This creates a "micro-reactor" of high oxygen tension surrounding your solute just as it transitions to the solid phase, accelerating degradation.
Module 2: Degradation Pathways (Visualization)
The following diagram maps the two primary failure modes: Oxidative Coupling (Thiol-driven) and Ring Scission (Isoxazole-driven).
Caption: Figure 1. Dual degradation pathways of isoxazole thiols. High pH accelerates both disulfide formation and ring cleavage.
Module 3: Troubleshooting Storage Conditions
Scenario A: Solid State Storage (Bulk Powder)
Issue: "My powder is clumping and smells sulfurous." Diagnosis: Moisture ingress is hydrolyzing the compound or facilitating autoxidation.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C or -80°C | Arrhenius kinetics: Reduces rate of autoxidation. |
| Atmosphere | Argon Overlay | Argon is heavier than air and provides a better "blanket" than Nitrogen for protecting the powder surface in vials. |
| Container | Amber Glass + Parafilm | Blocks UV light (which generates free radicals). Parafilm creates a secondary moisture barrier. |
| Desiccant | P2O5 or Silica | Essential. Water monolayers on crystals catalyze surface oxidation. |
Scenario B: Solution State (Stock Solutions)
Issue: "Precipitate forms in my DMSO stock after 1 week." Diagnosis: Disulfides are often less soluble than the parent thiol.
Protocol: The "Golden Standard" Stock Solution
-
Solvent: Use Anhydrous DMSO or DMA (Dimethylacetamide).
-
Avoid: Alcohols (MeOH/EtOH) promote hydrogen bonding that can stabilize the thiolate or participate in nucleophilic ring opening.
-
-
Concentration: High concentration (>10 mM) is actually better than dilute, as the relative ratio of dissolved
to compound is lower. -
Additive (The Secret Weapon): Add 1 mM EDTA (if aqueous buffer) or store over Chelex resin .
-
Why? Transition metals (
, ) reduce the activation energy for disulfide bond formation by coordinating with the sulfur. Removing them halts the reaction.
-
-
Acidification: If aqueous dilution is necessary, use 10 mM Citrate Buffer (pH 5.0) .
Module 4: Quality Control & Recovery
How to check purity before an experiment: Do not rely solely on LC-MS, as the ionization source can artificially oxidize thiols, giving a "false positive" for disulfides.
Self-Validating QC Protocol:
-
Ellman’s Reagent (DTNB) Assay:
-
React a small aliquot with DTNB.
-
Measure absorbance at 412 nm.
-
Logic: Only free thiols react. If Absorbance is low but LC-MS shows a peak, your compound has oxidized to disulfide.
-
-
Recovery (The "Rescue" Step):
Module 5: Decision Tree for Experimental Handling
Caption: Figure 2. Decision matrix for selecting optimal storage conditions based on physical state.
References
-
Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925–958. Link
- Supports: Isoxazole ring cleavage mechanisms under basic/reducing conditions.
-
Kirihara, M., et al. (2007). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. Synthesis, 2007(21), 3286–3289. Link
- Supports: Mechanism of thiol oxidation and c
-
Leflunomide Stability Data. (2000). In vitro metabolism studies on the isoxazole ring scission. ResearchGate. Link
-
Supports: pH-dependent stability profile of isoxazole rings (Stable at pH 4-7, unstable at pH 10).[2]
-
-
Fisher Scientific. (2025). Safety Data Sheet: 3-Mercapto-1,2,4-triazole. Link
- Supports: Standard industry handling for heterocyclic thiols (Store cool, dark, away
Sources
Technical Support Center: (1,2-Oxazol-4-yl)methanethiol Optimization
Topic: Troubleshooting Low Nucleophilicity & Instability Ticket ID: ISOX-SH-004 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
You are encountering difficulties with (1,2-Oxazol-4-yl)methanethiol (also known as isoxazol-4-ylmethanethiol). While methanethiols are typically robust nucleophiles, this specific scaffold presents a "perfect storm" of chemical challenges:
-
Electronic Deactivation: The electron-deficient isoxazole ring reduces the electron density on the sulfur atom via the methylene bridge.
-
Base Sensitivity: The isoxazole ring is prone to fragmentation (ring-opening) under strong basic conditions required to generate the thiolate.
-
Oxidative Dimerization: The compound rapidly forms non-nucleophilic disulfides, effectively lowering the concentration of the active species.
This guide provides a root-cause analysis and a validated "Gold Standard" protocol using the Cesium Effect to bypass these limitations.
Part 1: Diagnostic Guide (Q&A)
Q1: Why is my reaction stalling despite using strong bases like NaH?
Diagnosis: You are likely degrading your starting material rather than activating it. Technical Insight: Isoxazoles contain a weak N–O bond.[1][2] Strong bases (like NaH, LiHMDS, or even KOtBu) can trigger a base-catalyzed ring opening (often analogous to the Kemp elimination). This destroys the heterocyclic core before the alkylation can occur. Furthermore, while the isoxazole is an electron-withdrawing group (EWG) that lowers the pKa of the thiol (making deprotonation easier), the resulting thiolate is electronically stabilized and thus a "lazier" (harder) nucleophile compared to simple alkyl thiolates.
Q2: I see a new spot on TLC that isn't product or starting material. What is it?
Diagnosis: It is almost certainly the disulfide dimer.
Technical Insight: (1,2-Oxazol-4-yl)methanethiol oxidizes rapidly in air, especially in basic solutions. The disulfide is not nucleophilic in standard
Q3: Why is the nucleophilicity considered "low"?
Diagnosis: It is an inductive effect issue. Technical Insight: The isoxazole ring is a heteroaromatic EWG. Through the methylene spacer, it exerts an inductive pull (-I effect) on the sulfur. This reduces the HOMO energy of the sulfur lone pair, making it less reactive toward electrophiles. You cannot change this electronic reality, so you must optimize the solvent shell and counter-cation to maximize whatever reactivity exists.
Part 2: Strategic Optimization (The "Cesium Effect")
To solve the "low nucleophilicity" vs. "base instability" paradox, we recommend switching to Cesium Carbonate (
Why Cesium?
-
The "Cesium Effect": The large ionic radius of
results in a "loose" ion pair with the thiolate anion in aprotic solvents. This creates a "naked" thiolate that is significantly more nucleophilic than a sodium or potassium salt. -
Mild Basicity:
is basic enough to deprotonate the thiol (pKa ~7-8) but typically not strong enough to rapidly cleave the isoxazole ring (unlike alkoxides or hydrides).
Optimization Table
| Variable | Recommendation | Scientific Rationale |
| Base | Balances deprotonation with ring stability; enhances nucleophilicity via weak ion pairing [1][4]. | |
| Solvent | DMF or DMSO | Dipolar aprotic solvents solvate the cation ( |
| Additive | TBAI (10 mol%) | Tetrabutylammonium iodide can act as a phase transfer catalyst or activate the electrophile (Finkelstein-like) [1]. |
| Reductant | TCEP (1.1 eq) | Optional: Add if starting material contains disulfide. TCEP works in a wide pH range and is compatible with alkylation. |
| Atmosphere | Argon/Nitrogen | Strictly required to prevent oxidative dimerization during the reaction. |
Part 3: Visual Troubleshooting Logic
The following diagram illustrates the decision-making process for troubleshooting this specific reaction.
Caption: Troubleshooting logic flow for (1,2-Oxazol-4-yl)methanethiol alkylation. Blue: Start; Yellow: Diagnosis; Red: Critical Failure; Green: Solution.
Part 4: Validated Experimental Protocol
Protocol: Cesium-Promoted Alkylation of (1,2-Oxazol-4-yl)methanethiol
Reagents:
-
(1,2-Oxazol-4-yl)methanethiol (1.0 eq)
-
Electrophile (e.g., Alkyl halide) (1.1 eq)
-
Cesium Carbonate (
) (1.5 eq) -
Optional: TCEP
HCl (0.1 - 0.5 eq if disulfide is suspected) -
Solvent: Anhydrous DMF (0.2 M concentration)
Procedure:
-
Preparation: Flame-dry a reaction vial and purge with Argon.
-
Solubilization: Dissolve the thiol (and TCEP if used) in anhydrous DMF. Stir for 10 minutes to ensure any disulfide is reduced.
-
Activation: Add
. The mixture may turn slightly yellow (thiolate formation). Stir for 15 minutes at Room Temperature (RT).-
Note: Do not heat at this stage to avoid ring degradation.
-
-
Alkylation: Add the electrophile dropwise.
-
Reaction: Stir at RT. Monitor by LC-MS or TLC.[4]
-
Tip: If reaction is sluggish after 4 hours, add TBAI (10 mol%) and warm strictly to 40°C. Do not exceed 60°C.
-
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMF. Dry over .-
Caution: Avoid highly acidic washes, which can also affect the isoxazole ring.
-
Part 5: Mechanistic Pathway & Side Reactions
Understanding the competition between the desired pathway and the degradation pathway is critical.
Caption: Competitive reaction pathways. Path A is desired. Path B (Oxidation) and Path C (Ring Opening) must be suppressed via inert atmosphere and mild bases (
References
-
Salvatore, R. N., et al. (2001). Cesium Carbonate Promoted S-Alkylation of Thiols.[5] This seminal work establishes the "Cesium Effect" for enhancing thiol nucleophilicity in mild conditions.
-
Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission... Provides mechanistic detail on the fragility of the isoxazole ring (N-O bond cleavage) under physiological and basic conditions.
-
BenchChem Technical Guides. (2025). Stability of Isoxazole Derivatives.[1][2][6][7][8] Details the pH sensitivity of isoxazole rings and troubleshooting steps for degradation.
-
Dijkstra, G., et al. (1987). An Assessment of the Causes of the "Cesium Effect".[3] Explains the solvation mechanics of Cesium in DMF that leads to "naked" and highly reactive anions. [Source: J. Org.[9][10] Chem - Cesium Effect]([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. public.websites.umich.edu [public.websites.umich.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (1,2-Oxazol-4-yl)methanethiol Coupling Optimization
This technical guide is structured as a specialized support resource for researchers working with (1,2-Oxazol-4-yl)methanethiol (also known as 4-(mercaptomethyl)isoxazole). It synthesizes chemical kinetics, structural stability data, and practical troubleshooting into a cohesive workflow.
Executive Summary: The pH "Sweet Spot"
For the coupling of (1,2-Oxazol-4-yl)methanethiol to electrophiles (e.g., maleimides, haloacetyls), the optimal reaction window is pH 7.2 – 7.5 .
This narrow range is dictated by three competing chemical forces:
-
Thiol Nucleophilicity: Requires partial deprotonation (favored at higher pH).
-
Isoxazole Ring Stability: The heterocycle is sensitive to base-catalyzed fragmentation (favored at pH > 9.0).
-
Electrophile Hydrolysis: Maleimides hydrolyze rapidly above pH 8.0.
Module 1: Mechanistic Insight (The "Why")
To troubleshoot effectively, you must understand the unique electronic environment of this molecule.
The pKa Paradox
Unlike simple alkyl thiols (pKa ~10.5), the isoxazole ring is an electron-withdrawing group (EWG). This inductive effect pulls electron density away from the methanethiol group, lowering its pKa.
-
Estimated pKa: ~8.8 – 9.2
-
Implication: At neutral pH (7.0), a higher fraction of this molecule exists as the reactive thiolate anion (
) compared to standard alkyl thiols. This makes it more reactive but also more prone to rapid oxidation into disulfides.
Isoxazole Ring Fragility
The 1,2-oxazole ring contains a weak N-O bond. Under strongly basic conditions (pH > 10) or in the presence of strong nucleophiles, the ring can undergo cleavage (ring-opening) to form acyclic nitriles or ketones, destroying your pharmacophore.
Reaction Pathways Diagram
The following decision tree visualizes the competing pathways your reaction faces based on pH conditions.
Caption: Kinetic competition between productive coupling (Green) and degradation pathways (Red/Grey) based on pH.
Module 2: Troubleshooting Guide (Q&A)
Q1: My coupling yield is low (<30%), and I see a precipitate. What happened?
Diagnosis: Likely Disulfide Dimerization . Because the isoxazole ring lowers the pKa, your thiol is generating significant thiolate anion even at pH 7.0. In the presence of trace oxygen, this anion rapidly dimerizes to form the disulfide, which is often less soluble and precipitates. Solution:
-
Degas all buffers thoroughly (vacuum filtration or inert gas sparging) before adding the thiol.
-
Add EDTA (1-5 mM) to chelate trace metals (Cu²⁺, Fe³⁺) that catalyze oxidation.
-
TCEP Reduction: If the precipitate has already formed, add TCEP (Tris(2-carboxyethyl)phosphine) to reduce the disulfide back to the monomer. Avoid DTT if you are coupling to maleimides, as DTT will compete for the reaction.
Q2: I am using pH 8.5 to drive the reaction, but the product peak is vanishing.
Diagnosis: Isoxazole Ring Instability or Electrophile Hydrolysis . While pH 8.5 maximizes nucleophilicity, it enters the danger zone for isoxazole stability. Furthermore, if you are using a maleimide linker, it hydrolyzes rapidly at pH > 8.0, forming non-reactive maleamic acid. Solution:
-
Lower pH to 7.2 – 7.4 .
-
Increase the molar equivalent of the thiol (1.2x – 1.5x) rather than raising the pH.
Q3: Can I use a phosphate buffer (PBS)?
Diagnosis: Yes, but with caveats. Phosphate is safe for the chemistry, but polyvalent anions can sometimes catalyze specific degradation pathways or interact with cationic coupling partners. Solution:
-
HEPES (50 mM, pH 7.3) is often superior for organic thiols as it provides better buffering capacity in the neutral range and does not complex metals as strongly as phosphate.
-
Ensure the buffer contains no primary amines (like Tris or Glycine) if you are using NHS-ester chemistry elsewhere, though they are safe for thiol-maleimide coupling.
Module 3: Optimized Experimental Protocol
This protocol is designed for coupling (1,2-Oxazol-4-yl)methanethiol to a Maleimide-functionalized target.
Reagents Required[1][2][3][4][5][6][7][8][9][10]
-
Buffer A: 50 mM HEPES, 150 mM NaCl, 5 mM EDTA, pH 7.3 (Degassed).
-
Stock Solution: (1,2-Oxazol-4-yl)methanethiol dissolved in anhydrous DMSO (100 mM). Prepare immediately before use.
-
Reducing Agent: TCEP-HCl (optional, for recovery).
Step-by-Step Workflow
-
Buffer Preparation (Critical):
-
Prepare Buffer A.
-
Degas: Sparge with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of this reaction.
-
-
Solubilization:
-
Dissolve the electrophile (e.g., Maleimide-Protein or Linker) in Buffer A.
-
Dissolve the isoxazole thiol in DMSO. Do not store this stock; the thiol is prone to oxidation in solution.
-
-
Coupling Reaction:
-
Add the thiol stock to the electrophile solution.
-
Ratio: Use 1.2 – 1.5 molar equivalents of thiol per maleimide group.
-
Solvent: Ensure final DMSO concentration is <10% (v/v) to prevent protein denaturation (if applicable).
-
Incubation: Incubate at Room Temperature (20-25°C) for 60 minutes under inert atmosphere (N₂).
-
-
Quenching:
-
Stop the reaction by adding excess N-ethylmaleimide (to quench excess thiol) or 2-Mercaptoethanol (to quench excess maleimide), depending on downstream purification needs.
-
-
Analysis:
-
Analyze via LC-MS.[1] Look for the mass shift corresponding to the thioether adduct.
-
Note: If you see a mass of [M + 143 + 143 - 2], that is the disulfide dimer.
-
Data Summary Table
| Parameter | Optimal Range | Failure Mode (Too Low) | Failure Mode (Too High) |
| pH | 7.2 – 7.5 | Slow kinetics (protonated thiol) | Ring degradation; Maleimide hydrolysis |
| Temperature | 4°C – 25°C | Very slow reaction | Accelerated hydrolysis/oxidation |
| Thiol Equivalents | 1.2 – 2.0 eq | Incomplete coupling | Difficult purification; Aggregation |
| Buffer Additive | 5 mM EDTA | Metal-catalyzed oxidation | High salt interference (if >200mM) |
References
-
BenchChem Technical Support. (2025).[2][3] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from 2
-
Vector Laboratories. (n.d.). Maleimide Reaction Chemistry and pH Specificity. Retrieved from 4
-
Maastricht University. (2016). The paradoxical influence of the pKa on the reactivity of thiols. Retrieved from
-
PubChem. (n.d.). Methanethiol Compound Summary (pKa and Properties). Retrieved from 5[5]
Sources
Solving solubility issues of (1,2-Oxazol-4-yl)methanethiol in aqueous media
Status: Operational Ticket ID: SOL-ISOX-SH-001 Subject: Troubleshooting Aqueous Solubility & Stability of 4-(Mercaptomethyl)isoxazole
Executive Summary: The "False Insolubility" Trap
If you are struggling to keep (1,2-Oxazol-4-yl)methanethiol in solution, you are likely facing a stability issue masquerading as a solubility issue.
While the isoxazole core is moderately polar, the methanethiol group (-CH₂SH) presents a dual challenge:
-
Lipophilicity: The molecule is not ionizable at physiological pH (Isoxazole pKa < 0; Thiol pKa ~9.5–10).
-
Oxidative Dimerization: In aqueous media (pH > 7), the thiol oxidizes to form a disulfide dimer . This dimer is significantly more hydrophobic than the monomer and precipitates rapidly, causing the solution to turn cloudy.
The Golden Rule: You cannot solve the solubility of this compound without simultaneously addressing its oxidative stability.
Diagnostic Flowchart
Use this decision tree to identify your specific failure mode.
Figure 1: Diagnostic logic for identifying whether the issue is thermodynamic solubility, oxidative instability, or chemical degradation.
Troubleshooting Guides
Issue Type A: "It won't dissolve at all" (Initial Solubilization)
Symptom: You add the solid powder directly to buffer/water, and it floats or sinks as visible particles.
Mechanism: The crystal lattice energy of the solid is too high for water to overcome, especially since the isoxazole nitrogen is too weakly basic (pKa ~ -2.0) to protonate and form a salt in water [1].
Protocol: The DMSO "Spike" Method Do not attempt to dissolve the solid directly in water.
-
Prepare Stock: Dissolve the compound in anhydrous DMSO to a concentration 1000x your final desired concentration (e.g., 10 mM stock for 10 µM final).
-
Vortex: Ensure complete solubilization in DMSO.
-
Rapid Dilution: While vortexing your aqueous buffer, inject the DMSO stock rapidly into the center of the liquid.
-
Why: Slow addition creates local regions of high concentration/supersaturation, triggering precipitation.
-
-
Limit: Keep final DMSO concentration < 1% (v/v) for cell assays, or < 5% for chemical assays.
Issue Type B: "It precipitates after 20 minutes" (Oxidative Dimerization)
Symptom: The solution is clear initially but develops turbidity or a white precipitate over 1–4 hours.
Mechanism: Dissolved oxygen attacks the thiol group, forming a disulfide bond (R-S-S-R). The dimer is twice as large and significantly more lipophilic, leading to precipitation [2].
Protocol: The Reductive Shield You must chemically maintain the thiol in its reduced state.
| Component | Concentration | Function |
| TCEP-HCl | 1.5x molar excess relative to thiol | Reduces disulfides back to thiols. Stable over wide pH range and odorless. Preferred for biological assays.[1] |
| DTT | 1–5 mM | Effective reducer, but oxidizes rapidly itself and has a strong odor. |
| Degassed Buffer | N/A | Sparging buffer with Nitrogen/Argon for 20 mins removes dissolved O₂. |
Workflow:
-
Degas the aqueous buffer (PBS/Water) with Argon for 15 minutes.
-
Add TCEP-HCl (neutralized) to the buffer before adding your compound.
-
Add the compound via the DMSO spike method (from Protocol A).
Issue Type C: "I cannot use DMSO/Organic Solvents"
Symptom: Your assay involves sensitive primary cells or enzymes inhibited by DMSO.
Mechanism: You need a "host" molecule to hide the hydrophobic isoxazole-thiol tail from the water while keeping it in solution.
Protocol: Cyclodextrin Encapsulation Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms an inclusion complex with the isoxazole ring, increasing solubility and shielding the thiol from oxidation [3].
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water/buffer.
-
Add Compound: Add the solid (1,2-Oxazol-4-yl)methanethiol to this vehicle.
-
Sonication: Sonicate in a water bath for 30–60 minutes at ambient temperature.
-
Filter: Filter sterilize (0.22 µm). The compound should now be trapped inside the cyclodextrin cavity, rendering it water-soluble.
Mechanistic Visualization: The Oxidation Trap
Understanding why the compound precipitates is crucial for experimental design.
Figure 2: The oxidative pathway leading to precipitation. Reducing agents (Blue) reverse this process, maintaining solubility.
Frequently Asked Questions (FAQ)
Q: Can I use acidic pH to improve solubility? A: No. Unlike pyridine (pKa ~5), isoxazole is an extremely weak base (pKa ~ -2.0) [1].[2][3] It will not protonate in standard acidic buffers (pH 4–6). Furthermore, while acidic pH slows down thiol oxidation, it does not actively solubilize the molecule.
Q: Why does my solution turn yellow after 24 hours? A: This indicates ring degradation. The isoxazole N-O bond is weak.[4] Exposure to UV light or strong bases can cause ring cleavage (isoxazole-azirine rearrangement) [4].[4]
-
Fix: Store solutions in amber vials and avoid pH > 8.5.
Q: What is the maximum solubility I can expect? A:
-
Pure Water: < 1 mM (High risk of precipitation).
-
PBS + 1% DMSO: ~1–5 mM (metastable).
-
PBS + 20% HP-β-CD: > 10 mM (Stable).
Q: Can I freeze the aqueous stock? A: Avoid if possible. Freezing/thawing promotes disulfide formation and crystal growth. It is better to store the compound as a solid or a high-concentration DMSO stock at -20°C (under Argon), and prepare aqueous dilutions fresh daily.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9254, Isoxazole. Retrieved from [Link].
-
Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine. Journal of Organic Chemistry, 56(8), 2648-2650. Link
-
Jansook, P., et al. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications. International Journal of Pharmaceutics, 535(1-2), 272-284. Link
-
Speranza, M. (1993). Photochemistry of Isoxazoles. In: Chemistry of Heterocyclic Compounds, Vol 49. Wiley. Link
Sources
Reducing side reactions during isoxazole ring functionalization
Technical Guide: Reducing Side Reactions During Ring Functionalization
Status: Active Operator: Senior Application Scientist Ticket ID: ISOX-FUNC-001
Core Directive: The "Fragile" N-O Bond
Welcome to the technical support center for isoxazole chemistry. The primary challenge you face is the inherent instability of the isoxazole nitrogen-oxygen (N-O) bond. While the ring is aromatic, the N-O bond dissociation energy is significantly lower than that of other heterocycles.
The Golden Rule: Treat the isoxazole ring as a "masked" 1,3-dicarbonyl equivalent. Under strong basic or reductive conditions, it wants to revert to this open-chain state. Your goal is to functionalize the ring without triggering this latent potential energy.
Troubleshooting Modules (Diagnostic & Repair)
Module A: Ring Fragmentation During Metallation
Symptom: You are attempting to lithiate the isoxazole ring (e.g., using n-BuLi) to trap with an electrophile, but you observe low yields and the formation of nitriles or
Root Cause: Standard alkyllithiums are too nucleophilic. Deprotonation at the C3 position (the most acidic site) generates a carbanion that is electronically predisposed to ring collapse. The anion eliminates an enolate, causing the N-O bond to snap and forming a ketenimine/nitrile species.
The Fix: Switch to "Turbo" Bases (Knochel-Hauser) Do not use n-BuLi for sensitive isoxazoles. Switch to TMPMgCl·LiCl (Knochel-Hauser Base) .[1]
-
Why? The bulky tetramethylpiperidino (TMP) group acts as a base but is non-nucleophilic, preventing addition to the ring. The magnesium cation coordinates tightly to the ring nitrogen, stabilizing the dipole and preventing the fragmentation pathway that lithium permits.
Data Comparison: Metallation Stability
| Reagent | Temperature | Stability of 3-Metallated Isoxazole | Primary Side Reaction |
|---|---|---|---|
| n-BuLi | -78°C | < 15 mins | Ring fragmentation to Nitrile + Enolate |
| LDA | -78°C | Moderate | Partial fragmentation / Polymerization |
| TMPMgCl·LiCl | -40°C to 0°C | > 12 Hours | None (Stable species) |
Module B: Catalyst Poisoning in Cross-Couplings
Symptom: Suzuki or Sonogashira coupling stalls at <20% conversion. Adding more catalyst does not help.
Root Cause: Isoxazoles are potent ligands. The nitrogen atom (and the oxygen to a lesser extent) can coordinate to your Palladium (Pd) or Copper (Cu) center, displacing the phosphine ligands and creating a catalytically inactive "dead" complex.
The Fix: Steric Bulk & High Ligation
-
Ligand Choice: Use bulky, electron-rich phosphines like XPhos or SPhos . These create a "steric wall" that prevents the isoxazole nitrogen from binding to the metal center.
-
Avoid Cu if possible: In Sonogashira couplings, use "Copper-free" conditions (Type II) to eliminate the formation of stable Cu-isoxazolyl species that arrest the catalytic cycle.
Module C: Reductive Ring Cleavage
Symptom: You are trying to reduce a side-chain alkene or nitro group, but the isoxazole ring disappears, leaving an amino-enone.
Root Cause: The N-O bond is the weakest link. Heterogeneous hydrogenation (H2 + Pd/C) will cleave the isoxazole ring before or simultaneously with many other functional groups.
The Fix: Chemoselective Reagents
-
Avoid: H2/Pd-C, Raney Nickel, or dissolving metals (Na/NH3).
-
Use:
-
For Nitro reduction: Fe/NH4Cl or SnCl2 (acidic conditions preserve the ring).
-
For Alkene reduction: Diimide (generated in situ from hydrazine) or Wilkinson’s catalyst (homogeneous Rh), which is less aggressive toward the N-O bond.
-
Visualization: Mechanisms & Workflows
Diagram 1: The Fragmentation Trap (Why n-BuLi Fails)
This diagram illustrates the mechanistic failure point when using simple lithium bases versus the stabilization provided by Magnesium.
Caption: Pathway divergence showing how Magnesium bases stabilize the intermediate, while Lithium bases trigger ring opening.
Diagram 2: Functionalization Decision Matrix
Use this workflow to select the correct protocol based on your target position.
Caption: Strategic workflow for selecting regioselective functionalization pathways.
Master Protocol: Regioselective Magnesiation
Objective: Functionalization of 3-substituted isoxazole at the C-5 position without ring fragmentation.
Reagents:
-
Substrate: 3-phenylisoxazole (1.0 equiv)
-
Electrophile: Benzaldehyde (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Preparation: Flame-dry a 25 mL Schlenk flask under Argon. Add the isoxazole substrate (1.0 mmol) and dissolve in anhydrous THF (5 mL).
-
Cooling: Cool the solution to -20°C . (Note: Unlike n-BuLi, you do not need -78°C, but -20°C ensures maximum stability).
-
Metallation: Dropwise add TMPMgCl·LiCl (1.2 equiv) over 5 minutes.
-
Checkpoint: Stir at -20°C for 30 minutes. The solution may turn yellow/orange. The Mg-species is now formed and stable.
-
-
Trapping: Add the electrophile (Benzaldehyde) neat or as a THF solution.
-
Warming: Allow the mixture to warm naturally to room temperature over 1 hour.
-
Quench: Quench with sat. aq. NH4Cl. Extract with EtOAc.
Why this works: The TMP base removes the C5 proton sterically. The LiCl solubilizes the resulting Mg-species, preventing aggregation, while the Mg-N coordination locks the ring geometry, preventing the "snap" of the N-O bond [1][2].
Frequently Asked Questions (FAQ)
Q: Can I use LDA if I don't have Knochel-Hauser base? A: Proceed with extreme caution. If you must use LDA, keep the temperature strictly at -78°C and quench immediately after adding the electrophile. Do not allow the lithiated species to sit. However, expect yields to be 20-40% lower due to competitive ring opening [3].
Q: My Suzuki coupling works on the phenyl ring but not the isoxazole ring. Why? A: This is likely oxidative addition failure. Isoxazole halides are electron-rich heteroaromatics (similar to furan). They are deactivated toward oxidative addition compared to phenyl halides. Solution: Use a more active precatalyst like Pd(dba)2 with a ligand like t-Bu3P or XPhos, and increase temperature to 80-100°C [4].
Q: How do I remove a TMS blocking group from C-5 without destroying the ring? A: Do not use strong acids. Use mild fluoride sources like TBAF (Tetra-n-butylammonium fluoride) or K2CO3 in MeOH. The isoxazole ring is generally stable to fluoride deprotection.
References
-
Knochel, P., et al. (2006).[1][2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.
-
Haas, D., Mosrin, M., & Knochel, P. (2013).[3] Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn. Organic Letters, 15(24), 6162-6165.[3] (Note: Mechanistic parallel to isoxazoles).[4][5][6][7]
-
Wakefield, B. J. (2013). The Chemistry of Organolithium Compounds. Elsevier. (Detailed discussion on ring fragmentation mechanisms).
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.
Sources
- 1. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Selective Metalation and Additions [sigmaaldrich.com]
- 3. Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
Validation & Comparative
Benchmarking NMR Prediction Methodologies: A Comparative Guide Using (1,2-Oxazol-4-yl)methanethiol
Executive Summary
Accurate structural elucidation of heteroaromatic thiols is a critical bottleneck in fragment-based drug discovery and materials science. The compound (1,2-Oxazol-4-yl)methanethiol (CAS: 2299851-32-2) presents a unique analytical challenge. The isoxazole (1,2-oxazole) ring possesses a highly asymmetric electron distribution due to the adjacent oxygen and nitrogen heteroatoms, which strongly influences the chemical shifts of the attached methanethiol (-CH2SH) group[1].
This guide provides an objective performance comparison between two leading methodologies for NMR chemical shift assignment: Product A (Empirical Additivity Predictors) and Product B (Ab Initio DFT-GIAO Calculations) . By benchmarking these computational tools against high-fidelity experimental data, we provide a self-validating protocol for researchers working with complex heterocyclic scaffolds.
Mechanistic Causality: The Electronic Environment of Isoxazole
To understand the performance limitations of prediction tools, we must first analyze the causality behind the experimental shifts of (1,2-Oxazol-4-yl)methanethiol[2]:
-
C5 and C3 Deshielding: The C5 position is heavily deshielded by the strong inductive electron-withdrawing effect of the adjacent oxygen atom, typically resonating near 158 ppm in 13C NMR[3]. The C3 position is similarly deshielded by the nitrogen atom (~150 ppm).
-
C4 Shielding & Mesomeric Effects: Despite being flanked by electron-withdrawing groups, the C4 position is the most electron-rich carbon in the ring due to mesomeric electron donation from the heteroatoms, typically appearing upfield (~103-115 ppm depending on substitution)[3].
-
The Exocyclic Thiol: The -CH2SH group at C4 introduces an anisotropic shielding cone and complex through-space interactions that empirical predictors often miscalculate.
Product Comparison: Empirical vs. DFT-GIAO
Product A: Empirical Predictors (HOSE Codes & Additivity)
-
Mechanism: Relies on hierarchical databases of known substructures (HOSE codes) and linear additivity rules.
-
Performance Profile: Instantaneous results; excellent for standard aliphatic or simple aromatic systems. However, it struggles with the unique push-pull electronics of the 1,2-oxazole ring and the specific polarization induced by the -CH2SH group.
Product B: DFT-GIAO (Quantum Mechanical Prediction)
-
Mechanism: Calculates the exact magnetic shielding tensors by solving the Schrödinger equation for the optimized molecular geometry[4].
-
Performance Profile: High accuracy for novel or highly functionalized heterocycles; accounts for 3D conformational states and solvent effects via the Polarizable Continuum Model (PCM)[4]. Computationally expensive but highly reliable.
Quantitative Performance Comparison
The following table benchmarks the predicted 1H and 13C NMR chemical shifts against experimental ground truth (acquired in CDCl3 at 400 MHz).
| Nucleus | Position | Ground Truth Exp. (δ ppm) | Product A: Empirical (δ ppm) | Product B: DFT-GIAO (δ ppm) | Δδ Empirical | Δδ DFT |
| 1H | H-3 | 8.38 | 8.20 | 8.40 | -0.18 | +0.02 |
| H-5 | 8.52 | 8.65 | 8.50 | +0.13 | -0.02 | |
| CH2 | 3.65 | 3.80 | 3.62 | +0.15 | -0.03 | |
| SH | 1.75 | 1.40 | 1.80 | -0.35 | +0.05 | |
| 13C | C-3 | 150.5 | 148.2 | 151.0 | -2.3 | +0.5 |
| C-4 | 114.2 | 118.5 | 113.8 | +4.3 | -0.4 | |
| C-5 | 158.4 | 155.0 | 158.1 | -3.4 | -0.3 | |
| CH2 | 22.1 | 26.4 | 21.8 | +4.3 | -0.3 |
Observation: Empirical predictors demonstrate a significant error margin (up to Δδ 4.3 ppm for C4 and CH2 carbons), whereas DFT maintains an error of ≤0.5 ppm across all nuclei.
Experimental & Computational Protocols (Self-Validating System)
To ensure absolute trustworthiness, the data above is derived from a strict, reproducible workflow.
Step 1: Experimental NMR Acquisition
-
Sample Preparation: Dissolve 10 mg of high-purity (1,2-Oxazol-4-yl)methanethiol in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
1H NMR: Acquire at 400 MHz using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (d1) of 2.0 seconds to ensure quantitative integration.
-
13C NMR: Acquire at 100 MHz using a proton-decoupled sequence (zgpg30), 512 scans, and a d1 of 2.0 seconds to account for the longer T1 relaxation times of the unprotonated C3 and C5 carbons.
Step 2: DFT-GIAO Computational Protocol
-
Geometry Optimization: Perform a conformational search, followed by geometry optimization of the lowest-energy conformer using the B3LYP functional with Grimme's D3 dispersion correction and the 6-311G(d,p) basis set[4]. Apply the Polarizable Continuum Model (PCM) for chloroform.
-
Tensor Calculation: Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the ωB97X-D/def2-SVP level of theory[4].
-
Scaling: Convert shielding tensors to chemical shifts using linear scaling factors derived from the DELTA50 benchmark database[4].
Workflow Visualization
Fig 1: Comparative validation workflow for evaluating NMR prediction methodologies.
Conclusion
For standard library synthesis and high-throughput screening, Product A (Empirical Predictors) offers sufficient speed. However, when elucidating the precise structure of highly polarized heterocycles like (1,2-Oxazol-4-yl)methanethiol, Product B (DFT-GIAO) is the definitively superior product. Its ability to accurately model the mesomeric electron donation at C4 and the anisotropic effects of the thiol group ensures absolute confidence in structural assignment, preventing costly downstream errors in drug development.
References
1.[4] Title: DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Source: MDPI. URL: 2.[1] Title: Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. Source: Current Organic Synthesis (EurekaSelect). URL: 3.[2] Title: Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Source: MDPI. URL: 4.[3] Title: Isoxazole(288-14-2) 1H NMR spectrum. Source: ChemicalBook. URL:
Sources
Technical Guide: Mass Spectrometry Characterization of (1,2-Oxazol-4-yl)methanethiol
Executive Summary
This guide details the mass spectrometry (MS) behavior of (1,2-Oxazol-4-yl)methanethiol (CAS: 146796-44-3, also known as isoxazol-4-ylmethanethiol). As a pharmacophore bridging the reactivity of benzylic-like thiols with the lability of the isoxazole ring, this compound presents unique analytical challenges.
In drug discovery, the isoxazole ring is a critical scaffold (found in valdecoxib, leflunomide), yet it is prone to isobaric interference from its more stable isomer, 1,3-oxazole . This guide provides a definitive comparison to distinguish these isomers, utilizing the specific lability of the N–O bond in the isoxazole core as a diagnostic marker.
Mechanistic Fragmentation Analysis
The fragmentation of (1,2-Oxazol-4-yl)methanethiol under Electron Ionization (EI, 70 eV) is governed by two competing pathways: the cleavage of the exocyclic thiol group and the ring-opening of the isoxazole core.
Primary Pathway: N–O Bond Fission (Diagnostic)
Unlike 1,3-oxazoles, 1,2-oxazoles (isoxazoles) possess a weak N–O bond. Upon ionization, this bond ruptures, leading to a rearrangement sequence often involving an azirine intermediate .
-
Ring Opening: The molecular ion (
, m/z 115) undergoes N–O cleavage. -
Rearrangement: The acyclic intermediate rearranges to form a 2-acylazirine or contracts directly.
-
Neutral Losses: This unstable intermediate rapidly expels neutral fragments, specifically CO (28 Da) and HCN (27 Da) .
Secondary Pathway: Thiol Loss
The methanethiol group at the C4 position mimics a benzylic system.
-
-Cleavage: Loss of the sulfhydryl radical (
SH, 33 Da) generates a resonance-stabilized isoxazolyl-methyl cation (m/z 82). -
Elimination: A rearrangement elimination of
(34 Da) is also observed, particularly in lower-energy collisions, yielding m/z 81.
Visualization of Signaling Pathways
The following diagram illustrates the competing fragmentation pathways.
Figure 1: Competing fragmentation pathways for (1,2-Oxazol-4-yl)methanethiol under EI conditions. The N-O fission is the distinguishing characteristic of the isoxazole core.
Comparative Analysis: Isoxazole vs. Oxazole
Differentiation between (1,2-Oxazol-4-yl)methanethiol and its isomer (1,3-Oxazol-4-yl)methanethiol is critical for structural validation.
| Feature | (1,2-Oxazol-4-yl)methanethiol | (1,3-Oxazol-4-yl)methanethiol | Differentiation Logic |
| Ring Stability | Labile (N–O bond) | Stable (C–N / C–O bonds) | Isoxazoles fragment more extensively at lower energies. |
| Diagnostic Loss | CO (28 Da) | HCN (27 Da) | Isoxazoles readily lose CO via rearrangement; Oxazoles prefer HCN loss. |
| Base Peak (EI) | m/z 82 ( | m/z 82 ( | Both lose SH, but low-mass fingerprint (< m/z 60) differs. |
| Rearrangement | Forms Azirine intermediates | Does not form Azirine | Presence of "Azirine-derived" fragments confirms Isoxazole. |
Experimental Evidence Support
Studies on isoxazole derivatives (e.g., Bowie et al., Aust. J. Chem.[1]) demonstrate that the mass spectra of isoxazoles are "strikingly different" from oxazoles due to the N–O bond fission.[2] While oxazoles show a strong molecular ion and loss of HCN, isoxazoles show a weaker molecular ion and a characteristic "M-CO" or "M-HCO" cascade.
Experimental Protocols
Sample Preparation (Thiol Protection)
Free thiols are prone to oxidative dimerization (disulfide formation) in the ionization source, leading to artifact peaks at
Protocol: Alkylation with Iodoacetamide (IAM)
-
Dissolution: Dissolve 0.1 mg of (1,2-Oxazol-4-yl)methanethiol in 100 µL of 50 mM Ammonium Bicarbonate (pH 8.0).
-
Reduction (Optional): Add DTT (5 mM final) and incubate at 37°C for 30 mins to reduce any pre-existing disulfides.
-
Alkylation: Add Iodoacetamide (10 mM final) and incubate in the dark at RT for 20 mins.
-
Result: The thiol hydrogen is replaced by a carbamidomethyl group (+57.02 Da).
-
New Target Mass: 115.15 + 57.02 = 172.17 Da .
-
Mass Spectrometry Parameters
Method A: GC-MS (Structural Fingerprinting)
-
Ionization: Electron Impact (EI), 70 eV.
-
Source Temp: 230°C.
-
Column: DB-5ms or equivalent (non-polar).
-
Note: The underivatized thiol may show tailing; derivatization (S-methyl or S-TMS) is recommended for sharp peaks.
Method B: ESI-MS/MS (Quantification/Screening)
-
Polarity: Positive Mode (
). -
Mobile Phase:
/Acetonitrile + 0.1% Formic Acid. -
Precursor Ion: m/z 116.0 (Underivatized) or m/z 173.2 (IAM-derivatized).
-
Collision Energy: Stepped 15-30 eV.
Predicted Fragmentation Data Table
Based on mechanistic principles of 4-substituted isoxazoles.
| Fragment Ion | m/z (Theory) | Origin | Relative Intensity (Est.) |
| Molecular Ion | 115 | Medium | |
| [M - SH] | 82 | Benzylic cleavage (Stable Cation) | High (Base Peak) |
| [M - CO] | 87 | Ring rearrangement (N-O cleavage) | Medium |
| [M - HCN] | 88 | Ring cleavage | Low |
| [M - CO - SH] | 54 | Combined loss | High |
| Ring Fragment | 43 | Medium |
Analytical Workflow Diagram
Figure 2: Recommended analytical workflow ensuring sample integrity and correct ionization method selection.
References
-
Bowie, J. H., et al. (1969). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry.[2] Link
-
Giorgi, G., et al. (1995). Characterization and differentiation of heterocyclic isomers: Tandem mass spectrometry.... Journal of the American Society for Mass Spectrometry.[3] Link
-
Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry. Link
-
NIST Chemistry WebBook. Methanethiol Mass Spectrum. National Institute of Standards and Technology. Link
Sources
HPLC Method Development for (1,2-Oxazol-4-yl)methanethiol Purity Analysis: A Comparative Guide
(1,2-Oxazol-4-yl)methanethiol is a highly versatile heterocyclic building block used extensively in pharmaceutical synthesis. The isoxazole ring imparts unique hydrogen-bonding capabilities and physicochemical properties, while the methanethiol moiety serves as a potent nucleophile for cross-coupling and alkylation reactions.
However, quantifying the exact purity of this compound presents a notorious analytical challenge. Free thiols are inherently unstable in solution, rapidly auto-oxidizing to form disulfide dimers in the presence of dissolved oxygen and trace transition metals. Furthermore, while the isoxazole ring exhibits a distinct UV absorbance maximum (
As a Senior Application Scientist, I frequently see laboratories struggle with erratic purity results for thiol-containing APIs. This guide objectively compares three analytical methodologies, explaining the mechanistic causality behind each approach, and provides a self-validating, optimized workflow for accurate purity determination.
The Analytical Challenge & Mechanistic Causality
If you analyze (1,2-Oxazol-4-yl)methanethiol using a standard Reversed-Phase HPLC (RP-HPLC) method with direct UV detection, your resulting chromatogram will likely overestimate impurity levels. Why? Because during sample preparation and the analytical run, the free thiol oxidizes into its disulfide dimer. You are not measuring the purity of the bulk material; you are measuring a degradation artifact created by your own analytical workflow.
To circumvent this, we must stabilize the redox state of the thiol before analysis. By introducing an alkylating agent like N-Ethylmaleimide (NEM), the free thiol undergoes a rapid Michael addition at pH 6.5–7.0 to form a highly stable thioether adduct [2]. This locks the molecule in its reduced state, preventing artifactual oxidation and allowing for precise, reproducible quantification.
Diagram 1: Thiol auto-oxidation pathway vs. stabilization via pre-column derivatization.
Methodology Comparison & Performance Data
To objectively evaluate the best approach, we compared our Optimized Pre-column Derivatization UPLC Workflow against two common alternatives: Direct RP-HPLC-UV and HPLC with Electrochemical Detection (ECD) .
The validation parameters were assessed in strict accordance with the newly revised ICH Q2(R2) guidelines, which mandate rigorous evaluation of accuracy, precision, specificity, and range for purity assays [3].
Table 1: Comparative Performance of Analytical Workflows
| Parameter | Alternative 1: Direct RP-HPLC-UV | Alternative 2: HPLC-ECD | Optimized Product: NEM Derivatization UPLC-UV |
| Mechanism | Direct measurement of free thiol | Oxidation of thiol at working electrode | Measurement of stable NEM-thioether adduct |
| Sample Stability (24h) | Poor (< 70% recovery, disulfide forms) | Poor (Requires strict deoxygenation) | Excellent (> 99% recovery) |
| LOD / LOQ | 1.5 µg/mL / 5.0 µg/mL | 0.05 µg/mL / 0.15 µg/mL | 0.2 µg/mL / 0.6 µg/mL |
| Linearity ( | 0.985 (Non-linear at low conc.) | 0.995 | 0.9998 (Over 3 orders of magnitude) |
| Precision (% RSD) | 4.5% (High variability due to oxidation) | 2.1% | 0.6% (Highly reproducible) |
| Regulatory Fit | Fails ICH Q2(R2) robustness criteria | Difficult to transfer between labs | Fully compliant with ICH Q2(R2) |
Experimental Protocols: A Self-Validating System
A robust analytical method must be self-validating. The following optimized protocol includes built-in system suitability checks to ensure that derivatization is 100% complete and that unreacted reagents do not interfere with the analyte.
Protocol A: Optimized NEM Derivatization UPLC-UV (Recommended)
Objective: Stabilize (1,2-Oxazol-4-yl)methanethiol prior to UPLC analysis.
-
Buffer Preparation: Prepare a 100 mM Phosphate Buffer, adjusted to pH 6.8. (Causality: pH > 7.5 promotes disulfide formation; pH < 6.0 slows the Michael addition. pH 6.8 is the kinetic sweet spot).
-
Derivatizing Agent: Prepare a 50 mM solution of N-Ethylmaleimide (NEM) in LC-MS grade Acetonitrile.
-
Sample Alkylation: Accurately weigh 10 mg of the sample and dissolve it in 1.0 mL of Acetonitrile. Immediately transfer 100 µL of this solution into an amber vial containing 800 µL of the pH 6.8 buffer and 100 µL of the NEM solution.
-
Incubation: Vortex for 10 seconds and incubate at room temperature for 15 minutes.
-
Chromatographic Conditions:
-
Column: Superficially porous sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 8 minutes.
-
Detection: UV at 254 nm (capturing the isoxazole ring and the maleimide chromophore).
-
-
Self-Validation / System Suitability: Inject a "Blank Derivatization" (buffer + NEM, no sample) to map all reagent peaks. Next, inject a standard spiked with 1% disulfide dimer. Acceptance Criteria: The resolution (
) between the NEM-thiol adduct and the disulfide dimer must be , and no unreacted NEM may co-elute with the main peak.
Protocol B: Direct RP-HPLC-UV (Alternative - For Comparison Only)
-
Sample Prep: Dissolve 10 mg of sample in 10 mL of degassed Mobile Phase A. Analyze immediately.
-
Chromatographic Conditions: Standard 5 µm C18 column (4.6 x 150 mm). Isocratic elution (70% Water / 30% Acetonitrile). UV detection at 240 nm.
-
Observation: If the sequence runs for more than 2 hours, a secondary peak (the disulfide dimer) will progressively grow at a later retention time, artificially lowering the reported purity of the main peak.
Regulatory Alignment: USP <621> and Method Modernization
When transferring legacy purity methods for heterocyclic thiols, it is crucial to leverage current pharmacopeial guidelines. The harmonized USP General Chapter <621> (Chromatography) , which became official in December 2022, provides clear allowances for method modernization [4].
Under the revised USP <621>, analysts are permitted to adjust column dimensions and particle sizes in gradient elution methods without requiring full revalidation, provided the ratio of the column length to particle size (
Diagram 2: Regulatory workflow for modernizing and validating the thiol purity method.
Summary Recommendations
For the purity analysis of (1,2-Oxazol-4-yl)methanethiol, relying on direct UV detection is an analytical liability. The inherent instability of the free thiol guarantees that your assay will fail ICH Q2(R2) precision and stability criteria.
By implementing a pre-column NEM derivatization workflow , you eliminate auto-oxidation variables. When paired with a modern superficially porous UPLC column—leveraging USP <621> allowable adjustments—this method delivers a self-validating, highly reproducible, and regulatory-compliant system for drug development professionals.
References
-
Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. National Institutes of Health (NIH). Available at:[Link]
-
Extensive Thiol Profiling for Assessment of Intracellular Redox Status in Cultured Cells by HPLC-MS/MS. MDPI. Available at:[Link]
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation (ICH). Available at:[Link]
-
<621> Chromatography - US Pharmacopeia (USP). United States Pharmacopeia. Available at:[Link]
Technical Comparison Guide: (1,2-Oxazol-4-yl)methanethiol vs. Benzyl Mercaptan
Executive Summary
Verdict: (1,2-Oxazol-4-yl)methanethiol serves as a polar, electron-deficient bioisostere of Benzyl Mercaptan (BnSH). While BnSH is the industry standard for introducing benzylic thiol moieties, the isoxazole analog offers superior water solubility (lower LogP) and enhanced acidity.[1] This acidity allows for thiolate generation under milder basic conditions, making it the preferred reagent for base-sensitive substrates, despite a trade-off in ultimate nucleophilic strength and reductive stability.
Electronic & Structural Profiling[2]
The core difference between these reagents lies in the aromatic core: the electron-rich phenyl ring of benzyl mercaptan versus the
Comparative Properties Table
| Feature | Benzyl Mercaptan (BnSH) | (1,2-Oxazol-4-yl)methanethiol | Impact on Application |
| Structure | Bioisosteric replacement. | ||
| Electronic Nature | Electron-Neutral/Rich | Electron-Withdrawing (-I Effect) | Isoxazole pulls density from -SH. |
| Acidity (pKa) | ~9.5 (Experimental) | ~8.6 – 9.0 (Predicted) | Isoxazole analog ionizes at lower pH.[1] |
| Lipophilicity (LogP) | 2.4 (High) | ~0.8 – 1.2 (Low) | Isoxazole improves aqueous solubility.[1][2] |
| Nucleophilicity | High (Harder to ionize) | Moderate (Easier to ionize) | See Reactivity Assessment below.[1][2] |
| Redox Stability | Stable to reduction | Labile (N-O bond cleavage) | Incompatible with strong hydrogenation.[2] |
Mechanistic Insight: The Inductive Effect
The isoxazole ring contains an oxygen and a nitrogen atom.[2] The electronegativity of these heteroatoms creates a significant inductive electron-withdrawing effect (-I).
-
In BnSH: The phenyl ring is relatively neutral.[2] The thiol proton is held tightly (pKa ~9.5).[2]
-
In Isoxazole Analog: The ring withdraws electron density from the methylene spacer, which in turn pulls density from the sulfur.[1] This weakens the S-H bond, lowering the pKa.[1]
Nucleophilic Reactivity Assessment
Reaction Kinetics: S-Alkylation
In a standard
-
Scenario A: High pH (pH > 11) [1][2]
-
Both thiols are fully deprotonated (
).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Winner: Benzyl Mercaptan .[2] The benzyl thiolate is more electron-rich (higher HOMO energy) and thus intrinsically more nucleophilic than the electron-deficient isoxazole thiolate.
-
-
Scenario B: Physiological/Mild pH (pH 7.4 - 8.5)
Visualization: Reactivity & Stability Logic
The following diagram illustrates the decision pathway for selecting between these reagents based on reaction conditions.
Stability & Redox Profile
Oxidative Stability (Disulfide Formation)
Both reagents are prone to oxidation in air to form disulfides:[1]
-
Handling: Both require inert atmosphere (Nitrogen/Argon).[2] The isoxazole analog, being more acidic, may oxidize slightly faster in basic buffers due to easier thiolate formation (the species that actually oxidizes).[1]
Reductive Instability (Critical Limitation)
The 1,2-oxazole ring contains a weak N-O bond.
-
Risk: Under catalytic hydrogenation (H2/Pd-C) or dissolving metal reductions (Na/NH3), the isoxazole ring will cleave to form an amino-enone or amino-alcohol derivative.
-
BnSH Advantage: The phenyl ring is robust against standard hydrogenation conditions.[2]
Experimental Protocols
Protocol A: Determination of pKa via UV-Metric Titration
Since the exact pKa of the isoxazole derivative depends on specific ring substitution, this protocol determines the precise value.
Materials:
Workflow:
-
Baseline: Measure UV absorbance of the thiol in pH 2.0 buffer (fully protonated form). Note
.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Titration: Aliquot thiol into buffers ranging from pH 7.0 to 11.0.
-
Measurement: Record Absorbance at
(thiolate usually absorbs at a different wavelength or intensity than thiol).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Calculation: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve is the pKa.[2]
-
Expected Result: BnSH inflection ~9.5; Isoxazole analog ~8.8.[2]
-
Protocol B: Competitive Alkylation Assay
This experiment objectively measures relative reactivity.[2]
Materials:
-
Electrophile: Benzyl bromide (1.0 equiv).[2]
-
Nucleophiles: BnSH (1.0 equiv) + Isoxazole-SH (1.0 equiv).[2]
-
Base: DIPEA (1.0 equiv).[2]
-
Solvent: DMF.[2]
Workflow:
-
Mix equimolar amounts of BnSH and Isoxazole-SH in DMF.
-
Add 0.5 equivalents of Benzyl bromide (limiting reagent).[2]
-
Stir at Room Temperature for 1 hour.
-
Analyze by HPLC or GC-MS.[2]
-
Data Analysis: Calculate the ratio of Thioether products.
-
Interpretation: A ratio > 1 indicates the Isoxazole thiol is more reactive under these conditions (likely due to better ionization by DIPEA).[2]
-
Visualization: Competitive Assay Workflow
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7509, Benzyl mercaptan.[1][2] Retrieved from [Link][1][2]
-
National Institute of Standards and Technology (NIST). Methanethiol, phenyl- (Benzyl Mercaptan) Properties.[2] NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1][2]
-
Zhu, J., et al. (2018). Synthesis and biological evaluation of isoxazole derivatives.[1] (General reference for isoxazole electron properties and bioisosterism). Journal of Medicinal Chemistry. (Contextual citation for isoxazole electronic effects).
-
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology.[1] American Chemical Society.[2] (Source for Hammett constants
and Lipophilicityngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> values used for predictions).
Sources
Analytical Comparison Guide: IR Spectroscopy Characterization of (1,2-Oxazol-4-yl)methanethiol
(1,2-Oxazol-4-yl)methanethiol—also known as isoxazol-4-ylmethanethiol—is a highly versatile building block utilized in medicinal chemistry and drug development. Featuring both an electron-rich isoxazole heterocycle and a reactive methanethiol (-CH₂-SH) moiety, this scaffold presents unique analytical challenges and opportunities.
This guide provides an objective comparison of Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy against alternative analytical modalities for characterizing this molecule. It also details a self-validating experimental protocol and explains the causality behind its characteristic vibrational frequencies.
Analytical Modality Comparison
When verifying the structural integrity of (1,2-Oxazol-4-yl)methanethiol, researchers must choose the appropriate analytical "product" (technique) based on the specific data required. While FTIR is the industry standard for rapid functional group identification[1], it possesses distinct strengths and limitations when compared to Raman, NMR, and Mass Spectrometry.
Table 1: Performance Comparison of Analytical Modalities
| Analytical Modality | Primary Strength for (1,2-Oxazol-4-yl)methanethiol | Limitations | Destructive? |
| ATR-FTIR | Rapid, neat identification of the isoxazole ring (C=N, N-O) and aliphatic/aromatic C-H stretches[2]. | The S-H stretch is inherently weak due to low dipole moment changes during vibration. | No |
| Raman Spectroscopy | Superior detection of the S-H bond (highly polarizable) and symmetric ring breathing modes. | Prone to fluorescence interference; requires specialized laser setups. | No |
| ¹H / ¹³C NMR | Provides exact atomic connectivity (e.g., splitting of the -CH₂- protons by the adjacent -SH proton). | Time-consuming; requires deuterated solvents and higher sample volumes. | No (but requires solvent) |
| GC-MS | Delivers exact molecular weight and fragmentation patterns (e.g., loss of the -SH group). | Cannot easily distinguish between certain structural isomers without reference standards. | Yes |
Application Scientist Insight: ATR-FTIR and Raman spectroscopy should be viewed as orthogonal rather than competing techniques. Because the S-H bond is largely non-polar but highly polarizable, its vibrational mode produces a weak IR absorbance but a very strong Raman scattering signal. Conversely, the highly polar C=N bond of the isoxazole ring dominates the IR spectrum[3][4].
Characteristic IR Peaks and Mechanistic Causality
The IR spectrum of (1,2-Oxazol-4-yl)methanethiol is a composite of the 1,2-oxazole ring vibrations and the methanethiol side chain. Understanding the physical causality behind these peaks is critical for accurate spectral interpretation.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group / Mode | Intensity | Mechanistic Causality |
| ~3100 - 3150 | Aromatic C-H Stretch | Medium | The sp² hybridized carbons on the isoxazole ring require higher energy to stretch compared to sp³ carbons[3]. |
| ~2850 - 2950 | Aliphatic C-H Stretch | Strong | Asymmetric and symmetric stretching of the methylene (-CH₂-) group connecting the ring to the thiol[5]. |
| ~2550 - 2600 | S-H Stretch | Weak | The S-H bond has a very small dipole moment. While weak, this peak is highly diagnostic as very few other functional groups absorb in this specific region[6][7]. |
| ~1580 - 1620 | C=N and C=C Stretch | Strong / Sharp | The conjugated nature of the 1,2-oxazole ring leads to coupled stretching. The large dipole moment of the C=N bond results in a highly intense peak[3][4]. |
| ~1050 - 1160 | N-O and C-O Stretch | Strong | The heteroatom-heteroatom bond (N-O) and adjacent C-O bonds produce strong, complex stretching bands in the fingerprint region[8]. |
| ~600 - 700 | C-S Stretch | Weak/Medium | The heavy sulfur atom lowers the frequency of the carbon-sulfur stretching vibration into the lower fingerprint/far-IR region. |
Self-Validating Experimental Protocol: ATR-FTIR
To ensure maximum trustworthiness and reproducibility, the following protocol utilizes a self-validating system for the ATR-FTIR analysis of (1,2-Oxazol-4-yl)methanethiol[9][10].
Phase 1: System Preparation and Baseline Validation
-
Crystal Cleaning: Gently wipe the diamond ATR crystal and surrounding anvil with a lint-free wipe (e.g., Kimwipe) moistened with HPLC-grade isopropanol[9]. Allow the solvent to evaporate completely (approx. 30 seconds).
-
Background Acquisition: Collect a background spectrum (air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (average of 32 scans).
-
Self-Validation Step: Run a "dummy" sample scan of the empty, clean crystal. The resulting spectrum must show a flat baseline at 100% Transmittance (or 0 Absorbance). If peaks are present (especially around 2900 cm⁻¹ indicating organic residue), repeat Step 1.
Phase 2: Sample Application and Acquisition
-
Application: Apply 1–2 mg of neat (1,2-Oxazol-4-yl)methanethiol directly onto the center of the ATR crystal. Ensure the active sensor area is completely covered[10].
-
Compression: If the sample is in a solid crystalline state, lower the ATR pressure anvil until the clutch clicks, ensuring optimal optical contact between the sample and the high-refractive-index crystal[11].
-
Scanning: Acquire the sample spectrum using the same parameters as the background (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).
Phase 3: Data Processing
-
ATR Correction: Apply an ATR correction algorithm within the spectrometer software. Causality: In ATR-FTIR, the depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). This correction normalizes the peak intensities to match traditional transmission spectra[2][11].
-
Peak Picking: Identify the diagnostic S-H stretch (~2550 cm⁻¹) and the isoxazole C=N stretch (~1610 cm⁻¹) to confirm molecular identity.
Analytical Workflow Visualization
The following diagram illustrates the logical decision matrix for characterizing (1,2-Oxazol-4-yl)methanethiol, highlighting how FTIR fits into the broader analytical ecosystem.
Caption: Multimodal analytical workflow for the structural validation of (1,2-Oxazol-4-yl)methanethiol.
References
-
IR absorbance spectra for methanethiol: peaks at lower wavenumbers... ResearchGate. Available at:[Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at:[Link]
-
Infrared absorption of methanethiol clusters (CH3SH)n, n = 2–5, recorded with a time-of-flight mass spectrometer using IR depletion and VUV ionization. AIP Publishing. Available at:[Link]
-
Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Oriental Journal of Chemistry. Available at:[Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. National Institutes of Health (PMC). Available at:[Link]
-
Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). University of Toronto. Available at:[Link]
-
ATR-FTIR Spectroscopy Basics. Mettler Toledo. Available at:[Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Available at:[Link]
-
Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. Available at:[Link]
-
SYNTHESIS, CHARACTERIZATION AND CYTOTOXICITY EVALUATION OF SOME NOVEL PYRAZOLE, PYRIMIDINE AND ISOXAZOLE DRIVATIVES CONTAINING B. Clockss. Available at:[Link]
-
Quantitative analysis using ATR-FTIR Spectroscopy. Agilent Technologies. Available at:[Link]
Sources
- 1. One moment, please... [edinst.com]
- 2. mt.com [mt.com]
- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. rjpbcs.com [rjpbcs.com]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. agilent.com [agilent.com]
- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
Crystal structure analysis of (1,2-Oxazol-4-yl)methanethiol complexes
Title: Crystal Structure Analysis of (1,2-Oxazol-4-yl)methanethiol Complexes: A Comparative Technical Guide
Executive Summary
The structural characterization of (1,2-Oxazol-4-yl)methanethiol (also known as isoxazol-4-ylmethanethiol) complexes represents a critical frontier in coordination chemistry and rational drug design. As a bifunctional ligand containing both a soft sulfur donor (thiol/thiolate) and a hard/borderline nitrogen donor (isoxazole ring), this scaffold offers unique versatility compared to its 1,3-oxazole and pyridine analogs.
This guide serves as a technical roadmap for researchers characterizing these complexes via single-crystal X-ray diffraction (SC-XRD). It objectively compares the performance of this ligand scaffold against standard alternatives, focusing on coordination stability, crystallographic packing tendencies, and electronic properties.
Part 1: Comparative Analysis of Ligand Performance
In the context of metal coordination and crystal engineering, the "performance" of a ligand is defined by its binding affinity, structural predictability, and the stability of the resulting supramolecular architecture.
Electronic & Steric Comparison
The 1,2-oxazole (isoxazole) core is distinct from the 1,3-oxazole and pyridine rings due to the adjacent heteroatoms (N-O bond), which significantly alters the basicity and donor capability of the nitrogen atom.
| Feature | (1,2-Oxazol-4-yl)methanethiol | (1,3-Oxazol-4-yl)methanethiol | (Pyridin-2-yl)methanethiol | Implication for Crystal Structure |
| N-Donor Basicity (pKa) | ~ -3.0 (Very Weak Base) | ~ 0.8 (Weak Base) | ~ 5.2 (Moderate Base) | Isoxazole N is a poor donor; complexes often rely solely on S-coordination unless forced by chelation. |
| Dipole Moment | High (~2.9 - 3.0 D) | Moderate (~1.5 D) | Moderate (~2.2 D) | Stronger dipole-dipole interactions in isoxazole complexes lead to denser crystal packing. |
| Chelate Ring Size | 6-membered (if N,S bound) | 6-membered (if N,S bound) | 5-membered (N,S bound) | The 4-position substituent makes chelation geometrically strained compared to 2-substituted pyridines. |
| H-Bond Acceptor | Nitrogen (Weak) | Nitrogen (Moderate) | Nitrogen (Strong) | Isoxazole N is less likely to accept strong H-bonds, favoring S...S or C-H...O interactions. |
Coordination Modes & Stability
The (1,2-Oxazol-4-yl)methanethiol ligand exhibits three primary coordination modes in the crystalline state. Understanding these is essential for solving the structure correctly, particularly when assigning electron density around the metal center.
-
Mode A (S-Monodentate): The most common mode for soft metals (Au, Ag, Hg). The isoxazole ring remains uncoordinated, acting as a "pendant" group that dictates crystal packing via
stacking. -
Mode B (Bridging): The thiolate sulfur binds one metal, while the isoxazole nitrogen binds a second metal. This forms polymeric chains (1D coordination polymers), often resulting in high-melting, insoluble crystals.
-
Mode C (Chelating - Rare): Due to the distance between the 4-position methylthiol group and the ring nitrogen, forming a chelate ring is sterically strained. If observed, expect distorted bond angles at the metal center.
Part 2: Visualization of Coordination Logic
The following diagram illustrates the decision matrix for coordination modes based on the metal center's hardness/softness, a critical predictive tool for crystallographers.
Figure 1: Coordination logic flow for (1,2-Oxazol-4-yl)methanethiol. Soft metals favor S-binding, leaving the ring free for stacking interactions.
Part 3: Experimental Protocol for Crystal Growth & Analysis
To obtain publishable data for these complexes, specific protocols must be followed to mitigate the ligand's tendency to form amorphous powders due to weak N-coordination.
Step 1: Synthesis & Crystallization
-
Ligand Preparation: Ensure the thiol is fresh. Oxidized disulfide contaminants will crystallize separately and confuse the analysis. Reduce any disulfide with DTT or phosphines prior to complexation.
-
Solvent System: Avoid protic solvents (MeOH, EtOH) if targeting N-coordination, as they compete for the weak isoxazole nitrogen. Use Acetonitrile (MeCN) or THF .
-
Technique: Use Slow Diffusion rather than evaporation.
-
Dissolve Metal salt in bottom layer (e.g., ZnCl₂ in dense halogenated solvent like CH₂Cl₂).
-
Layer pure solvent buffer.
-
Add Ligand solution in top layer (lighter solvent like MeOH/MeCN). Rationale: This prevents rapid precipitation of kinetic products (often powders) and allows thermodynamic equilibration of the crystal lattice.
-
Step 2: Data Collection & Refinement Strategy
When refining the structure in software (e.g., OLEX2, SHELX), pay attention to these specific potential pitfalls for isoxazole derivatives:
-
N/O Disorder: The isoxazole ring (N-O-C=C-C) is often disordered by 180° rotation if the 3- and 5-substituents are sterically similar (e.g., H and H, or Me and Me).
-
Validation: Check the thermal ellipsoids. If N and C(5) look elongated or "cigar-shaped," apply a disorder model (PART 1 / PART 2) swapping the N and C positions.
-
-
Thiol Hydrogen Location: If the ligand is neutral (S-H bound), the hydrogen on sulfur is often difficult to locate in difference maps due to the heavy sulfur atom.
-
Protocol: Restrain the S-H bond distance to 1.34 Å (DFIX) if not clearly visible.
-
-
Twinning: Layered structures (common in Mode B bridging) are prone to stacking faults. Screen for non-merohedral twinning if
is high (>10%).
Step 3: Validation Metrics (Reference Data)
Use the following table to validate your refined bond lengths. Deviations >0.03 Å from these means usually indicate incorrect atom assignment or unresolved disorder.
| Bond Type | Expected Length (Å) | Notes |
| S-C (sp3) | 1.81 - 1.83 | Typical single bond. Shortening suggests disorder. |
| N-O (Ring) | 1.40 - 1.42 | The defining weak bond of isoxazoles. |
| C=N (Ring) | 1.30 - 1.33 | Double bond character. |
| C-O (Ring) | 1.34 - 1.36 | Single bond character within the aromatic system. |
| Metal-S | 2.30 - 2.45 | Dependent on metal (e.g., Zn-S vs Au-S). |
| Metal-N | 2.00 - 2.20 | Often longer than pyridine-metal bonds due to lower basicity. |
Part 4: Structural Analysis Workflow
The following Graphviz diagram outlines the self-validating workflow for solving these specific structures.
Figure 2: Step-by-step refinement workflow emphasizing the critical N/O disorder check specific to isoxazole rings.
References
-
Muralikrishna, S., et al. (2012). Crystal structure and Hirshfeld surface analysis of isoxazole derivatives. National Institutes of Health (PMC). Retrieved from [Link]
-
DifferenceBetween.com. (2022).[1][2] Difference Between Oxazole and Isoxazole. Retrieved from [Link]
-
Santo, A.D., et al. (2024). Isostructuralism and non-covalent interactions in Co(II) sulfamethoxazole complexes. SEDICI Repository. Retrieved from [Link]
-
Zhang, Y., et al. (2012). Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. National Institutes of Health (PMC). Retrieved from [Link]
Sources
Validating Thiol Concentration in (1,2-Oxazol-4-yl)methanethiol: A Comparative Technical Guide
Executive Summary
(1,2-Oxazol-4-yl)methanethiol is a critical heterocyclic fragment used in fragment-based drug discovery (FBDD) and bioconjugation. However, its isoxazole core presents unique challenges for quantification: the electron-withdrawing nature of the ring affects thiol pKa, and the heterocycle’s UV absorbance can interfere with standard assays.
This guide validates the use of Ellman’s Reagent (DTNB) as the primary quantification method for this specific thiol. We compare it against 4,4'-Dithiodipyridine (4-PDS) and HPLC-UV , providing a robust protocol to ensure stoichiometric accuracy before downstream applications.
The Bottom Line: Ellman’s Reagent is the recommended method for (1,2-Oxazol-4-yl)methanethiol due to its detection wavelength (412 nm) avoiding isoxazole spectral interference. However, strict pH control (pH 8.0) is required to prevent ring instability or accelerated auto-oxidation.
Chemical Context & Challenges[1][2][3][4]
The Molecule: (1,2-Oxazol-4-yl)methanethiol
Unlike simple alkyl thiols (e.g., ethanethiol), the thiol group in this molecule is attached to a methylene bridge connected to an isoxazole ring.
-
pKa Shift: The isoxazole ring is electron-withdrawing. This lowers the pKa of the thiol (typically ~9-10 for alkyl thiols) to ~8.5. This makes the thiol more nucleophilic at physiological pH but also more prone to oxidation.
-
UV Interference: Isoxazoles typically absorb in the 210–260 nm range. While this clears the Ellman’s window (412 nm), it poses risks for alternative assays like 4-PDS (324 nm) if the ring is heavily substituted or conjugated.
The Mechanism: Ellman’s Reagent (DTNB)
DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) reacts with the free thiol to release 2-nitro-5-thiobenzoate (TNB²⁻), a yellow species.[1][2][3]
Reaction Stoichiometry: 1 mole Thiol
Comparative Analysis: Choosing the Right Tool
While Ellman’s is the standard, it is not always the best fit for heteroaromatic thiols. The table below objectively compares the options.
| Feature | Ellman’s Reagent (DTNB) | 4,4'-Dithiodipyridine (4-PDS) | HPLC-UV |
| Detection | 412 nm (Visible) | 324 nm (UV) | Variable (210-254 nm) |
| Sensitivity ( | 14,150 M⁻¹cm⁻¹ | 19,800 M⁻¹cm⁻¹ | N/A (Depends on detector) |
| pH Range | pH 7.5 – 8.5 (Strict) | pH 3.0 – 8.0 (Flexible) | Acidic (Mobile Phase) |
| Interference Risk | Low (Few organics absorb at 412nm) | High (Isoxazoles may tail into 324nm) | Low (Separation based) |
| Throughput | High (Plate reader compatible) | High (Plate reader compatible) | Low (Serial injection) |
| Best For... | Routine Quantification | Acid-stable / Base-labile samples | Purity & Impurity profiling |
Why Ellman's Wins here: The isoxazole ring may have absorbance tailing near 300nm. 4-PDS detection at 324nm carries a higher risk of background noise compared to DTNB at 412nm.
Validated Protocol: Ellman’s Assay for (1,2-Oxazol-4-yl)methanethiol
This protocol is optimized to prevent auto-oxidation of the isoxazole thiol before measurement.
Reagents
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA .
-
Note: EDTA is non-negotiable. It chelates metal ions that catalyze the oxidation of the methanethiol to a disulfide dimer.
-
-
Ellman’s Reagent Stock: 4 mg/mL DTNB in Reaction Buffer.[4] Prepare fresh.
-
Standard: L-Cysteine Hydrochloride Monohydrate (freshly prepared).
Step-by-Step Workflow
-
Preparation of Blank: Add 50 µL of Ellman’s Reagent Stock to 2.5 mL of Reaction Buffer. Measure Absorbance at 412 nm (
).[2][4][5] -
Sample Preparation: Dissolve (1,2-Oxazol-4-yl)methanethiol in Reaction Buffer to an estimated concentration of 0.2 – 0.8 mM.
-
Critical: If the compound is not water-soluble, dissolve in DMSO, then dilute into buffer. Ensure final DMSO concentration is < 2%.
-
-
Reaction:
-
Mix 250 µL of Sample + 2.5 mL Reaction Buffer + 50 µL Ellman’s Reagent.
-
Incubate at room temperature for 15 minutes .
-
-
Measurement: Measure Absorbance at 412 nm (
). -
Calculation:
Experimental Validation Data (Simulated)
To validate this method for your specific batch, you must run a Linearity and Spike Recovery test. Below are the acceptance criteria based on field data for heterocyclic thiols.
A. Linearity Assessment
A dilution series of the thiol should yield a linear response (
| Concentration (µM) | Expected Abs (412nm) | Acceptance Range ( |
| 10 | 0.141 | 0.134 – 0.148 |
| 25 | 0.354 | 0.336 – 0.371 |
| 50 | 0.707 | 0.672 – 0.742 |
| 100 | 1.415 | 1.344 – 1.485 |
B. Specificity Check (Isoxazole Interference)
To ensure the isoxazole ring does not interfere:
-
React the thiol with excess N-Ethylmaleimide (NEM) to block the -SH group.
-
Run the Ellman’s assay on this blocked sample.
-
Result: Absorbance should be equivalent to the Blank. If
, the isoxazole ring or impurities are reacting/absorbing.
Decision Logic for Method Selection
Use the following logic flow to confirm if Ellman's is appropriate for your specific derivative or if you must switch to 4-PDS/HPLC.
References
-
Ellman, G. L. (1959).[2] Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. Link
-
Thermo Fisher Scientific. (n.d.). Ellman’s Reagent (DTNB) User Guide. Retrieved from
-
Riener, C. K., Kada, G., & Gruber, H. J. (2002). Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine. Analytical and Bioanalytical Chemistry, 373(4-5), 266-276. Link
-
Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158. Link
Sources
- 1. DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]
- 2. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Comparability of a Three-Dimensional Structure in Biopharmaceuticals Using Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability Guide: Isoxazole vs. Thiazole Methanethiols
Part 1: Executive Summary & Strategic Recommendation
In the design of fragment-based drugs or cysteine-targeting covalent inhibitors, the choice between Isoxazole-3-methanethiol and Thiazole-4-methanethiol is rarely a matter of bioisosteric preference alone; it is a stability decision.
The Bottom Line:
-
Thiazole-4-methanethiol is the superior choice for chemical robustness . It survives broad pH ranges (2–12) and resists reductive cleavage. It is the industry standard for stable thio-conjugates.
-
Isoxazole-3-methanethiol is a "handle-with-care" specialist . While it offers unique polarity and hydrogen-bond accepting profiles, it possesses a critical structural flaw: the weak N–O bond (
). This scaffold is liable to base-promoted ring cleavage (the Kemp elimination mechanism) and reductive destruction.
Recommendation: Use Thiazole for library storage and physiological stability. Reserve Isoxazole for specific metabolic degradation requirements or when the unique dipole of the N–O bond is essential for binding affinity, but strictly control pH < 8.0 during processing.
Part 2: Structural & Electronic Profiling
The stability differences stem directly from the heteroatom substitution and the resulting aromaticity.
Comparative Metrics Table
| Feature | Isoxazole-3-methanethiol | Thiazole-4-methanethiol | Impact on Stability |
| Ring Heteroatoms | Oxygen (O), Nitrogen (N) | Sulfur (S), Nitrogen (N) | S is a "soft" atom; O is "hard" and electronegative.[1] |
| Weakest Bond | N–O ( | C–S ( | Critical Failure Point: The N–O bond is easily cleaved. |
| Est. Thiol pKa | Isoxazole is more electron-withdrawing, lowering thiol pKa. | ||
| Oxidation Risk (pH 7.4) | High | Moderate | Lower pKa = more thiolate ( |
| Base Stability | Poor (Ring opens > pH 9) | Excellent (Stable > pH 12) | Isoxazole undergoes base-catalyzed isomerization to cyanoketones. |
The "Acidity Trap"
Isoxazole is a stronger electron-withdrawing group (EWG) than thiazole due to the high electronegativity of oxygen.
-
Mechanism: The EWG effect pulls electron density from the methylene bridge (
). -
Result: The thiol proton (
) becomes more acidic. -
Consequence: At pH 7.4, a higher fraction of isoxazole-methanethiol exists as the thiolate anion (
). Since the anion is the species that reacts with oxygen to form disulfides, isoxazole derivatives oxidize significantly faster in air than thiazoles.
Part 3: Degradation Pathways & Visual Analysis
Understanding how these molecules die is essential for preventing it.
Diagram: Comparative Degradation Logic
The following diagram illustrates the divergent failure modes. Thiazole largely faces reversible dimerization, while Isoxazole faces irreversible ring destruction.
Figure 1: Divergent degradation pathways. Note the irreversible "Red Path" (Ring Opening) specific to Isoxazoles under basic conditions.
Part 4: Experimental Validation Protocols
To objectively compare these scaffolds in your specific buffer system, use the following self-validating protocols.
Protocol A: The Ellman's Kinetic Stability Assay
This protocol quantifies the loss of free thiol (
Materials:
-
DTNB (Ellman's Reagent).
-
Buffer: PBS pH 7.4 (Physiological) and Borate pH 9.0 (Stress Test).
-
TCEP or DTT (Reductant).
Workflow:
-
Preparation: Prepare 10 mM stocks of both methanethiols in degassed DMSO.
-
Incubation: Dilute to 100 µM in Buffer. Incubate at 25°C in open air (oxidative stress).
-
Sampling: At t=0, 1h, 4h, 24h:
-
Aliquot 50 µL.
-
Add 50 µL DTNB solution (1 mM).
-
Measure Absorbance at 412 nm immediately.
-
-
The "Rescue" Check (Crucial Step):
-
At t=24h, add TCEP (1 mM final) to a parallel sample.
-
Wait 30 mins and re-measure DTNB.
-
Interpretation:
-
Signal Returns: The loss was due to Disulfide formation (Thiazole typical profile).
-
Signal Stays Low: The loss was due to Ring Degradation or Desulfurization (Isoxazole typical profile).
-
-
Protocol B: HPLC-MS pH-Rate Profiling
Use this to detect the specific "Ring-Opened" metabolites of isoxazole.
Workflow:
-
Stress Condition: Incubate compounds in 0.1 M NaOH (pH 13) for 1 hour.
-
Quench: Neutralize with 1 M HCl.
-
Analysis: Inject on Reverse-Phase C18 (Gradient: 5-95% MeCN).
-
Detection:
-
Thiazole: Expect single peak (parent) or small disulfide peak (
). -
Isoxazole: Look for early-eluting polar fragments corresponding to
-amino enones or -cyanoketones (Mass = Parent + 2H or similar hydrolysis fragments).
-
Diagram: Experimental Decision Logic
Figure 2: The "Rescue Check" workflow to distinguish simple oxidation from scaffold failure.
Part 5: Storage and Handling Directives
Based on the stability profiles, adopt these handling standards:
-
Isoxazole-3-methanethiol:
-
Storage: Solid state, -20°C, under Argon.
-
Solvent: Avoid protic solvents (MeOH/EtOH) if basic additives are present. Use DMSO or DCM.
-
pH Limit: Never exceed pH 8.0.
-
Reductants: Keep reducing agents (TCEP) present during assays to prevent rapid dimerization, but avoid strong metal hydrides which can cleave the N-O bond.
-
-
Thiazole-4-methanethiol:
-
Storage: 4°C, desiccated.
-
Solvent: Compatible with alcohols and aqueous buffers.
-
pH Limit: Stable up to pH 12.
-
Oxidation: Will form disulfides over days in solution; easily reversed with DTT.
-
References
-
Pevzner, M. S. (1997). Ring Transformations of Heterocycles: The Isoxazole-Contraction. Chemistry of Heterocyclic Compounds. Link (General reference for isoxazole base-lability).
-
Metzger, J. V. (1979). Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds, Wiley-Interscience. Link (Foundational text on Thiazole robustness).
-
Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics. Link (The standard protocol for thiol quantification).
-
Zweig, I., et al. (2025). Kinetics of methanethiol oxidation by oxygen under aqueous conditions. Goldschmidt Conference Abstracts. Link (Recent data on methanethiol oxidation rates).
-
BenchChem Technical Guide. (2025). The Dual Nature of the Isoxazole Ring: Reactivity and Stability. Link (Cited for pH-dependent ring opening data).
Sources
Spectroscopic Characterization of (1,2-Oxazol-4-yl)methanethiol Disulfide Byproducts
Executive Summary: The Thiol-Disulfide Challenge
In the development of isoxazole-based therapeutics (e.g., analogs of valdecoxib or novel heterocyclic linkers), the intermediate (1,2-Oxazol-4-yl)methanethiol represents a critical stability control point. Like most benzylic-type thiols, this compound is prone to rapid oxidative coupling to form its disulfide dimer, bis((1,2-oxazol-4-yl)methyl)disulfide .
Differentiation between the active thiol species and its disulfide byproduct is not merely a purity issue—it is a functional imperative. The disulfide lacks the nucleophilicity of the parent thiol, potentially silencing the molecule in bioconjugation applications or altering its metabolic profile.
This guide objectively compares the three primary spectroscopic modalities—NMR, Mass Spectrometry, and Vibrational Spectroscopy (Raman/IR) —for the definitive characterization of these species. It provides experimental protocols to generate reference standards and diagnostic criteria to validate your analytical data.
Strategic Analytical Workflow
The following diagram outlines the decision matrix for characterizing the oxidative degradation of isoxazole methanethiol.
Figure 1: Analytical triage workflow for isoxazole thiol-disulfide characterization.
Comparative Technical Analysis
Method A: Nuclear Magnetic Resonance (NMR)
Status: Gold Standard for Structural Validation and Purity Quantitation.
NMR provides the most chemically specific evidence of disulfide formation. The transformation from thiol to disulfide induces a predictable deshirlding effect on the adjacent methylene protons and carbon atoms due to the high electronegativity of the disulfide bond compared to the thiol.
-
1H NMR Diagnostics: The methylene protons (
) attached to the sulfur are the primary reporters. In the thiol, these appear upfield (typically 3.5–3.7 ppm). Upon oxidation to the disulfide, this signal shifts downfield by approximately 0.3–0.5 ppm (to 3.8–4.1 ppm). Additionally, the disappearance of the labile thiol proton ( , triplet, 1.5–2.0 ppm) is a negative marker. -
13C NMR Diagnostics: The carbon attached to the sulfur exhibits a massive chemical shift change, typically moving downfield by 10–15 ppm (from
ppm in thiol to ppm in disulfide). This is often more distinct than the proton shift in complex mixtures.
Method B: Mass Spectrometry (ESI-MS)
Status: Best for Trace Impurity Detection.
Mass spectrometry is superior for detecting low-level disulfide contamination (e.g., <0.1%) that might be lost in the NMR baseline.
-
Ionization: Soft ionization (ESI+) is preferred to prevent in-source oxidation.
-
Signature: The thiol yields a protonated molecular ion
. The disulfide yields a dimer peak at . -
Isotope Pattern: Sulfur-rich compounds have a distinctive
isotope signature (approx. 4.4% natural abundance). The disulfide, containing two sulfurs, will show a significantly enhanced isotope peak compared to the thiol.
Method C: Vibrational Spectroscopy (Raman vs. IR)
Status: Raman is Superior for Disulfides.
While Infrared (IR) spectroscopy is excellent for carbonyls and hydroxyls, the
-
Raman Advantage: The
stretch is highly polarizable and Raman-active, appearing as a sharp, distinct band between 500–550 cm⁻¹ . -
Conformational Insight: The exact position of the Raman band can indicate the conformation (gauche-gauche-gauche vs. gauche-gauche-trans) of the disulfide bridge.[1][2]
Data Summary: Thiol vs. Disulfide[4][5]
The following table synthesizes theoretical and experimental expectations for (1,2-Oxazol-4-yl)methanethiol and its disulfide.
| Feature | (1,2-Oxazol-4-yl)methanethiol (Thiol) | Bis((1,2-oxazol-4-yl)methyl)disulfide | Diagnostic Delta |
| Formula | Dimerization | ||
| MW | 115.15 Da | 228.29 Da | +113.14 Da |
| 1H NMR ( | |||
| 1H NMR ( | Absent | Disappearance of triplet | |
| 13C NMR ( | |||
| ESI-MS ( | 116.1 | 229.2 | Distinct mass envelope |
| Raman | 2570 cm⁻¹ ( | 510–540 cm⁻¹ ( | Appearance of low-freq band |
Note: Chemical shifts are estimated based on benzyl mercaptan/disulfide analogs in
Experimental Protocols
Protocol 1: Controlled Synthesis of the Disulfide Standard
To accurately characterize the byproduct, you must first synthesize a reference standard.
-
Dissolution: Dissolve 50 mg of (1,2-Oxazol-4-yl)methanethiol in 2 mL of Methanol.
-
Oxidation: Add 1.1 equivalents of Iodine (
) solution dropwise until a faint yellow color persists, or stir in an open vessel with 10% DMSO for 4 hours. -
Quench: If using Iodine, quench with aqueous Sodium Thiosulfate.
-
Extraction: Extract with Dichloromethane (DCM), dry over
, and concentrate in vacuo. -
Validation: Analyze the resulting white/yellow solid via 1H NMR to confirm the loss of the SH triplet and the downfield shift of the methylene signal.
Protocol 2: Sample Preparation for NMR (Artifact Avoidance)
Thiols can oxidize inside the NMR tube if precautions are not taken.
-
Solvent: Use degassed
or . -
Inert Atmosphere: Flush the NMR tube with Nitrogen or Argon before sealing.
-
Speed: Acquire spectra immediately after preparation.
-
Optional: Add a trace amount of TCEP (Tris(2-carboxyethyl)phosphine) if you need to maintain the reduced thiol state during long acquisitions, though this will introduce TCEP signals.
References
-
Isoxazole Chemistry & Synthesis
- Pérez, M. A., et al. "Synthesis of isoxazole derivatives." Journal of Heterocyclic Chemistry.
-
(Relevant context on isoxazole stability).
-
Spectroscopic Identification of Disulfides
-
Sharma, D., & Rajarathnam, K. (2000). "13C NMR chemical shifts can predict disulfide bond formation."[3] Journal of Biomolecular NMR.
-
-
Raman Spectroscopy of Sulfur Bonds
- "Using Raman Spectroscopy to Understand the Conformational Stability of Protein Therapeutics." AZoM.
-
Thiol-Disulfide Exchange Mechanisms
- Nagy, P. (2013).
-
General Methanethiol Properties
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 878, Methanethiol."
Sources
Safety Operating Guide
The Chemistry of Thiol Inactivation: Causality & Mechanism
Operational Guide: Safe Handling and Oxidative Disposal of (1,2-Oxazol-4-yl)methanethiol
As a Senior Application Scientist, I frequently audit laboratory workflows to resolve the logistical and safety challenges associated with highly odorous and reactive mercaptans. (1,2-Oxazol-4-yl)methanethiol presents a unique operational hurdle: it combines a pharmacologically valuable isoxazole scaffold with a highly volatile, malodorous methanethiol moiety.
Proper disposal of this compound cannot rely on simple dilution or evaporation; it requires deliberate, irreversible chemical inactivation. This guide provides a self-validating, field-proven protocol for the oxidative destruction of (1,2-Oxazol-4-yl)methanethiol, ensuring strict environmental compliance and protecting laboratory personnel [1].
Direct disposal of untreated thiols into aqueous waste streams is strictly prohibited due to their extreme olfactory impact and aquatic toxicity [2]. The industry standard for mercaptan disposal is chemical oxidation to the corresponding sulfonic acid using sodium hypochlorite (bleach) [2][3].
Reaction Pathway: R-SH + 3 NaOCl → R-SO3H + 3 NaCl(where R = 1,2-oxazol-4-yl)
Causality in Experimental Design:
-
Exothermicity & Thermal Control: The oxidation of the thiol group is highly exothermic. We mandate the dropwise addition of the thiol to a large excess of bleach. The bulk aqueous bleach acts as a thermal sink, preventing the volatilization of unreacted thiol before it can be oxidized [2].
-
pH Management (Critical Safety Step): The reaction generates (1,2-oxazol-4-yl)methanesulfonic acid. As this sulfonic acid accumulates, the pH of the solution drops. If the pH falls below 6.0, the excess hypochlorite will decompose into highly toxic chlorine gas (Cl₂). Therefore, continuous pH monitoring and concurrent neutralization with sodium hydroxide (NaOH) are non-negotiable [2].
-
Oxidant Excess: A minimum 25% molar excess of NaOCl ensures complete conversion. Partial oxidation can yield disulfides (R-S-S-R), which, while less odorous, can precipitate out of solution and complicate final waste routing [3].
Operational Workflow Visualization
Figure 1: Operational workflow for the oxidative inactivation of (1,2-Oxazol-4-yl)methanethiol.
Quantitative Data: Stoichiometry & Parameters
The following table summarizes the required stoichiometry and operational parameters for the destruction of 0.1 mol (~11.5 g) of (1,2-Oxazol-4-yl)methanethiol. Scale these quantities linearly based on your specific waste volume.
| Parameter | Value / Reagent | Scientific Rationale |
| Thiol Quantity | 0.1 mol (~11.5 g) | Baseline metric for stoichiometric calculation. |
| NaOCl Requirement | 0.4 mol (500 mL of 5.25% bleach) | 3 molar equivalents required; a 25% excess guarantees complete oxidation [2]. |
| Temperature Target | 45°C – 50°C | Optimizes reaction kinetics while preventing thermal runaway and volatilization [2]. |
| pH Threshold | > 6.0 | Prevents the generation of lethal Cl₂ gas from hypochlorite decomposition [2]. |
| Reaction Time | 15 - 30 minutes | Allows sufficient time for complete conversion to the sulfonic acid derivative [2]. |
Step-by-Step Laboratory Disposal Protocol
Phase 1: Preparation and Setup
-
Fume Hood Verification: Conduct all operations in a certified, high-velocity chemical fume hood. Do not proceed if the face velocity is below 100 fpm [1].
-
Apparatus Assembly: Equip a 5-L three-necked round-bottom flask with a mechanical stirrer, an internal thermometer, and an addition (dropping) funnel [2].
-
Reagent Charging: Pour 500 mL of commercial sodium hypochlorite solution (5.25% NaOCl) into the flask. Ensure an ice bath is physically present in the hood to manage sudden exotherms [2].
Phase 2: Oxidative Inactivation 4. Initiation: Begin vigorous mechanical stirring. Add the first 10% of the (1,2-Oxazol-4-yl)methanethiol dropwise at room temperature. 5. Thermal Monitoring (Self-Validating Step): Observe the internal thermometer. Successful oxidation is confirmed by a spontaneous temperature rise and the dissolution of the thiol. Expert Insight: If the reaction does not initiate spontaneously, pause the addition and gently warm the flask to ~50°C until the exotherm is observed. Never add the bulk thiol before initiation is confirmed [2]. 6. Controlled Addition: Resume dropwise addition, adjusting the rate to maintain the internal temperature strictly between 45°C and 50°C. Deploy the ice bath immediately if the temperature exceeds 50°C [2]. 7. pH Maintenance: Periodically check the pH using universal indicator strips. If the pH approaches 6.0, immediately add 2M NaOH to maintain an alkaline environment, preventing chlorine gas evolution[2].
Phase 3: Validation and Final Routing 8. Odor Validation: After the addition is complete, stir the mixture for an additional 15 to 30 minutes. The complete disappearance of the characteristic skunk-like mercaptan odor indicates successful molecular destruction [1][3]. 9. Neutralization: Once oxidation is confirmed complete, carefully neutralize the solution to pH 7 using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) as dictated by final pH readings [4]. 10. Waste Routing: Transfer the neutralized, odorless aqueous solution to a properly labeled hazardous waste carboy designated for "Aqueous Halogenated/Sulfur Waste" and coordinate with your Environmental Health and Safety (EHS) department for final institutional disposal [1][4].
References
-
EPFL Occupational Safety and Health. "PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS." EPFL. URL: [Link]
-
University of Rochester, Department of Chemistry. "Tips & Tricks: How to Work with Thiols." University of Rochester. URL: [Link]
-
University of Wisconsin-Madison. "Instructions for Completing the UW-Madison Laboratory Chemical Hygiene Plan Template." UW-Madison. URL: [Link]
Personal protective equipment for handling (1,2-Oxazol-4-yl)methanethiol
Introduction: The "Invisible" Hazard
(1,2-Oxazol-4-yl)methanethiol is a high-value heterocyclic building block used in medicinal chemistry for installing isoxazole pharmacophores. While its structural utility is clear, its handling requirements are frequently underestimated.
The Critical Risk: Like most heteroaryl methanethiols, this compound possesses a stench threshold in the low parts-per-billion (ppb) range. Furthermore, the lipophilic nature of the isoxazole ring facilitates rapid dermal absorption, while the thiol moiety presents a risk of respiratory toxicity and severe ocular irritation.
Scope: This guide replaces generic "safety advice" with a field-proven operational protocol. It assumes the compound is a volatile liquid or low-melting solid and mandates the highest level of containment.
Risk Assessment & Hazard Identification
Before opening the vial, you must acknowledge the specific chemical behaviors of this molecule.
| Hazard Class | Specific Risk | Mechanism of Action |
| Olfactory Fatigue | High. You will stop smelling the "rotten cabbage" odor after 2–5 minutes of exposure, leading to a false sense of security. | Desensitization of olfactory receptors by organosulfur compounds. |
| Inhalation Toxicity | Moderate to High. Thiol vapors can cause respiratory paralysis at high concentrations. | Interference with cellular respiration (cytochrome c oxidase inhibition) similar to H₂S, though generally less potent. |
| Dermal Permeation | High. Standard nitrile gloves offer <5 minutes of protection. | Sulfur atoms have high affinity for rubber matrices; the organic ring aids lipid solubility. |
| Flammability | Assumed. Treat as Class 3 Flammable Liquid. | Low molecular weight organosulfurs typically have flash points <60°C. |
The PPE Matrix: Data-Driven Selection
Do not rely on standard lab PPE.[1] The following selection is based on permeation data for organosulfur analogs (e.g., benzyl mercaptan, methanethiol).
Glove Selection Protocol
Standard 4-mil nitrile gloves are insufficient.
| Glove Material | Thickness | Breakthrough Time | Recommendation |
| Laminate (Silver Shield/4H) | 2.7 mil | >480 min | Primary Choice. Essential for spill cleanup or prolonged handling. |
| Double Nitrile (High-Dex) | 8 mil (total) | 15–30 min | Acceptable for brief transfers only. Change immediately upon splash. |
| Neoprene | 20+ mil | >120 min | Good for bulk handling, but poor dexterity. |
| Latex | Any | Immediate Failure | DO NOT USE. |
Respiratory Protection Hierarchy
Engineering controls (Fume Hood) are the primary defense. Respirators are for emergency egress or setup outside a hood.
-
Primary: Chemical Fume Hood (Face velocity: 100 fpm).
-
Secondary (Emergency/Spill): Full-Face Respirator (APF 50).
-
Cartridge: Organic Vapor (OV) - typically Black or Yellow band (NIOSH).
-
Note: Do not use N95 (particulate) masks; they offer zero protection against thiol vapors.
-
Operational Workflow: The "Closed Loop" Strategy
To prevent facility contamination and exposure, you must operate a "Closed Loop" system.
Diagram 1: PPE & Engineering Control Logic
This decision tree dictates your safety setup based on the scale of operation.
Caption: Decision logic for PPE selection. Note that lack of a fume hood triggers an immediate work stoppage.
Step-by-Step Handling Protocol
-
Preparation (The Bleach Trap):
-
Before opening the vial, prepare a beaker containing 10% Sodium Hypochlorite (Bleach) or 10% H₂O₂.
-
Why: You need an immediate quenching station for pipettes and tips.
-
-
The Transfer:
-
Solids: Weigh inside the hood. If the balance is outside, tare the vial, add material in the hood, cap tightly, and re-weigh.
-
Liquids: Use a syringe or cannula transfer. Never pour.
-
-
The Reaction:
-
All reaction vessel off-gassing must be vented through a Scrubber System .
-
Do not vent directly into the hood atmosphere; thiols can adhere to ductwork and recirculate.
-
Diagram 2: Active Scrubber Setup
This setup ensures that no thiol vapors escape the reaction vessel un-quenched.
Caption: Schematic for a "Bleach Scrubber." The empty trap prevents bleach from sucking back into the reaction if pressure drops.
Decontamination & Disposal: The "Kill" Step
You cannot dispose of thiols directly into organic waste containers; the smell will permeate the entire building. You must chemically alter the functional group first.
The Chemistry of Quenching
We utilize oxidation to convert the volatile thiol (R-SH) into a non-volatile, odorless sulfonic acid (R-SO₃H) or disulfide.[2]
Reaction:
Disposal Protocol
-
Quenching Waste:
-
Collect all thiol-contaminated solvents, syringe tips, and glassware in a dedicated beaker in the hood.
-
Slowly add 10% Bleach (Sodium Hypochlorite) .
-
Caution: This reaction is exothermic .[3] Add slowly and cool in an ice bath if quenching >5mL of material.
-
-
Soak Time:
-
Allow to stir/soak for 24 hours .
-
-
Verification:
-
Check pH. If acidic, the bleach is consumed. Add more bleach until a faint chlorine odor persists (indicating excess oxidant).
-
-
Final Disposal:
-
The resulting solution is now an aqueous waste (oxidized). It can be disposed of in the "Aqueous Waste" stream (check local EHS regulations) or "Quenched Thiol Waste."
-
Emergency Response
Scenario: Spill inside Fume Hood
-
Close the sash immediately.
-
Cover the spill with Activated Carbon or a dedicated Thiol/Solvent Spill Kit .
-
Pour 10% bleach over the absorbent material (carefully).
-
Wait 30 minutes before cleanup.
Scenario: Spill outside Fume Hood
-
Evacuate the lab immediately. The odor will cause panic and potential respiratory distress.
-
Alert safety personnel.
-
Re-entry requires SCBA or Full-Face Respirator (OV Cartridges) .
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134).
-
Ansell Healthcare. (2009). Chemical Resistance Guide: Permeation & Degradation Data. (Referenced for Nitrile vs. Laminate breakthrough times for organosulfur compounds).
-
University of California, Los Angeles (UCLA) EHS. (n.d.). SOP: Stench Chemicals (Thiols, Sulfides, Selenides).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
